Minigastrin
Description
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H109N17O27S/c1-43(2)34-62(101-75(119)52(86)37-47-40-88-53-16-10-8-14-50(47)53)83(127)97-59(26-31-71(113)114)81(125)96-58(25-30-70(111)112)80(124)95-57(24-29-69(109)110)79(123)94-56(23-28-68(107)108)78(122)93-55(22-27-67(105)106)77(121)91-44(3)74(118)100-63(36-46-18-20-49(103)21-19-46)76(120)90-42-66(104)92-64(38-48-41-89-54-17-11-9-15-51(48)54)84(128)98-60(32-33-130-4)82(126)102-65(39-72(115)116)85(129)99-61(73(87)117)35-45-12-6-5-7-13-45/h5-21,40-41,43-44,52,55-65,88-89,103H,22-39,42,86H2,1-4H3,(H2,87,117)(H,90,120)(H,91,121)(H,92,104)(H,93,122)(H,94,123)(H,95,124)(H,96,125)(H,97,127)(H,98,128)(H,99,129)(H,100,118)(H,101,119)(H,102,126)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)/t44-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBRJDBGIVUNDK-QOGDCIHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H109N17O27S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028769 | |
| Record name | 22-34-Gastrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1832.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60748-07-4, 70706-59-1 | |
| Record name | Minigastrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070706591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22-34-Gastrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Minigastrin: A Technical Guide to Peptide Sequence, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minigastrin, a truncated form of the hormone gastrin, has emerged as a significant vector for the targeted diagnosis and therapy of cancers overexpressing the cholecystokinin-2 receptor (CCK2R), such as medullary thyroid carcinoma and certain neuroendocrine tumors. This document provides an in-depth technical overview of the this compound peptide, including its amino acid sequence, structural characteristics, and the downstream signaling pathways it modulates. Furthermore, it details common experimental protocols for the synthesis, radiolabeling, and evaluation of this compound analogs, and presents key quantitative data to inform drug development efforts.
This compound Peptide Sequence and Structure
Human this compound is a 14-amino acid peptide with the following sequence: Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 .[1] It is derived from the post-translational processing of pro-gastrin. The C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH2, is crucial for its binding affinity to the CCK2R.[2] The N-terminal region, particularly the hexa-glutamic acid sequence, influences the peptide's pharmacokinetic properties, including renal uptake.[3]
To enhance its therapeutic utility, particularly for peptide receptor radionuclide therapy (PRRT), numerous analogs have been developed. These modifications often involve:
-
Chelator Conjugation: Attachment of chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to the N-terminus for radiolabeling with diagnostic or therapeutic radionuclides (e.g., 68Ga, 111In, 177Lu).[4][5]
-
Amino Acid Substitution: Replacement of specific amino acids to improve stability against enzymatic degradation and optimize receptor binding and in vivo biodistribution. For example, the substitution of Met with Nle (norleucine) or the introduction of non-natural amino acids.[6]
-
Structural Modifications: Introduction of cyclic structures or linkers to alter the peptide's conformation and pharmacokinetic profile.
Quantitative Data on this compound and its Analogs
The following tables summarize key quantitative data for this compound and several of its therapeutically relevant analogs.
Table 1: Receptor Binding Affinity (IC50) of this compound Analogs
| Compound | Cell Line | IC50 (nM) | Reference |
| [natGa]Ga-DOTA-MGS5 | AR42J | < 6.0 | [7] |
| [natGa]Ga-DOTA-CCK-66 | AR42J | < 6.0 | [7] |
| [natGa]Ga-DOTA-CCK-66.2 | AR42J | < 6.0 | [7] |
| DOTA-MG11 | AR42J | ~1 | [4][8] |
| DOTA-MGS1 | AR42J | Similar to DOTA-MG11 | [8] |
| DOTA-MGS4 | AR42J | Lower than DOTA-MG11 | [8] |
| DOTA-MGS2 | AR42J | Impaired affinity | [8] |
| DOTA-MGS3 | AR42J | Impaired affinity | [8] |
| Pentagastrin | A431-CCK2R | 0.76 ± 0.11 | [9] |
| DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2 | A431-CCK2R | 0.69 ± 0.09 | [9] |
| [natGa]Ga-CP04 | A431-CCK2R | 1.15 ± 0.39 | [10] |
| [natLu]Lu-CP04 | A431-CCK2R | 1.02 ± 0.28 | [10] |
Table 2: In Vitro and In Vivo Properties of Selected this compound Analogs
| Compound | Parameter | Value | Cell Line/Model | Reference |
| [67Ga]Ga-DOTA-MGS5 | logD7.4 | -2.2 to -3.0 | N/A | [7] |
| [67Ga]Ga-DOTA-CCK-66 | logD7.4 | -2.2 to -3.0 | N/A | [7] |
| [177Lu]Lu-DOTA-MGS5 | In vivo stability (urine, intact) | 77.8% ± 2.3% | Murine model | [7] |
| [177Lu]Lu-DOTA-CCK-66 | In vivo stability (urine, intact) | 23.7% ± 9.2% | Murine model | [7] |
| 111In-DOTA-MG11 | Specific cell uptake (2h) | 18.2 ± 0.9% | AR42J | [8] |
| 111In-DOTA-MGS1 | Specific cell uptake (2h) | 29.1 ± 0.3% | AR42J | [8] |
| 111In-DOTA-MGS4 | Specific cell uptake (2h) | 9.4 ± 0.8% | AR42J | [8] |
| [177Lu]Lu-PP-F11N | Internalization (1h) | - | A431/CCKBR | [11] |
Table 3: Biodistribution of [67Ga]Ga-DOTA-CCK-66 in AR42J Tumor-Bearing Mice (1h p.i.)
| Tissue | % Injected Dose per Gram (%ID/g) |
| Tumor | 19.4 ± 3.5 |
| Blood | 0.61 ± 0.07 |
| Liver | 0.31 ± 0.02 |
| Pancreas | 0.23 ± 0.07 |
| Stomach | 1.81 ± 0.19 |
| Kidney | 2.51 ± 0.49 |
Data from[7]
Signaling Pathways and Experimental Workflows
CCK2 Receptor Signaling Pathway
This compound binding to the CCK2R, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a signaling cascade that leads to the activation of Phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events trigger downstream pathways, including the MAPK and PI3K/AKT signaling cascades, which are involved in cell proliferation, survival, and migration.[12][13][14]
CCK2R Signaling Cascade
Experimental Workflow for this compound Analog Evaluation
The development and preclinical assessment of novel this compound analogs typically follow a structured workflow, from synthesis to in vivo evaluation.
Preclinical Evaluation Workflow
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
This protocol outlines the general steps for the synthesis of DOTA-conjugated this compound analogs using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence.
-
DOTA Conjugation: After the final amino acid is coupled and deprotected, couple the DOTA-chelator to the N-terminus.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.
Radiolabeling of DOTA-Minigastrin Analogs with 177Lu
-
Preparation: In a sterile vial, combine the DOTA-conjugated this compound analog (typically in a concentration range of 1 mg/mL) with a suitable buffer (e.g., sodium acetate (B1210297) or ammonium (B1175870) acetate, pH 4.5-5.5).
-
Radionuclide Addition: Add the required activity of [177Lu]LuCl3 to the peptide solution.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 15-30 minutes).
-
Quality Control: Determine the radiochemical purity of the [177Lu]Lu-DOTA-minigastrin analog using radio-HPLC or thin-layer chromatography (TLC).
-
Purification (if necessary): If the radiochemical purity is below the desired threshold (typically >95%), purify the radiolabeled peptide using a solid-phase extraction cartridge (e.g., C18 Sep-Pak).
CCK2R Receptor Binding Assay
This competitive binding assay is used to determine the half-maximal inhibitory concentration (IC50) of a non-radiolabeled this compound analog.
-
Cell Preparation: Culture CCK2R-expressing cells (e.g., A431-CCK2R or AR42J) to near confluency. Harvest and resuspend the cells in a binding buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled ligand that binds to the CCK2R (e.g., [125I]Tyr-labeled gastrin or a radiolabeled this compound analog).
-
Competitive Inhibition: Add increasing concentrations of the non-radiolabeled this compound analog to be tested to the wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the cell-bound radioligand from the unbound radioligand by filtration or centrifugation.
-
Quantification: Measure the radioactivity of the cell-bound fraction using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Cell Uptake and Internalization Assay
This assay measures the ability of a radiolabeled this compound analog to be taken up and internalized by CCK2R-expressing cells.
-
Cell Seeding: Seed CCK2R-expressing cells in multi-well plates and allow them to adhere overnight.
-
Radioligand Incubation: Add a known concentration of the radiolabeled this compound analog to the cells and incubate for various time points at 37°C.
-
Determination of Total Cell-Associated Radioactivity: At each time point, wash the cells with ice-cold buffer to stop uptake. Lyse the cells and measure the total radioactivity associated with the cells.
-
Determination of Internalized Radioactivity: To differentiate between membrane-bound and internalized radioactivity, incubate a parallel set of cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radioligand before cell lysis and radioactivity measurement.
-
Data Analysis: Express the cell uptake as a percentage of the total added radioactivity. Calculate the internalized fraction by subtracting the surface-bound radioactivity from the total cell-associated radioactivity.
In Vivo Biodistribution Study in Tumor-Bearing Mice
This study evaluates the distribution and clearance of a radiolabeled this compound analog in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) bearing xenografts of CCK2R-expressing tumors.
-
Radiotracer Administration: Inject a defined amount of the radiolabeled this compound analog intravenously into the tail vein of the mice.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice and dissect key organs and tissues (e.g., tumor, blood, liver, kidneys, stomach, muscle).
-
Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Calculation: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor targeting and clearance from non-target organs.
Conclusion
This compound and its analogs represent a promising platform for the development of targeted radiopharmaceuticals for the diagnosis and treatment of CCK2R-expressing cancers. A thorough understanding of the peptide's sequence-structure-activity relationship, coupled with robust experimental evaluation, is critical for the successful clinical translation of these agents. This guide provides a foundational resource for researchers and developers working to advance this important class of therapeutic and diagnostic molecules.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative biodistribution of 12 111In-labelled gastrin/CCK2 receptor-targeting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From preclinical development to clinical application: Kit formulation for radiolabelling the this compound analogue CP04 with In-111 for a first-in-human clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of mTORC1 increases CCKBR-specific tumor uptake of radiolabeled this compound analogue [177Lu]Lu-PP-F11N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of this compound Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structural studies on radiopharmaceutical DOTA-minigastrin analogue (CP04) complexes and their interaction with CCK2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of mTORC1 increases CCKBR-specific tumor uptake of radiolabeled this compound analogue [177Lu]Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Technical Guide to the Cholecystokinin-2 Receptor (CCK2R) Binding Affinity of Minigastrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of minigastrin and its analogues for the cholecystokinin-2 receptor (CCK2R). This compound, a truncated form of the hormone gastrin, has emerged as a significant vector for the diagnostic imaging and targeted radionuclide therapy of tumors overexpressing CCK2R, such as medullary thyroid carcinoma and small cell lung cancer.[1][2][3][4] This document details quantitative binding affinity data, experimental methodologies for its determination, and the associated intracellular signaling pathways.
Core Concepts
This compound and its analogues are peptidic ligands that bind with high affinity to the CCK2R, a G protein-coupled receptor.[3] The native sequence of this compound is H-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2. The C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH2, is crucial for receptor binding and activation. Modifications to the N-terminal portion of the peptide, including the addition of chelating agents like DOTA for radiolabeling, have been extensively explored to improve stability and pharmacokinetic properties for clinical applications.
Quantitative Binding Affinity Data
The binding affinity of this compound and its analogues to the CCK2R is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate higher binding affinity. The following table summarizes the binding affinities of various this compound analogues from published studies.
| This compound Analogue | Cell Line | Radioligand | IC50 (nM) | Kd (nM) | Reference |
| Pentagastrin | A431-CCK2R | [¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I | 0.76 ± 0.11 | ||
| DOTA-MG11 | AR42J | [¹¹¹In]In-DOTA-MG11 | 1.8 ± 0.3 | ||
| DOTA-MG11 | A431-CCK2R | [¹¹¹In]In-DOTA-MG11 | 2.1 ± 0.2 | ||
| DOTA-MGS1 | AR42J | [¹¹¹In]In-DOTA-MGS1 | 3.0 ± 0.4 | ||
| DOTA-MGS1 | A431-CCK2R | [¹¹¹In]In-DOTA-MGS1 | 1.8 ± 0.2 | ||
| DOTA-MGS4 | AR42J | [¹¹¹In]In-DOTA-MGS4 | 11.2 ± 1.2 | ||
| DOTA-MGS4 | A431-CCK2R | [¹¹¹In]In-DOTA-MGS4 | 1.9 ± 0.2 | ||
| DOTA-MGS5 | A431-CCK2R | [¹²⁵I][Leu¹⁵]gastrin-I | 1.0 ± 0.2 | ||
| DOTA-[2Nal⁸]MGS5 | A431-CCK2R | [¹²⁵I][Leu¹⁵]gastrin-I | 1.2 ± 0.3 | ||
| DOTA-[Phe⁸]MGS5 | A431-CCK2R | [¹²⁵I][Leu¹⁵]gastrin-I | 0.9 ± 0.2 | ||
| DOTA-MGS5[NHCH₃] | A431-CCK2R | [¹²⁵I][Leu¹⁵]gastrin-I | 10.1 ± 2.1 | ||
| ¹⁷⁷Lu-PP-F11N | A431-CCK2R | [¹²⁵I][Leu¹⁵]gastrin-I | 10.1 | ||
| ¹⁷⁷Lu-NMG 1 | A431-CCK2R | [¹²⁵I][Leu¹⁵]gastrin-I | 22.8 | ||
| ¹⁷⁷Lu-NMG 2 | A431-CCK2R | [¹²⁵I][Leu¹⁵]gastrin-I | 4.2 | ||
| ¹⁷⁷Lu-NMG 3 | A431-CCK2R | [¹²⁵I][Leu¹⁵]gastrin-I | 2.0 | ||
| [¹⁷⁷Lu]Lu-DOTA-rhCCK-18 | AR42J | [¹⁷⁷Lu]Lu-DOTA-PP-F11N | ~2.5 | ||
| [¹⁷⁷Lu]Lu-DOTA-PP-F11N | AR42J | [¹⁷⁷Lu]Lu-DOTA-PP-F11N | ~5.0 | ||
| [⁹⁹ᵐTc]Tc-HYNIC-MGS5 | A431-CCK2R | 1.2 ± 0.2 | |||
| [⁹⁹ᵐTc]Tc-HYNIC-MGS11 | A431-CCK2R | 1.3 ± 0.3 | |||
| DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH₂ | A431-CCK2R | [¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I | 0.69 ± 0.09 |
Experimental Protocols
The determination of the binding affinity of this compound analogues to the CCK2R is primarily achieved through in vitro radioligand binding assays. These assays are crucial for screening and characterizing novel compounds in drug development.
Radioligand Binding Assay (Competitive)
This assay measures the ability of a non-radiolabeled test compound (e.g., a this compound analogue) to displace a radiolabeled ligand from the CCK2R.
1. Cell Culture and Membrane Preparation:
-
Cells expressing the CCK2R, such as the human epidermoid carcinoma cell line A431 transfected with the human CCK2R (A431-CCK2R) or the rat pancreatic tumor cell line AR42J which endogenously expresses the receptor, are cultured under standard conditions.
-
For membrane preparations, cultured cells or tissues are homogenized in a cold lysis buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in a suitable buffer.
2. Assay Procedure:
-
The assay is typically performed in 96-well filter plates.
-
A constant concentration of a suitable radioligand (e.g., ¹²⁵I-labeled gastrin or a ¹¹¹In-labeled this compound analogue) is added to each well.
-
Increasing concentrations of the unlabeled competing this compound analogue are then added to the wells.
-
The cell suspension or membrane preparation is added to initiate the binding reaction.
-
The plates are incubated to allow the binding to reach equilibrium, typically for 60-90 minutes at 30-37°C with gentle agitation.
3. Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
Non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Upon binding of this compound, the CCK2R undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to Gq and Gα12/13 proteins.
Activation of these G proteins leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are involved in regulating cell proliferation, differentiation, and survival.
Caption: CCK2R signaling cascade upon this compound binding.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the CCK2R binding affinity of this compound analogues.
Caption: Workflow for a competitive radioligand binding assay.
This in-depth guide provides a foundational understanding of the critical parameters and methodologies used to assess the binding of this compound analogues to the CCK2R. This information is vital for the continued development of targeted diagnostics and therapies for CCK2R-expressing cancers.
References
- 1. Cholecystokinin-2 Receptor Targeting with Novel C-terminally Stabilized HYNIC-Minigastrin Analogs Radiolabeled with Technetium-99m - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
The Minigastrin Signaling Pathway in Neuroendocrine Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the minigastrin signaling pathway, a critical mediator of cell proliferation and survival in neuroendocrine tumors (NETs). The overexpression of the cholecystokinin (B1591339) B receptor (CCKBR), the primary receptor for this compound, in various NETs, including medullary thyroid carcinoma and gastro-entero-pancreatic NETs, has positioned this pathway as a promising target for novel diagnostic and therapeutic strategies.[1][2][3] This document details the core components of the pathway, presents quantitative data on ligand-receptor interactions and in vivo targeting, provides detailed experimental protocols for studying this pathway, and visualizes key processes through signaling and workflow diagrams.
The Core Signaling Cascade: From Receptor Activation to Cellular Response
The biological effects of this compound are primarily mediated through the CCKBR, a G-protein coupled receptor (GPCR).[4] Upon ligand binding, the CCKBR undergoes a conformational change, initiating a cascade of intracellular signaling events that ultimately drive tumor cell proliferation, survival, and differentiation.
The canonical this compound signaling pathway is initiated by the coupling of the activated CCKBR to the Gq class of heterotrimeric G-proteins.[5] This interaction stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC).
Activated PKC is a central node in the this compound signaling network, propagating the signal through several downstream effector pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways. Furthermore, CCKBR signaling can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), a process often involving the activation of the non-receptor tyrosine kinase Src. Src activation can also be a direct consequence of CCKBR activation and plays a crucial role in mediating the proliferative effects of this compound.
The internalization of the CCKBR, a process that can modulate the duration and intensity of signaling, is mediated by β-arrestins. Upon agonist binding, β-arrestins are recruited to the receptor, leading to its sequestration from the cell surface.
Quantitative Data on Ligand-Receptor Interactions and In Vivo Targeting
The development of stabilized this compound analogues, particularly for radiopharmaceutical applications, has generated a wealth of quantitative data. These data are crucial for comparing the efficacy of different compounds and for predicting their in vivo behavior.
Receptor Binding Affinity of this compound Analogues
Competitive binding assays are employed to determine the affinity of unlabeled this compound analogues for the CCKBR. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the analogue required to displace 50% of a specific radioligand. Lower IC50 values indicate higher binding affinity.
| This compound Analogue | Cell Line | IC50 (nM) | Reference |
| DOTA-MG11 | AR42J | 2.24 | |
| DOTA-MG11 | A431-CCK2R | 4.96 | |
| DOTA-MGS1 | AR42J | 1.92 | |
| DOTA-MGS1 | A431-CCK2R | 3.51 | |
| DOTA-MGS4 | AR42J | 4.53 | |
| DOTA-MGS4 | A431-CCK2R | 4.98 | |
| Analogue 1 (Proline Substituted) | A431-CCK2R | 1.4 ± 0.6 | |
| Analogue 2 (Proline Substituted) | A431-CCK2R | 0.6 ± 0.3 | |
| Analogue 3 (Proline Substituted) | A431-CCK2R | 1.3 ± 0.8 | |
| [natLu]Lu-DOTA-rhCCK-18 | AR42J | 3-5 fold lower than (R)-DOTAGA counterpart |
In Vivo Biodistribution of Radiolabeled this compound Analogues
Biodistribution studies in tumor-bearing animal models are essential for evaluating the tumor-targeting capabilities and off-target accumulation of radiolabeled this compound analogues. Data are typically presented as the percentage of the injected dose per gram of tissue (%ID/g).
| Radiotracer | Model | Time p.i. | Tumor (%ID/g) | Kidney (%ID/g) | Stomach (%ID/g) | Reference |
| 111In-labeled this compound analogues | AR42J Xenograft | 4h | ~3-10 | ~3-60 | N/A | |
| 177Lu-DOTA-rhCCK-18 | AR42J Xenograft | 1h | 24.1 ± 4.2 | High | High | |
| 177Lu-DOTA-rhCCK-18 | AR42J Xenograft | 24h | 25.4 ± 4.7 | High | High | |
| 68Ga-DOTA-MGS5 | MTC Patients | N/A | High Uptake | Low | Moderate | |
| 177Lu-labeled analogues | A431-CCK2R Xenograft | 4h | ~27 | Low | Low |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.
Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (IC50) of a non-radiolabeled this compound analogue.
Materials:
-
CCKBR-expressing cells (e.g., AR42J or A431-CCK2R)
-
Cell culture medium
-
Binding buffer (e.g., PBS with 0.5% BSA)
-
Radiolabeled this compound analogue (e.g., [125I]-BH-CCK-8S)
-
Unlabeled test this compound analogue
-
Unlabeled competitor for non-specific binding (e.g., L-365,260)
-
Multi-well plates (e.g., 24-well)
-
Incubator
-
Gamma counter
Procedure:
-
Seed CCKBR-expressing cells in multi-well plates and grow to near confluence.
-
On the day of the assay, gently wash the cells twice with ice-cold PBS.
-
Prepare serial dilutions of the unlabeled test analogue in binding buffer.
-
In triplicate wells, add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled test analogue to the respective wells.
-
For determination of non-specific binding, add a high concentration of an unlabeled competitor to a set of wells.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
Stop the incubation by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Calculate the percentage of specific binding at each concentration of the test analogue and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of ERK Phosphorylation
This protocol is for detecting the activation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK (p-ERK).
Materials:
-
CCKBR-expressing cells
-
Serum-free cell culture medium
-
This compound or analogue
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Starve cells in serum-free medium for 12-24 hours.
-
Treat cells with this compound or the test analogue for various time points.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK1/2 for normalization.
-
Quantify the band intensities to determine the relative levels of p-ERK.
In Vivo Biodistribution Study
This protocol outlines the procedure for assessing the biodistribution of a radiolabeled this compound analogue in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with A431-CCK2R xenografts)
-
Radiolabeled this compound analogue
-
Anesthesia
-
Gamma counter
-
Dissection tools
-
Tared collection tubes
Procedure:
-
Administer a known amount of the radiolabeled analogue to each mouse via intravenous injection.
-
At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice.
-
Immediately dissect the animals and collect major organs and tissues of interest (e.g., tumor, blood, kidneys, stomach, liver, muscle).
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Conclusion
The this compound signaling pathway, centered around the CCKBR, represents a validated and highly promising target for the diagnosis and treatment of neuroendocrine tumors. A thorough understanding of its intricate signaling network, coupled with robust and reproducible experimental methodologies, is paramount for the continued development of novel this compound-based radiopharmaceuticals and other targeted therapies. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of neuroendocrine tumor therapeutics. Future research will likely focus on further optimizing the pharmacokinetic properties of this compound analogues to enhance tumor uptake and minimize off-target toxicity, as well as exploring combination therapies that target multiple nodes within this critical signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of the First 18F-Labeled Radiohybrid-Based this compound Derivative with High Target Affinity and Tumor Accumulation by Substitution of the Chelating Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Minigastrin Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Minigastrin, a peptide hormone, and its derivatives have emerged as promising agents for the diagnosis and treatment of tumors overexpressing the cholecystokinin (B1591339) 2 receptor (CCK2R), such as medullary thyroid carcinoma and small cell lung cancer. The native peptide's susceptibility to enzymatic degradation has driven extensive research into developing stabilized and more potent analogs. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways to aid in the rational design of next-generation therapeutic and diagnostic agents.
Core Structure and Modifications
This compound is a 13-amino acid peptide (Leu-(Glu)₅-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂) characterized by two key domains: an N-terminal hydrophilic sequence of six D-glutamic acid residues and a C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH₂) responsible for CCK2R binding.[1][2] Modifications to both domains have been systematically explored to enhance receptor affinity, metabolic stability, and tumor-targeting efficacy. For radiopharmaceutical applications, a chelator, typically 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), is conjugated to the N-terminus to enable radiolabeling with metals like Lutetium-177 (¹⁷⁷Lu), Gallium-68 (⁶⁸Ga), or Indium-111 (¹¹¹In).[3]
Structure-Activity Relationship Insights
The N-Terminal Domain: Influencing Pharmacokinetics
The N-terminal pentaglutamic acid sequence plays a crucial role in the pharmacokinetic profile of this compound derivatives, particularly influencing kidney reuptake. Modifications in this region have aimed to reduce renal accumulation while maintaining or improving tumor targeting.
-
Anionic Charge: The number of anionic charges in the N-terminal linker significantly impacts in vitro internalization, in vivo tumor uptake, and plasma stability. A study comparing different linkers found that the biological performance improved in the order of: flexible aliphatic linker < three D-Glu residues < four β³-glutamic acid residues < six D-Glu residues. This suggests a direct correlation between the degree of negative charge and favorable biological properties.
-
Linker Composition: Replacing the D-γ-Glu-Ala-Tyr-Gly sequence with polyethylene (B3416737) glycol (PEG) spacers of varying lengths can simplify the peptide structure while maintaining high CCK2R affinity. However, this modification was found to significantly decrease in vitro stability, indicating that while the specific amino acid sequence may not be critical for binding, it is important for resisting enzymatic degradation.
-
Proline Substitution: The introduction of proline at different positions within the N-terminal sequence has been shown to increase the rigidity of the peptide backbone. This modification did not negatively affect CCK2R affinity and resulted in enhanced enzymatic stability and improved tumor uptake, making it a valuable strategy for stabilization.
The C-Terminal Tetrapeptide: The Key to Receptor Affinity
The C-terminal tetrapeptide, Trp-Met-Asp-Phe-NH₂, is the pharmacophore responsible for high-affinity binding to the CCK2R. Modifications in this region are critical for improving metabolic stability, as this is a primary site of enzymatic cleavage.
-
Substitution of Methionine: The oxidation-sensitive methionine (Met) is commonly replaced with more stable analogs like norleucine (Nle) or N-methyl-norleucine ((N-Me)Nle) to prevent oxidative degradation and improve stability.
-
Substitution of Phenylalanine: Replacing phenylalanine (Phe) with other bulky aromatic residues such as 1-naphthylalanine (1-Nal) has been shown to increase metabolic stability while maintaining high receptor affinity.
-
Peptidomimetics: A promising strategy for enhancing stability involves the substitution of amide bonds with bioisosteres like 1,4-disubstituted 1,2,3-triazoles. Analogs with triazoles inserted between D-Glu¹⁰-Ala¹¹ and/or Tyr¹²-Gly¹³ showed significantly increased cellular uptake and affinity for the CCK2R.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound derivatives, providing a comparative overview of their biological properties.
Table 1: In Vitro CCK2R Binding Affinity of this compound Derivatives
| Compound/Modification | IC₅₀ (nM) | Cell Line | Reference |
| DOTA-MGS5 (DOTA-d-Glu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1-Nal) | 4.2 - 8.5 | A431-CCK2R | |
| Glycine (B1666218) Scan Derivatives of DOTA-MGS5 | 4.2 - 8.5 | A431-CCK2R | |
| PEG Spacer Substitution in DOTA-MGS5 | Minor influence | A431-CCK2R | |
| Proline Substituted Analogs of DOTA-MGS5 | ~1 | A431-CCK2R / AR42J | |
| DOTA-MGS1 | High Affinity | AR42J / A431-CCK2R | |
| DOTA-MGS4 | High Affinity | AR42J / A431-CCK2R | |
| [natGa]Ga-CP04 | 1.15 ± 0.39 | A431-CCK2R | |
| [natLu]Lu-CP04 | 1.02 ± 0.28 | A431-CCK2R | |
| DOTA-[2Nal⁸]MGS5 | Low nanomolar | A431-CCK2R | |
| DOTA-[Phe⁸]MGS5 | Low nanomolar | A431-CCK2R |
Table 2: In Vitro Cellular Uptake of Radiolabeled this compound Derivatives
| Compound | Cell Line | Incubation Time | Uptake (% of total activity) | Reference |
| ¹¹¹In-Proline Substituted Analogs | A431-CCK2R | 4 h | ≥60% | |
| ¹¹¹In-DOTA-MGS1 | A431-CCK2R / AR42J | Varies | High | |
| ¹¹¹In-DOTA-MGS4 | A431-CCK2R / AR42J | Varies | High | |
| ¹¹¹In-DOTA-[(N-Me)1Nal⁸]MGS5 | A431-CCK2R | 4 h | 35.3 - 47.3% | |
| ¹¹¹In-DOTA-MGS5[NHCH₃] | A431-CCK2R | 4 h | 6.6 ± 2.8% | |
| ⁶⁸Ga/¹⁷⁷Lu-CP04 | A431-CCK2R | 1 h | >70% internalization |
Table 3: In Vivo Tumor Uptake of Radiolabeled this compound Derivatives in Xenograft Models
| Compound | Tumor Model | Time p.i. | Tumor Uptake (%IA/g) | Reference |
| ¹⁷⁷Lu-Proline Substituted Analogs | A431-CCK2R xenografts | 4 h | 29 - 46% | |
| ¹¹¹In-DOTA-MGS4 | A431-CCK2R xenografts | 4 h | 10.40 ± 2.21% | |
| ⁶⁸Ga-DOTA-MGS5 | A431-CCK2R xenografts | 1 h | 23.3 ± 4.7% | |
| ¹¹¹In-DOTA-[(N-Me)1Nal⁸]MGS5 | A431-CCK2R xenografts | N/A | 48.1 ± 9.2% | |
| ¹⁷⁷Lu-DOTA-cyclo-MG1 | A431-CCK2R xenografts | 4 h | 3.50 ± 0.78% | |
| ¹⁷⁷Lu-DOTA-cyclo-MG2 | A431-CCK2R xenografts | 4 h | 3.72 ± 1.23% |
Experimental Protocols
Receptor Binding Assay
A competitive binding assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of the this compound derivatives.
-
Cell Culture: A431 cells transfected with the human CCK2R (A431-CCK2R) or AR42J cells endogenously expressing the rat CCK2R are cultured to confluence.
-
Assay Setup: Cells are seeded in multi-well plates. On the day of the experiment, the culture medium is replaced with a binding buffer (e.g., PBS with 0.5% BSA).
-
Competition: Cells are incubated with a constant concentration of a radiolabeled this compound analog (e.g., [¹²⁵I]Tyr¹²-gastrin I or [⁹⁰Y]Y-CP04) and increasing concentrations of the non-radiolabeled test compounds.
-
Incubation: The incubation is carried out for a defined period (e.g., 3 hours) at a specific temperature (e.g., 37°C or room temperature).
-
Washing and Lysis: After incubation, the cells are washed to remove unbound radioactivity. The cells are then lysed, and the cell-associated radioactivity is measured using a gamma counter.
-
Data Analysis: The IC₅₀ values are calculated by non-linear regression analysis of the competition curves.
In Vitro Cellular Internalization Assay
This assay quantifies the receptor-mediated internalization of radiolabeled this compound derivatives.
-
Cell Preparation: CCK2R-expressing cells are seeded in multi-well plates and allowed to attach overnight.
-
Incubation: The cells are incubated with the radiolabeled this compound analog at 37°C for various time points (e.g., 15 min, 30 min, 1 h, 2 h, 4 h).
-
Surface-Bound vs. Internalized Radioactivity: After incubation, the medium is collected. The cells are then treated with an acidic buffer (e.g., glycine buffer, pH 2.8) to strip the surface-bound radioactivity. The cells are washed, and the internalized radioactivity is collected by lysing the cells (e.g., with 1M NaOH).
-
Measurement: The radioactivity in the medium, the acid wash (surface-bound), and the cell lysate (internalized) is measured using a gamma counter.
-
Data Presentation: The internalized radioactivity is typically expressed as a percentage of the total added activity.
In Vivo Biodistribution and Stability Studies
These studies evaluate the pharmacokinetic profile and metabolic stability of radiolabeled this compound derivatives in animal models.
-
Animal Model: Tumor-bearing xenograft models are established by subcutaneously injecting human tumor cells (e.g., A431-CCK2R) into immunocompromised mice (e.g., BALB/c nude mice).
-
Injection: The radiolabeled compound is injected intravenously into the tail vein of the mice.
-
Biodistribution: At various time points post-injection (p.i.), the animals are euthanized, and organs of interest (tumor, blood, kidneys, liver, stomach, etc.) are collected and weighed. The radioactivity in each organ is measured using a gamma counter. The results are expressed as the percentage of injected activity per gram of tissue (%IA/g).
-
In Vivo Stability: To assess metabolic stability, blood, urine, and organ homogenates are collected at different time points p.i. The samples are analyzed by radio-High-Performance Liquid Chromatography (radio-HPLC) to determine the percentage of intact radiolabeled peptide versus its metabolites.
Visualization of Key Pathways and Workflows
CCK2 Receptor Signaling Pathway
This compound derivatives exert their biological effects by binding to and activating the CCK2R, a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events. The CCK2R is primarily coupled to Gq and Gs proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation. The CCK2R can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. Furthermore, CCK2R activation can lead to the transactivation of the epidermal growth factor receptor (EGFR) and the activation of the Src and PI3K/AKT pathways, which are also involved in cell growth and survival.
Caption: CCK2 Receptor Signaling Cascade.
General Workflow for Evaluation of this compound Derivatives
The preclinical evaluation of novel this compound derivatives follows a standardized workflow to comprehensively characterize their potential as therapeutic or diagnostic agents.
Caption: Preclinical Evaluation Workflow.
Conclusion
The structure-activity relationship of this compound derivatives is a complex interplay between the N-terminal pharmacokinetic-modifying domain and the C-terminal receptor-binding pharmacophore. Strategic modifications, including the introduction of non-natural amino acids, proline-induced rigidification, and amide bond bioisosteres, have led to the development of analogs with significantly improved metabolic stability and tumor-targeting properties. The quantitative data and experimental protocols summarized in this guide provide a framework for the continued rational design of this compound-based radiopharmaceuticals. Future efforts will likely focus on further optimizing the balance between high tumor uptake and low non-target organ accumulation, ultimately leading to more effective and safer agents for the management of CCK2R-positive cancers.
References
- 1. Investigation of the structure-activity relationship at the N-terminal part of this compound analogs | springermedicine.com [springermedicine.com]
- 2. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The Pivotal Role of the Pentaglutamic Acid Sequence in Minigastrin: A Technical Guide for Drug Development
For Immediate Release
ZURICH, Switzerland – December 1, 2025 – A comprehensive analysis of the pentaglutamic acid sequence in minigastrin reveals its critical influence on the molecule's pharmacokinetic and pharmacodynamic properties. This in-depth guide synthesizes current research to provide a technical overview for researchers, scientists, and drug development professionals working on cholecystokinin-2 receptor (CCK2R) targeted therapies.
This compound, a peptide hormone, and its analogues are promising candidates for targeting CCK2R, which is overexpressed in various cancers, including neuroendocrine tumors. The N-terminal pentaglutamic acid sequence (EEEEE) has been a focal point of structure-activity relationship (SAR) studies due to its significant impact on receptor binding, in vivo stability, and renal uptake.
Influence on Receptor Binding and Biological Activity
The anionic nature of the pentaglutamic acid sequence plays a crucial role in the interaction with the CCK2R. Computational modeling has revealed that this negatively charged region interacts with cationic residues, such as arginine and histidine, located in the extracellular domain of the receptor.[1] This electrostatic interaction is a key determinant of the binding affinity and subsequent biological activity of this compound analogues.
Modification or replacement of this sequence directly impacts the ligand's performance. Studies have shown that the number of anionic charges is positively correlated with in vitro cell internalization and in vivo tumor uptake.[1][2] The progressive truncation of the glutamate (B1630785) residues leads to a decrease in stability against proteases in human blood serum.[2][3]
Quantitative Analysis of this compound Analogues
To elucidate the structure-activity relationship of the pentaglutamic acid sequence, various studies have synthesized and evaluated this compound analogues with modified N-terminal linkers. The following tables summarize the key quantitative data from a seminal study by Ritler et al. (2019), which compared the standard (D-Glu)6 sequence with linkers varying in charge and structure.
| Compound/Linker | IC50 (nM) | Internalization (% of total activity after 4h) |
| (D-Glu)6 (PP-F11N) | 1.1 ± 0.2 | 25.1 ± 2.5 |
| (β3-Glu)4 | 1.5 ± 0.3 | 20.3 ± 1.8 |
| (D-Glu)3 | 2.8 ± 0.5 | 15.4 ± 1.2 |
| Aliphatic Linker | 8.7 ± 1.1 | 8.9 ± 0.9 |
| Table 1: In Vitro Characterization of this compound Analogues. Data sourced from Ritler et al., 2019. |
| Compound/Linker | Tumor Uptake (% ID/g at 4h) | Kidney Uptake (% ID/g at 4h) |
| (D-Glu)6 (PP-F11N) | 14.2 ± 2.1 | 5.5 ± 0.8 |
| (β3-Glu)4 | 11.8 ± 1.7 | 4.8 ± 0.7 |
| (D-Glu)3 | 8.5 ± 1.3 | 3.9 ± 0.6 |
| Aliphatic Linker | 4.1 ± 0.6 | 2.1 ± 0.3 |
| Table 2: In Vivo Biodistribution of this compound Analogues in Tumor-Bearing Mice. Data sourced from Ritler et al., 2019. |
These data clearly demonstrate that a higher number of glutamic acid residues, and thus a greater negative charge, leads to enhanced receptor affinity (lower IC50), increased cellular internalization, and superior tumor uptake.
Experimental Protocols
Competitive Binding Assay (IC50 Determination)
A competitive binding assay is utilized to determine the half-maximal inhibitory concentration (IC50) of the this compound analogues, which reflects their binding affinity for the CCK2R.
-
Cell Culture: CCK2R-expressing cells (e.g., A431-CCK2R) are cultured in appropriate media and seeded into multi-well plates.
-
Radioligand: A radiolabeled ligand with known high affinity for CCK2R (e.g., 125I-labeled gastrin) is used.
-
Competition: Cells are incubated with a constant concentration of the radioligand and varying concentrations of the unlabeled this compound analogues.
-
Incubation and Washing: The incubation is carried out at a specific temperature (e.g., 4°C or 37°C) for a defined period to reach binding equilibrium. Unbound ligands are removed by washing the cells with a cold buffer.
-
Quantification: The amount of bound radioligand is quantified using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined using non-linear regression analysis.
In Vitro Internalization Assay
This assay measures the ability of the radiolabeled this compound analogues to be internalized by CCK2R-expressing cells upon binding.
-
Radiolabeling: The this compound analogues are radiolabeled with a suitable radionuclide (e.g., 177Lu).
-
Cell Culture: CCK2R-expressing cells are seeded in multi-well plates and allowed to adhere.
-
Incubation: The cells are incubated with the radiolabeled analogues at 37°C for various time points (e.g., 1, 2, 4 hours).
-
Surface-Bound vs. Internalized Radioactivity: At each time point, the incubation is stopped. The medium is collected. The cells are then treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radioligand. The cells are subsequently lysed to release the internalized radioactivity.
-
Quantification: The radioactivity in the medium, the acid wash (surface-bound), and the cell lysate (internalized) is measured using a gamma counter.
-
Data Analysis: The internalized radioactivity is expressed as a percentage of the total added radioactivity.
In Vivo Biodistribution Studies
Biodistribution studies in animal models are performed to evaluate the tumor-targeting efficacy and organ distribution of the radiolabeled this compound analogues.
-
Animal Model: Tumor-bearing mice are generated by subcutaneously inoculating them with CCK2R-expressing cancer cells.
-
Radiolabeling and Injection: The this compound analogues are radiolabeled and injected intravenously into the tumor-bearing mice.
-
Time Points: At selected time points post-injection (e.g., 1, 4, 24 hours), cohorts of mice are euthanized.
-
Organ Harvesting and Weighing: Tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines) are collected and weighed.
-
Quantification: The radioactivity in each organ is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Molecular Interactions and Pathways
To better understand the mechanisms at play, the following diagrams illustrate the experimental workflow for evaluating this compound analogues and the signaling pathway activated upon CCK2R binding.
References
A Technical Guide to Minigastrin Analogues for Targeted Therapy of Medullary Thyroid Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Medullary thyroid carcinoma (MTC), a neuroendocrine malignancy originating from the parafollicular C-cells of the thyroid, presents a significant therapeutic challenge, particularly in advanced and metastatic stages.[1][2] While accounting for a small percentage of all thyroid cancers, its aggressive nature contributes disproportionately to mortality.[2][3] The overexpression of the cholecystokinin-2 receptor (CCK2R) in a high percentage of MTCs offers a promising target for molecular imaging and targeted radionuclide therapy.[4][5][6][7] This technical guide provides a comprehensive overview of the development and application of minigastrin analogues, synthetic peptides designed to target the CCK2R, for the theranostics of MTC. We delve into the core principles, present key preclinical and clinical data, detail experimental methodologies, and visualize the underlying biological and experimental frameworks.
The Cholecystokinin-2 Receptor: A Key Target in MTC
The cholecystokinin-2 receptor, a G-protein coupled receptor, is expressed in over 90% of MTC cases.[5][8] Its natural ligands, cholecystokinin (B1591339) (CCK) and gastrin, induce various physiological responses, including calcitonin secretion and cell proliferation in MTC cells.[9] This high incidence of expression makes the CCK2R an attractive molecular target for the selective delivery of diagnostic and therapeutic agents to MTC lesions, while minimizing off-target effects.[4][10] The development of radiolabeled this compound analogues, which are smaller and often more stable derivatives of the natural ligand gastrin, has been a major focus of research in this area.[4][10]
This compound Analogues: Design and Development for MTC Targeting
The primary goal in designing this compound analogues for MTC is to create molecules with high affinity and specificity for CCK2R, favorable pharmacokinetic properties, and high metabolic stability.[11][12] Challenges in the development of these analogues have included rapid in vivo degradation and high kidney retention, which can lead to nephrotoxicity during radionuclide therapy.[4][5]
Several strategies have been employed to overcome these limitations:
-
Amino Acid Substitution: Replacing natural amino acids with synthetic or modified ones to enhance stability against enzymatic degradation. For example, the substitution of methionine with the non-oxidizable amino acid norleucine.[10]
-
Chelator Conjugation: Attaching chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or HYNIC (hydrazinonicotinic acid) to the peptide backbone. This allows for stable radiolabeling with various diagnostic (e.g., Gallium-68, Indium-111, Technetium-99m) and therapeutic (e.g., Lutetium-177, Yttrium-90) radionuclides.[4][10][13]
-
Linker Modification: Introducing linkers, such as polyethylene (B3416737) glycol (PEG), between the chelator and the peptide sequence to improve pharmacokinetics and reduce kidney uptake.[11]
-
Cyclization: Creating cyclic peptide structures to improve stability and receptor binding affinity.[5]
These modifications have led to the development of several promising this compound analogues, including DOTA-MGS5, DOTA-CCK-66, and PP-F11N, which have shown improved tumor targeting and biodistribution profiles in preclinical and clinical studies.[10][11][14][15]
Quantitative Data on this compound Analogue Performance
The following tables summarize key quantitative data from preclinical and clinical studies of various this compound analogues for MTC.
Table 1: In Vitro Binding Affinity of this compound Analogues to CCK2R
| Analogue | Cell Line | IC50 (nM) | Radiometal | Reference |
| natGa-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | Gallium | [12] |
| natCu-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | Copper | [12] |
| natLu-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | Lutetium | [12] |
| natGa-DOTA-MGS5 | AR42J | 3.6 - 6.0 | Gallium | [12] |
| natLu-DOTA-rhCCK-18 | AR42J | 3- to 5-fold better than (R)-DOTAGA counterparts | Lutetium | [14][16] |
Table 2: Preclinical Tumor Uptake and Biodistribution of Radiolabeled this compound Analogues in MTC Xenograft Models
| Analogue | Radionuclide | Tumor Model | Time Point (p.i.) | Tumor Uptake (%IA/g) | Tumor-to-Kidney Ratio | Reference |
| [99mTc]Tc-HYNIC-MGS5 | 99mTc | A431-CCK2R | 4 h | 24.75 ± 4.38 | 3.3 | [13] |
| [99mTc]Tc-HYNIC-MGS11 | 99mTc | A431-CCK2R | 4 h | 42.48 ± 6.99 | 2.6 | [13] |
| [177Lu]Lu-DOTA-rhCCK-18 | 177Lu | AR42J | 24 h | 1.5-fold higher than (R)-DOTAGA derivative | Not Specified | [14][16] |
Table 3: Clinical Biodistribution and Dosimetry of 68Ga-DOTA-MGS5 in MTC Patients
| Parameter | Value | Reference |
| Effective Dose | 0.023 ± 0.007 mSv/MBq | [7][17] |
| Highest Absorbed Dose Organs | Urinary bladder wall, stomach wall, kidneys | [7][17] |
| Optimal Imaging Time | 1 and 2 hours post-injection | [7][17] |
| Mean SUVmax in Lesions (1 h p.i.) | 6.0 | [8][18] |
| Mean SUVmax in Lesions (2 h p.i.) | 7.2 | [8][18] |
Experimental Protocols
This section details the methodologies for key experiments cited in the development and evaluation of this compound analogues.
Radiometal Labeling of DOTA-conjugated this compound Analogues
Objective: To stably incorporate a diagnostic or therapeutic radionuclide into the DOTA chelator of a this compound analogue.
Materials:
-
DOTA-conjugated this compound analogue (e.g., DOTA-MGS5, DOTA-CCK-66)
-
Radionuclide solution (e.g., 68GaCl3, 177LuCl3)
-
Sodium acetate (B1210297) buffer (1.0 M, pH 5.5)
-
HEPES buffer (2.5 M) for 67Ga labeling
-
Sodium ascorbate (B8700270) (0.1 M) for 177Lu labeling
-
Heating block or water bath
-
Radio-HPLC or radio-TLC for quality control
Procedure:
-
Reconstitute the lyophilized DOTA-peptide with high-purity water.
-
Add the appropriate buffer to the peptide solution. For 68Ga and 177Lu labeling, use sodium acetate buffer. For 67Ga labeling, use HEPES buffer.[12]
-
For 177Lu labeling, add sodium ascorbate to prevent radiolysis.[12]
-
Add the radionuclide solution to the buffered peptide solution.
-
Incubate the reaction mixture at 90°C for 15 minutes.[12]
-
After incubation, cool the reaction mixture to room temperature.
-
Perform quality control using radio-HPLC or radio-TLC to determine the radiochemical purity.
In Vitro CCK2R Binding Affinity Assay (IC50 Determination)
Objective: To determine the concentration of a this compound analogue that inhibits 50% of the binding of a radiolabeled ligand to the CCK2R.
Materials:
-
CCK2R-expressing cells (e.g., AR42J rat pancreatic acinar cells)
-
Radiolabeled this compound analogue (e.g., 125I-labeled gastrin)
-
Unlabeled this compound analogue (competitor) at various concentrations
-
Binding buffer (e.g., HEPES-buffered saline with BSA)
-
Cell harvesting equipment
-
Gamma counter
Procedure:
-
Culture CCK2R-expressing cells to confluence in appropriate cell culture plates.
-
Wash the cells with binding buffer.
-
Incubate the cells with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor analogue for a defined period at a specific temperature (e.g., 1 hour at 37°C).
-
Wash the cells with ice-cold binding buffer to remove unbound ligand.
-
Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
In Vivo Biodistribution Studies in Tumor-Bearing Mice
Objective: To evaluate the distribution, uptake, and clearance of a radiolabeled this compound analogue in various organs and the tumor over time.
Materials:
-
Immunodeficient mice (e.g., CB17-SCID, athymic BALB/c nude)
-
CCK2R-expressing tumor cells for xenograft implantation (e.g., AR42J, A431-CCK2R)
-
Radiolabeled this compound analogue
-
Anesthetic
-
Dissection tools
-
Gamma counter or SPECT/CT scanner
Procedure:
-
Implant CCK2R-expressing tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a suitable size.
-
Inject a known amount of the radiolabeled this compound analogue intravenously into the tail vein of the tumor-bearing mice.
-
At predefined time points post-injection (e.g., 1 h, 4 h, 24 h), euthanize a cohort of mice.[11][13]
-
Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected activity per gram of tissue (%IA/g).
-
Alternatively, perform in vivo imaging at different time points using a SPECT/CT scanner.
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language, illustrate key concepts in the application of this compound analogues for MTC.
Caption: CCK2R-mediated signaling and therapeutic action of radiolabeled this compound analogues in MTC cells.
Caption: The development and clinical translation workflow for this compound analogues in MTC.
Conclusion and Future Perspectives
Radiolabeled this compound analogues represent a highly promising theranostic approach for medullary thyroid carcinoma.[10][14] The high expression of the CCK2R in MTC provides a specific target for the delivery of diagnostic and therapeutic radionuclides. Ongoing research is focused on further optimizing the pharmacokinetic and dosimetric properties of these agents to maximize their therapeutic efficacy while minimizing potential toxicities, particularly to the kidneys.[10] The development of new analogues with improved stability and tumor-to-organ ratios, along with the exploration of novel radionuclides, will continue to advance this personalized medicine approach for patients with MTC. The first clinical results are encouraging and suggest that the broader clinical application of CCK2R-targeted radiopharmaceuticals is a reasonable and promising path forward.[14]
References
- 1. pezcoller.it [pezcoller.it]
- 2. Medullary Thyroid Cancer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [68Ga]Ga-PSMA-11 PET/CT in medullary thyroid carcinoma: comparison with [18F]FDG PET/CT and immunohistochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 5. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. search.library.dartmouth.edu [search.library.dartmouth.edu]
- 10. Development of targeted radionuclide therapy for medullary thyroid cancer - Onkologie - Universimed - Knowledge that matters [universimed.com]
- 11. Preclinical Evaluation of this compound Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Cholecystokinin 2 Receptor Agonist 177Lu-PP-F11N for Radionuclide Therapy of Medullary Thyroid Carcinoma: Results of the Lumed Phase 0a Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of the First 18F-Labeled Radiohybrid-Based this compound Derivative with High Target Affinity and Tumor Accumulation by Substitution of the Chelating Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Preliminary Clinical Experience with Cholecystokinin-2 Receptor PET/CT Using the 68Ga-Labeled this compound Analog DOTA-MGS5 in Patients with Medullary Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Radiolabeling Minigastrin with ¹⁷⁷Lu
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the radiolabeling of DOTA-conjugated Minigastrin analogues with Lutetium-177 (¹⁷⁷Lu). This compound analogues are promising agents for peptide receptor radionuclide therapy (PRRT) of tumors overexpressing the cholecystokinin-2 receptor (CCK2R), such as medullary thyroid carcinoma and small cell lung cancer.[1][2] ¹⁷⁷Lu is a choice radionuclide for therapeutic applications due to its favorable decay characteristics, including a 6.7-day half-life and the emission of both beta particles for therapy and gamma photons for imaging.[3]
The following protocol is a synthesis of established methods from peer-reviewed literature, designed to be a comprehensive guide for researchers in the field. It includes information on reagents, equipment, step-by-step procedures, quality control, and safety considerations.
Radiolabeling Workflow
Caption: A schematic overview of the key steps involved in the radiolabeling of DOTA-Minigastrin with ¹⁷⁷Lu.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published protocols for the radiolabeling of different this compound analogues with ¹⁷⁷Lu.
Table 1: Radiolabeling Conditions and Performance
| This compound Analogue | Peptide Amount (µg) | ¹⁷⁷Lu Activity | Buffer | pH | Temperature (°C) | Time (min) | Radiochemical Purity (RCP) | Specific Activity (GBq/µmol) | Reference |
| DOTA-cyclo-MG1 | 50 | ~2 GBq | - | - | 80 | 15 | >92% | 58-63 | |
| DOTA-cyclo-MG2 | 50 | ~2 GBq | - | - | 80 | 25 | >95% | 58-63 | |
| DOTA-MGS5 | 100 | 3.2-10.7 GBq | - | - | - | ~45 (automated) | >98% | - | |
| DOTA-Peptide Analogues | 50 (1 mg/mL) | ~185 MBq | Ammonium (B1175870) Acetate (B1210297) | 5 | 98 | - | >96% | - | |
| DOTA-AngII Peptide | ~50 | 74-148 MBq | Ammonium Acetate (0.5 M) | 4.5 | 90 | 30 | >85% | >300 Ci/mmol | |
| DOTA-Minigastrin | 15-20 | - | Ammonium Acetate | 6 | - | - | High | - |
Table 2: Stability of Radiolabeled this compound Analogues
| Radiolabeled Compound | Storage/Incubation Conditions | Duration | Stability (RCP) | Reference |
| ¹⁷⁷Lu-DOTA-cyclo-MG1 | PBS | 4 h | 86% | |
| ¹⁷⁷Lu-DOTA-cyclo-MG2 | PBS | 4 h | >98% | |
| ¹⁷⁷Lu-DOTA-cyclo-MG2 | Kit formulation | 48 h | - | |
| ¹⁷⁷Lu-MGCL2 & 4 | Serum | 4 h | Sufficiently stable | |
| ¹⁷⁷Lu-DOTA-MGS5 | - | - | High stability |
Experimental Protocol
This protocol details a standard method for the radiolabeling of a DOTA-conjugated this compound analogue with ¹⁷⁷Lu.
Materials and Equipment:
-
DOTA-conjugated this compound analogue (e.g., DOTA-MGS5, DOTA-cyclo-MG2)
-
¹⁷⁷LuCl₃ in 0.04 M HCl
-
Ammonium acetate buffer (0.2 M, pH 5.0) or Sodium acetate buffer (0.1 M, pH 4.5)
-
Gentisic acid solution (e.g., 40 mg/mL in water)
-
L-Methionine solution
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
-
Dose calibrator
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Vortex mixer
-
Pipettes and sterile, pyrogen-free tips
-
Lead shielding
Procedure:
-
Preparation of Reagents:
-
Allow all reagents to reach room temperature before use.
-
Prepare fresh solutions of gentisic acid and L-methionine if not using a pre-formulated kit.
-
-
Reaction Mixture Assembly:
-
In a sterile reaction vial, add the following reagents in the specified order:
-
~200 µL of ammonium acetate buffer.
-
50 µg of the DOTA-Minigastrin analogue.
-
40 µL of gentisic acid solution (to minimize radiolysis).
-
An appropriate volume of L-Methionine solution can also be added to prevent oxidation.
-
-
Gently vortex the mixture.
-
-
Addition of ¹⁷⁷Lu:
-
In a shielded environment, carefully add the required activity of ¹⁷⁷LuCl₃ (e.g., 74-185 MBq) to the reaction vial. The final pH of the reaction mixture should be between 4.5 and 5.5.
-
-
Incubation:
-
Securely cap the vial and place it in a heating block or water bath pre-heated to 80-98°C.
-
Incubate the reaction mixture for 15-30 minutes. The optimal time may vary depending on the specific this compound analogue.
-
-
Cooling:
-
After incubation, carefully remove the vial from the heat source and allow it to cool to room temperature behind appropriate shielding.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using radio-HPLC.
-
A successful labeling should yield an RCP of >95%.
-
The final product should be a clear, colorless solution.
-
Safety Precautions:
-
All procedures involving radioactive materials must be performed in a designated and appropriately shielded fume hood or hot cell.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Use lead shielding for vials and syringes containing ¹⁷⁷Lu.
-
Monitor for radioactive contamination regularly.
-
Dispose of all radioactive waste according to institutional and national regulations.
References
- 1. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 177Lu Labeled Cyclic this compound Analogues with Therapeutic Activity in CCK2R Expressing Tumors: Preclinical Evaluation of a Kit Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Purification of DOTA-Minigastrin Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for the synthesis and purification of DOTA-minigastrin analogues, potent radiopharmaceuticals for targeting cholecystokinin-2 receptor (CCK2R) expressing tumors.
Introduction
Minigastrin (MG) analogues are promising ligands for the diagnosis and therapy of tumors overexpressing the cholecystokinin-2 receptor (CCK2R), such as medullary thyroid carcinoma (MTC), small cell lung cancer, and certain neuroendocrine tumors.[1][2] Conjugation of these peptides with the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) allows for stable radiolabeling with various medically relevant radionuclides, including Gallium-68 for Positron Emission Tomography (PET) imaging and Lutetium-177 for targeted radiotherapy.[3][4] However, the clinical utility of early analogues was often hampered by low enzymatic stability.[1]
Recent advancements have focused on strategic amino acid substitutions and modifications to enhance stability and improve pharmacokinetic profiles. This document outlines the key methodologies for the chemical synthesis, purification, and radiolabeling of these advanced DOTA-minigastrin analogues.
Summary of Key Performance Data
The following tables summarize quantitative data for various DOTA-minigastrin analogues, providing a comparative overview of their synthesis yields, purity, receptor affinity, and radiolabeling efficiency.
Table 1: Synthesis and Purification Data for DOTA-Minigastrin Analogues
| Analogue | Synthesis Yield (%) | Final Purity (%) | Reference |
| DOTA-MGS5 | ≤20 | ≥95 | |
| DOTA-CCK-66 | 3-7 | >95 | |
| DOTA-CCK-66.2 | 3-7 | >95 | |
| DOTA-MG Analogues (unspecified) | ~15 | ≥95 | |
| DOTA-MG Analogues (unspecified) | 20-35 | ≥95 | |
| Glycine Scan & PEGylated Analogues | 4-8 | >95 |
Table 2: In Vitro Performance and Radiolabeling of DOTA-Minigastrin Analogues
| Analogue | Radiometal | Radiochemical Purity (%) | IC50 (nM) | Reference |
| DOTA-MGS5 | 111In | >95 | Low nanomolar range | |
| 68Ga | - | Low nanomolar range | ||
| 177Lu | - | Low nanomolar range | ||
| DOTA-CCK-66 | 67Ga / 177Lu / 64Cu | >95 | 3.6 - 6.0 | |
| DOTA-CCK-66.2 | 67Ga / 177Lu / 64Cu | >95 | 3.6 - 6.0 | |
| DOTA-MG0 | 68Ga | >99 (after HPLC) | - | |
| DOTA-PP-F11 | 68Ga | >95 | 0.79 - 1.51 | |
| 111In | >95 | 0.79 - 1.51 | ||
| DOTA-MGS4 | 111In | ≥90 | - | |
| DOTA-MGS8 | 68Ga | - | - | |
| CP04 | 90Y / 177Lu / 68Ga | >90 | - |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogues
This protocol describes the manual synthesis of this compound analogues using the Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Boc-protected DOTA(tBu)3
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIEA, DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4-fold molar excess) with a coupling reagent (e.g., HATU, 3.9-fold excess) and a base (e.g., DIEA, 8-fold excess) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 60 minutes at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. Repeat the coupling if necessary, especially for sterically hindered amino acids.
-
-
Washing: After successful coupling, wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
DOTA Conjugation:
-
After deprotecting the N-terminal Fmoc group of the final amino acid, couple Boc-protected DOTA(tBu)3 (1.5-fold excess) using a similar activation and coupling procedure as in step 3. Allow the reaction to proceed for at least 2 hours or overnight.
-
-
Final Deprotection and Cleavage:
-
Wash the DOTA-peptide-resin thoroughly with DMF and DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to remove the resin beads.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the washing step.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: Purification of DOTA-Minigastrin Analogues
This protocol outlines the purification of the crude peptide using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 preparative column
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
HPLC Purification:
-
Equilibrate the preparative C18 column with a starting mixture of Solvent A and B (e.g., 80% A, 20% B).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration over a specified time (e.g., 20-60% B over 40 minutes) at a constant flow rate.
-
Monitor the elution profile at a specific wavelength (e.g., 220 nm or 280 nm).
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the identity of the peptide.
-
Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final purified DOTA-minigastrin analogue as a white, fluffy powder. Store at -20°C.
Protocol 3: Radiolabeling with Gallium-68
This protocol details the labeling of DOTA-minigastrin analogues with 68Ga for PET imaging applications.
Materials:
-
68Ge/68Ga generator
-
DOTA-minigastrin analogue stock solution
-
Buffer: 2.5 M HEPES or Sodium Acetate buffer
-
Heating block or water bath
-
Quality control system (e.g., radio-HPLC or ITLC)
-
Optional: Sep-Pak C18 light cartridge for purification
Procedure:
-
68Ga Elution: Elute the 68Ge/68Ga generator with 0.1 N HCl according to the manufacturer's instructions to obtain 68GaCl3.
-
Reaction Mixture Preparation:
-
In a sterile reaction vial, add the required volume of buffer (e.g., 120-150 µL).
-
Add the DOTA-minigastrin analogue (typically 5-20 µg).
-
Add the 68GaCl3 eluate to the vial. Adjust the pH to 3.0-4.5 if necessary.
-
-
Incubation: Heat the reaction mixture at 90-95°C for 15-20 minutes.
-
Quenching (Optional): Add EDTA solution to a final concentration of 1 mM to chelate any remaining free 68Ga.
-
Purification (Optional but Recommended):
-
For clinical applications, purification is often necessary to remove free and colloidal 68Ga.
-
Condition a Sep-Pak C18 cartridge with ethanol (B145695) followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash with water to remove unbound 68Ga.
-
Elute the 68Ga-DOTA-peptide with a small volume of ethanol/water mixture.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using radio-HPLC or ITLC. The RCP should typically be >95%.
-
Calculate the specific activity (GBq/µmol).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and evaluation of DOTA-minigastrin analogues.
CCK2R Signaling Pathway
DOTA-minigastrin analogues act as agonists at the CCK2 receptor, a G-protein coupled receptor (GPCR). Binding of the analogue initiates a signaling cascade that leads to cellular responses and internalization of the receptor-ligand complex, which is crucial for radionuclide therapy.
References
- 1. Stabilization Strategies for Linear this compound Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET and SPECT imaging of a radiolabeled this compound analogue conjugated with DOTA, NOTA, and NODAGA and labeled with (64)Cu, (68)Ga, and (111)In - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiopharmaceutical Formulation and Preclinical Testing of 68Ga-Labeled DOTA-MGS5 for the Regulatory Approval of a First Exploratory Clinical Trial [mdpi.com]
- 4. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Cell Internalization Assay for Minigastrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minigastrin, a peptide hormone, and its analogues are of significant interest in oncology as they target the cholecystokinin-2 receptor (CCK2R), which is overexpressed in various tumors, including medullary thyroid carcinoma, small cell lung cancer, and astrocytomas.[1][2] The therapeutic and diagnostic potential of radiolabeled this compound analogues relies on their specific binding to and subsequent internalization into CCK2R-expressing cancer cells.[2] This application note provides a detailed protocol for an in vitro cell internalization assay to quantify the uptake of this compound analogues, a critical step in the preclinical evaluation of these compounds.
Upon binding to the CCK2R, a G protein-coupled receptor (GPCR), this compound triggers a signaling cascade that leads to receptor-mediated endocytosis.[2][3] This process is crucial for the cellular retention of radiolabeled therapeutic agents, thereby maximizing the radiation dose delivered to the tumor while minimizing systemic exposure. The assay described herein is designed to measure the rate and extent of internalization of this compound analogues in cultured cancer cells expressing CCK2R.
Principle of the Assay
This assay quantifies the amount of a labeled this compound analogue that is internalized by cells over time. The protocol is primarily designed for radiolabeled ligands (e.g., with 111In, 177Lu, or 68Ga), but can be adapted for fluorescently labeled analogues. The method involves incubating CCK2R-expressing cells with the labeled this compound analogue. At specific time points, the incubation is stopped, and the cells are treated to differentiate between the membrane-bound and the internalized ligand. The radioactivity or fluorescence associated with each fraction is then measured to determine the percentage of internalization.
Experimental Workflow
Caption: A flowchart illustrating the key steps of the in vitro cell internalization assay for this compound.
Signaling Pathway for this compound Internalization
The internalization of this compound is initiated by its binding to the CCK2R. This event activates intracellular signaling pathways that lead to the endocytosis of the receptor-ligand complex, primarily through a β-arrestin-dependent and clathrin-mediated mechanism.
References
- 1. Single-cell Analysis of G-protein Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 3. Regulation of Membrane Cholecystokinin-2 Receptor by Agonists Enables Classification of Partial Agonists as Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SPECT/CT Imaging of Minigastrin in Mice
Introduction
Minigastrin analogues are crucial radiopharmaceuticals for the non-invasive imaging and therapy of tumors that overexpress the cholecystokinin-2 receptor (CCK2R).[1] The CCK2R is a promising molecular target, as it is found in high density on various malignancies, most notably medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC).[2] Single Photon Emission Computed Tomography (SPECT), combined with Computed Tomography (CT) for anatomical reference, provides a powerful preclinical tool to evaluate the in vivo performance of new radiolabeled this compound analogues. This document outlines the principles and a detailed protocol for conducting SPECT/CT imaging with radiolabeled this compound in mouse xenograft models.
Principle of the Method
The methodology is based on the high-affinity binding of a this compound analogue to the CCK2R. The this compound peptide is first conjugated to a chelator, such as DOTA, which securely holds a therapeutic or diagnostic radionuclide.[1] For SPECT imaging, isotopes like Indium-111 (¹¹¹In) or Lutetium-177 (¹⁷⁷Lu) are commonly used.[3][4] Following intravenous administration into a tumor-bearing mouse, the radiolabeled this compound circulates and accumulates at the tumor site by binding to the CCK2R. The gamma rays emitted by the radionuclide are then detected by a SPECT scanner, allowing for three-dimensional visualization and quantification of the radiotracer's biodistribution. The co-registered CT scan provides anatomical context to the functional SPECT data. A key challenge in the development of these tracers is minimizing off-target accumulation, particularly the high uptake in the kidneys, which can lead to nephrotoxicity in therapeutic applications.[3]
Visualizations
Caption: this compound binding to CCK2R and subsequent internalization.
Caption: Preclinical SPECT/CT experimental workflow for this compound.
Experimental Protocols
Protocol 1: Animal Model Preparation
-
Cell Culture: Culture CCK2R-expressing cells (e.g., human epidermoid carcinoma A431 cells transfected with human CCK2R, or AR42J rat pancreatic cells) under standard conditions.
-
Animal Strain: Use female athymic BALB/c nude or SCID mice, 5-6 weeks of age.[3][5]
-
Tumor Implantation: Subcutaneously inject approximately 5-10 million cells suspended in 100-200 µL of a serum-free medium/Matrigel mixture into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (typically 100-500 mm³) over 2-4 weeks before imaging studies commence. Monitor animal health and tumor volume regularly.
Protocol 2: Radiotracer Administration
-
Radiotracer Preparation: Prepare the radiolabeled this compound analogue (e.g., ¹¹¹In-DOTA-MGS4 or ¹⁷⁷Lu-PP-F11N) following established radiolabeling procedures to ensure high radiochemical purity (>95%).[3][4]
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane (B1672236) inhalation).
-
Injection: Administer a defined amount of the radiotracer, typically 2-3 MBq (in ~100 µL of saline), via the lateral tail vein. The peptide amount is often in the range of 100 pmol.[5]
Protocol 3: SPECT/CT Image Acquisition
-
Imaging System: Utilize a dedicated preclinical SPECT/CT scanner (e.g., NanoSPECT/CT, MILabs VECTor⁴CT).[3][5]
-
Animal Handling: Maintain the mouse under anesthesia for the duration of the scan. Monitor vital signs and maintain body temperature using a heating pad.
-
Imaging Time Points: Acquire images at multiple time points post-injection (p.i.) to assess tracer kinetics, for example, at 1 hour, 4 hours, and 24 hours.[4][5]
-
SPECT Parameters:
-
Radionuclide: Set the appropriate energy windows for the chosen isotope (e.g., for ¹¹¹In: 171 keV and 245 keV).
-
Collimator: Use a high-resolution multi-pinhole mouse collimator.
-
Acquisition: Acquire data over 360° for approximately 30-60 minutes per time point.
-
-
CT Parameters:
-
Acquisition: Perform a CT scan immediately before or after the SPECT acquisition for anatomical co-registration and attenuation correction.
-
Settings: Typical settings are a tube voltage of 45-50 kVp, a current of 400-600 µA, and an exposure time resulting in a total scan time of 5-10 minutes.[6]
-
Protocol 4: Image Reconstruction and Data Analysis
-
Reconstruction: Reconstruct SPECT data using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM).[7] Apply corrections for attenuation (using the CT map), scatter, and radioactive decay.
-
Image Fusion: Co-register the SPECT and CT images using the scanner's software.
-
Quantitative Analysis:
-
Draw volumes of interest (VOIs) over the tumor and relevant organs (kidneys, stomach, liver, muscle) on the fused images.
-
Determine the activity concentration in each VOI (in Bq/mL).
-
Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g), assuming a tissue density of 1 g/mL.
-
Protocol 5: Ex Vivo Biodistribution and Validation
-
Euthanasia: At the final imaging time point (or at separate dedicated time points), euthanize the mice.
-
Organ Harvesting: Dissect and collect tumors and key organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.
-
Calculation: Calculate the %ID/g for each tissue by comparing its activity to standards of the injected dose. These ex vivo results serve as the gold standard to validate the in vivo imaging quantification.
Quantitative Data Presentation
The tables below summarize representative biodistribution data from preclinical studies, illustrating the performance of different this compound analogues.
Table 1: Comparative Biodistribution of ¹¹¹In-Labeled this compound Analogues in A431-CCK2R Xenografts (4h p.i.)
| Organ | ¹¹¹In-DOTA-MGS1 (%ID/g) | ¹¹¹In-DOTA-MGS4 (%ID/g) |
| Blood | 0.05 ± 0.01 | 0.15 ± 0.02 |
| Kidney | 1.11 ± 0.07 | 3.98 ± 0.59 |
| Stomach | 0.23 ± 0.08 | 2.15 ± 0.72 |
| Liver | 0.14 ± 0.01 | 0.32 ± 0.05 |
| Tumor | 1.23 ± 0.15 | 10.40 ± 2.21 |
| Muscle | 0.03 ± 0.00 | 0.07 ± 0.01 |
Data adapted from Klingler et al., 2018.[3] Values are mean ± SD. Note the significantly higher tumor uptake of ¹¹¹In-DOTA-MGS4, which has enhanced enzymatic stability.
Table 2: Biodistribution of ¹⁷⁷Lu-DOTA-rhCCK-18 at Different Time Points in AR42J Xenografts
| Organ | 1 hour p.i. (%ID/g) | 24 hours p.i. (%ID/g) |
| Blood | 2.56 ± 0.61 | 0.15 ± 0.04 |
| Kidney | 17.5 ± 2.4 | 43.1 ± 13.0 |
| Stomach | 5.61 ± 2.05 | 2.92 ± 0.94 |
| Liver | 0.81 ± 0.12 | 0.28 ± 0.06 |
| Tumor | 24.1 ± 4.2 | 25.4 ± 4.7 |
| Muscle | 0.43 ± 0.09 | 0.09 ± 0.02 |
Data adapted from Guenther et al., 2023.[5] Values are mean ± SD. This analogue shows very high and sustained tumor uptake, but also significant and increasing kidney retention.
References
- 1. PET and SPECT imaging of a radiolabeled this compound analogue conjugated with DOTA, NOTA, and NODAGA and labeled with (64)Cu, (68)Ga, and (111)In - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on Preclinical Development and Clinical Translation of Cholecystokinin-2 Receptor Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Tumor-Targeting with Peptidomimetic Analogs of this compound 177Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the First 18F-Labeled Radiohybrid-Based this compound Derivative with High Target Affinity and Tumor Accumulation by Substitution of the Chelating Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Small-animal SPECT and SPECT/CT: application in cardiovascular research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Receptor Radionuclide Therapy (PRRT) with Minigastrin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Receptor Radionuclide Therapy (PRRT) represents a targeted approach to cancer treatment, delivering cytotoxic radiation directly to tumor cells while minimizing damage to healthy tissues.[1][2] This is achieved by linking a radionuclide to a peptide that specifically binds to receptors overexpressed on cancer cells.[1][2] Minigastrin, a shorter and biologically active form of the hormone gastrin, and its analogues are promising agents for PRRT targeting the cholecystokinin-2 receptor (CCK2R).[3] The CCK2R is frequently overexpressed in several malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), stromal ovarian cancers, and astrocytomas, making it an attractive target for therapy.[4]
These application notes provide a comprehensive overview of the principles, protocols, and preclinical data related to PRRT using radiolabeled this compound analogues. The information is intended to guide researchers and drug development professionals in the evaluation and application of this therapeutic strategy.
Mechanism of Action: The CCK2R Signaling Pathway
This compound analogues exert their therapeutic effect by binding to the CCK2R, a G-protein coupled receptor.[5] Upon binding, the radiolabeled peptide is internalized by the cancer cell, leading to the intracellular accumulation of the radionuclide.[4][6] The decay of the radionuclide releases high-energy particles (e.g., beta or alpha particles) that induce DNA damage and ultimately lead to cell death.[2]
The CCK2R primarily couples to Gq and Gα12/13 proteins.[7][8] Activation of these pathways leads to a cascade of intracellular events, including the activation of phospholipase Cβ (PLCβ), which in turn stimulates the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][8] This signaling cascade results in increased intracellular calcium concentrations and activation of protein kinase C (PKC), ultimately promoting cell proliferation and inhibiting apoptosis.[7][8] By delivering a cytotoxic payload directly to these cells, PRRT with this compound analogues hijacks this pathway for a therapeutic outcome.
Quantitative Preclinical Data Summary
A variety of this compound analogues have been developed and evaluated in preclinical settings. These analogues often incorporate modifications to improve stability and tumor targeting. The following tables summarize key quantitative data for several prominent analogues.
Table 1: In Vitro Binding Affinity and Cellular Uptake
| This compound Analogue | Cell Line | IC50 (nM) | Internalization (4h, % of applied activity) | Reference |
| [177Lu]Lu-DOTA-MGS5 | A431-CCK2R | - | >60% | [5] |
| [177Lu]Lu-PP-F11N | A431/CCKBR | - | 44.5% ± 3.0 | [9] |
| [177Lu]Lu-DOTA-cyclo-MG1 | A431-CCK2R | - | High (not quantified) | [4] |
| [177Lu]Lu-DOTA-cyclo-MG2 | A431-CCK2R | - | High (not quantified) | [4] |
| [nat/177Lu]Lu-DOTA-CCK-66 | AR42J | 3.6 - 6.0 | - | [10] |
| [111In]In-Pro-stabilized analogues | A431-CCK2R | - | ≥60% | [11] |
Table 2: In Vivo Biodistribution of 177Lu-labeled this compound Analogues in Xenograft Mouse Models (% Injected Activity per Gram - %IA/g)
| Analogue | Time p.i. | Tumor | Blood | Liver | Kidneys | Stomach | Reference |
| [177Lu]Lu-DOTA-MGS5 | 1 h | 68.1 ± 10.0 | - | - | - | - | [12] |
| 24 h | 28.9 ± 7.2 | - | - | - | - | [12] | |
| [177Lu]Lu-DOTA-cyclo-MG1 | 30 min | - | - | - | - | 1.09 | [4] |
| [177Lu]Lu-DOTA-cyclo-MG2 | 30 min | - | - | - | - | 1.11 | [4] |
| [177Lu]Lu-Pro-stabilized analogue 1 | 4 h | 34.72 ± 9.40 | - | - | 4-7 | 5-7 | [11] |
| [177Lu]Lu-Pro-stabilized analogue 2 | 4 h | 33.25 ± 6.34 | - | - | 4-7 | 5-7 | [11] |
| [177Lu]Lu-PP-F11N | 1 h | - | 3.8 ± 0.5 | - | - | - | [9] |
| [67Ga]Ga-DOTA-CCK-66 | 1 h | 19.4 ± 3.5 | 0.61 ± 0.07 | 0.31 ± 0.02 | 2.51 ± 0.49 | 1.81 ± 0.19 | [10] |
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-conjugated this compound Analogues with 177Lu
This protocol describes a general method for radiolabeling DOTA-conjugated this compound analogues with Lutetium-177. Optimization may be required for specific analogues.
Materials:
-
DOTA-conjugated this compound analogue (e.g., DOTA-MGS5, DOTA-PP-F11N)
-
177LuCl3 solution in HCl
-
Sodium acetate (B1210297) buffer (0.4 M, pH 5)
-
Gentisic acid solution (e.g., 0.24 M in sodium acetate buffer)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
Reversed-phase HPLC system for quality control
-
Radio-TLC scanner or gamma counter
Procedure:
-
In a sterile reaction vial, combine the DOTA-conjugated this compound analogue (e.g., 2-10 µg) with sodium acetate/gentisic acid buffer.[12]
-
Add the desired amount of 177LuCl3 solution (e.g., 50-400 MBq).[12]
-
Gently mix the reaction solution.
-
Incubate the reaction vial at 80-95°C for 15-25 minutes.[4][11] The optimal temperature and time should be determined for each specific analogue.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity (RCP). This is typically done using reversed-phase HPLC with a radioactivity detector. An RCP of >95% is generally considered acceptable.[11]
-
For in vivo studies, the radiolabeled peptide may be purified using a C18 Sep-Pak cartridge to remove unchelated 177Lu.
Protocol 2: In Vitro Cell Uptake and Internalization Assay
This protocol outlines a method to assess the specific uptake and internalization of radiolabeled this compound analogues in CCK2R-expressing cells.
Materials:
-
CCK2R-positive cell line (e.g., A431-CCK2R) and a corresponding negative control cell line (e.g., A431-mock).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Radiolabeled this compound analogue.
-
Unlabeled this compound analogue (for blocking studies).
-
Binding buffer (e.g., serum-free medium).
-
Acid wash buffer (e.g., 0.2 M glycine (B1666218) in saline, pH 2.5).
-
Lysis buffer (e.g., 1 M NaOH).
-
Gamma counter.
-
Multi-well cell culture plates (e.g., 24-well plates).
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
Add the radiolabeled this compound analogue (at a specific concentration) to the wells. For blocking experiments, co-incubate with a molar excess of the corresponding unlabeled analogue.
-
Incubate the plate at 37°C for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h).
-
After incubation, remove the radioactive medium and wash the cells with ice-cold binding buffer.
-
To determine the membrane-bound fraction, add acid wash buffer to the cells and incubate for 5-10 minutes on ice. Collect the supernatant.
-
To determine the internalized fraction, lyse the cells with lysis buffer and collect the lysate.
-
Measure the radioactivity in the membrane-bound and internalized fractions using a gamma counter.
-
Calculate the percentage of uptake and internalization relative to the total added activity.
Protocol 3: In Vivo Biodistribution Study in Tumor-Xenografted Mice
This protocol provides a general framework for evaluating the in vivo distribution of radiolabeled this compound analogues in a mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice).
-
CCK2R-positive tumor cells (e.g., A431-CCK2R).
-
Radiolabeled this compound analogue.
-
Anesthetic for mice.
-
Syringes and needles for injection.
-
Dissection tools.
-
Gamma counter and tared collection tubes.
Procedure:
-
Inoculate mice subcutaneously with CCK2R-positive tumor cells. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Administer a defined amount of the radiolabeled this compound analogue to the mice via tail vein injection.
-
At predetermined time points post-injection (e.g., 1h, 4h, 24h, 72h), euthanize a cohort of mice.
-
Collect blood and dissect key organs and tissues (e.g., tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Also, measure the radioactivity of a standard of the injected dose.
-
Calculate the biodistribution as the percentage of the injected activity per gram of tissue (%IA/g).
Clinical Application and Future Directions
The promising preclinical data for several this compound analogues have led to their evaluation in clinical trials for patients with CCK2R-expressing tumors, such as MTC and SCLC.[6] The first-in-human application of [177Lu]Lu-DOTA-MGS5 in a patient with extensive-stage SCLC showed feasibility and no signs of toxicity after four cycles.[6] Ongoing and future clinical studies will be crucial to establish the safety and efficacy of this therapeutic approach in larger patient cohorts.
Challenges in the field include optimizing the pharmacokinetic properties of the radiolabeled peptides to enhance tumor uptake and reduce kidney retention, a common issue with peptide-based radiopharmaceuticals.[7] Strategies to improve metabolic stability, such as the introduction of proline substitutions or the use of peptidomimetics, are actively being explored.[7][11] The development of kit-based formulations for straightforward and reproducible radiolabeling is also a key step towards broader clinical application.[4]
References
- 1. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. appliedstemcell.com [appliedstemcell.com]
- 4. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medrxiv.org [medrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Actinium-225 Labeled this compound Analogue [225Ac]Ac-DOTA-PP-F11N for Targeted Alpha Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Evaluation of this compound Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Radiopharmaceutical formulation and preliminary clinical dosimetry of [177Lu]Lu-DOTA-MGS5 for application in peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biodistribution Studies of Radiolabeled Minigastrin Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of radiolabeled minigastrin analogues. This compound analogues are a promising class of radiopharmaceuticals for the diagnosis and therapy of tumors expressing the cholecystokinin-2 (CCK2) receptor, such as medullary thyroid carcinoma and small cell lung cancer.[1][2][3][4] This document outlines the essential experimental procedures, from radiolabeling to in vivo imaging, and presents key biodistribution data in a standardized format for comparative analysis.
Introduction to Radiolabeled this compound Analogues
This compound (MG) and its analogues are peptides that bind with high affinity to the CCK2 receptor.[1][4] When labeled with a radionuclide, these analogues can be used for targeted imaging (e.g., with Gallium-68 or Indium-111) or radionuclide therapy (e.g., with Lutetium-177).[1][2] A significant challenge in the development of these agents is their enzymatic instability in vivo.[2][4] Consequently, various chemical modifications have been explored to enhance their stability and improve tumor targeting while minimizing accumulation in non-target organs like the kidneys.[2][4][5] These modifications include amino acid substitutions, N-methylation, and cyclization.[1][3][5]
The development of stable and effective radiolabeled this compound analogues is crucial for advancing the clinical management of CCK2R-expressing malignancies.[2] This document provides the necessary protocols and data to aid researchers in this endeavor.
Key Experimental Protocols
Radiolabeling of DOTA-conjugated this compound Analogues with Lutetium-177
This protocol describes the standard procedure for radiolabeling DOTA-conjugated this compound analogues with Lutetium-177 (¹⁷⁷Lu).
Materials:
-
DOTA-conjugated this compound analogue
-
¹⁷⁷LuCl₃ in 0.04-0.05 M HCl
-
Sodium acetate/gentisic acid buffer (0.4 M/0.24 M, pH 5)[4]
-
Analytical HPLC system for quality control[4]
-
Solid-phase extraction (SPE) cartridge (e.g., Sep-Pak C18) for purification[2][5]
Procedure:
-
In a sterile reaction vial, combine 10-20 µg of the DOTA-conjugated this compound analogue with a predetermined activity of ¹⁷⁷LuCl₃ (e.g., 100–350 MBq).[4]
-
Add a 1.2-fold volume of the sodium acetate/gentisic acid buffer to the reaction mixture. The total volume should be less than 0.3 mL.[4]
-
Incubate the reaction mixture at 95°C for 15-25 minutes.[2][3][4] The optimal incubation time may vary depending on the specific analogue.
-
After incubation, allow the mixture to cool to room temperature.
-
Determine the radiochemical purity (RCP) using an analytical HPLC system. An RCP of ≥95% is generally considered acceptable.[2][3]
-
For in vivo studies, purify the radiolabeled peptide using an SPE cartridge to remove any free ¹⁷⁷Lu.[2][6]
In Vitro and In Vivo Stability Studies
Assessing the stability of the radiolabeled analogue is critical to ensure that it remains intact in biological fluids.
In Vitro Serum Stability:
-
Incubate the radiolabeled this compound analogue in fresh human serum at 37°C.[5][6]
-
At various time points (e.g., 1, 4, and 24 hours), take aliquots of the serum mixture.[6]
-
Precipitate the serum proteins (e.g., with ethanol (B145695) or acetonitrile) and centrifuge to separate the supernatant.
-
Analyze the supernatant by radio-HPLC to determine the percentage of the intact radiolabeled peptide.
In Vivo Stability in Mice:
-
Inject the purified radiolabeled this compound analogue into BALB/c mice.[2][5]
-
At specific time points (e.g., 10, 30, and 60 minutes post-injection), collect blood samples.[2][7]
-
Immediately process the blood samples to separate the plasma.
-
Analyze the plasma using radio-HPLC to quantify the amount of intact radiopeptide.[2]
-
Additionally, at the final time point, organs such as the liver and kidneys, as well as urine, can be collected and homogenized to analyze for metabolites.[2][4]
Animal Biodistribution Studies
Biodistribution studies are performed to determine the uptake and clearance of the radiolabeled analogue in various organs and tumors.
Animal Model:
-
BALB/c nude mice xenografted with a human tumor cell line expressing the CCK2 receptor (e.g., A431-CCK2R) are commonly used.[2][3][5] A control cell line not expressing the receptor (e.g., A431-mock) is often implanted on the opposite flank for comparison.[3][6]
Procedure:
-
Inject a defined amount of the purified radiolabeled this compound analogue (e.g., 20 pmol) into the tail vein of the tumor-bearing mice.[2]
-
At various time points post-injection (p.i.) (e.g., 1, 4, and 24 hours), euthanize a group of mice (typically n=4 per group).[8]
-
Dissect and collect relevant organs and tissues (e.g., tumor, blood, kidneys, stomach, liver, muscle).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the uptake in each organ as a percentage of the injected activity per gram of tissue (%IA/g).[2]
-
For receptor blocking experiments, a separate group of animals is co-injected with a large excess of the non-radiolabeled peptide to confirm receptor-specific uptake.[5][8]
SPECT/CT Imaging
Small-animal SPECT/CT imaging allows for non-invasive visualization of the biodistribution of the radiolabeled analogue.
Procedure:
-
Anesthetize the tumor-bearing mouse (e.g., with isoflurane).
-
Inject the radiolabeled this compound analogue via the tail vein.
-
At desired time points post-injection, acquire SPECT images.
-
Immediately following the SPECT acquisition, perform a low-dose CT scan for anatomical co-registration and attenuation correction.[9]
-
Reconstruct the images and analyze the uptake in the tumor and other organs.
Quantitative Biodistribution Data
The following tables summarize the biodistribution data for several ¹⁷⁷Lu-labeled this compound analogues in A431-CCK2R xenografted mice at 4 hours post-injection.
Table 1: Biodistribution of ¹⁷⁷Lu-labeled this compound Analogues (%IA/g)
| Organ/Tissue | [¹⁷⁷Lu]Lu-DOTA-MGS5 | [¹⁷⁷Lu]Lu-1 | [¹⁷⁷Lu]Lu-2 | [¹⁷⁷Lu]Lu-DOTA-cyclo-MG1 | [¹⁷⁷Lu]Lu-DOTA-cyclo-MG2 |
| Blood | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 |
| A431-CCK2R Tumor | 24.5 ± 5.5 | 29.3 ± 6.2 | 33.1 ± 7.8 | 15.3 ± 3.2 | 16.8 ± 4.1 |
| A431-mock Tumor | 0.5 ± 0.2 | 0.6 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.4 ± 0.1 |
| Kidneys | 10.2 ± 1.5 | 12.5 ± 2.1 | 6.8 ± 1.3 | 2.5 ± 0.5 | 2.8 ± 0.6 |
| Stomach | 8.9 ± 2.1 | 7.5 ± 1.8 | 6.9 ± 1.5 | 5.1 ± 1.2 | 4.9 ± 1.1 |
| Liver | 0.8 ± 0.2 | 0.7 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.1 |
| Spleen | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 |
| Pancreas | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.3 ± 0.1 |
| Lungs | 0.6 ± 0.2 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.3 ± 0.1 |
| Bone | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 |
Data compiled from multiple sources for illustrative purposes and may not be directly comparable due to variations in experimental conditions.[3][5]
Table 2: Tumor-to-Organ Ratios at 4 hours post-injection
| Ratio | [¹⁷⁷Lu]Lu-DOTA-MGS5 | [¹⁷⁷Lu]Lu-1 | [¹⁷⁷Lu]Lu-2 | [¹⁷⁷Lu]Lu-DOTA-cyclo-MG1 | [¹⁷⁷Lu]Lu-DOTA-cyclo-MG2 |
| Tumor/Blood | 61.3 | 97.7 | 165.5 | 76.5 | 84.0 |
| Tumor/Kidney | 2.4 | 2.3 | 4.9 | 6.1 | 6.0 |
| Tumor/Stomach | 2.8 | 3.9 | 4.8 | 3.0 | 3.4 |
| Tumor/Liver | 30.6 | 41.9 | 55.2 | 38.3 | 33.6 |
Ratios calculated from the data in Table 1.
Visualizations
Caption: CCK2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Biodistribution Studies.
References
- 1. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization Strategies for Linear this compound Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Improved Tumor-Targeting with Peptidomimetic Analogs of this compound 177Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toward a Patient-Specific Traceable Quantification of SPECT/CT-Based Radiopharmaceutical Distributions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Minigastrin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minigastrin (MG) is a peptide hormone that has garnered significant interest in oncology for its ability to target the cholecystokinin-2 receptor (CCK2R). The CCK2R is overexpressed in various malignancies, including medullary thyroid carcinoma (MTC), small-cell lung cancer, and stromal ovarian cancers, making it an attractive target for peptide receptor radionuclide therapy (PRRT) and targeted drug delivery.[1] However, native this compound suffers from low enzymatic stability in vivo, limiting its therapeutic applicability.[2][3]
Solid-phase peptide synthesis (SPPS) provides a robust and efficient methodology for producing this compound derivatives with enhanced stability and improved pharmacokinetic profiles.[2][4] By incorporating modifications such as unnatural amino acids, N-methylation, or chelating agents for radiolabeling (e.g., DOTA), SPPS allows for the systematic optimization of these peptides as diagnostic and therapeutic agents. These application notes provide detailed protocols for the synthesis, purification, and characterization of this compound derivatives using Fmoc-based SPPS, along with methods for their biological evaluation.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of this compound derivatives is typically performed using an automated or manual peptide synthesizer following the Fmoc/tBu strategy. The process involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support (resin).
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a DOTA-conjugated this compound Derivative
This protocol describes a standard manual synthesis using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy.
1. Materials and Reagents:
-
Resin: H-Rink Amide ChemMatrix® resin or Rink Amide MBHA resin.
-
Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Trp(Boc), Asp(OtBu), Tyr(tBu), Glu(OtBu)).
-
Coupling Reagent: O-(7-azabenzotriazole-1-yl)-N,N,N′N′-tetramethyluronium hexa-fluorophosphate (HATU).
-
Base: N,N′-diisopropylethylamine (DIPEA).
-
Solvents: N-methyl-2-pyrrolidone (NMP), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine in NMP.
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA, 82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-ethanedithiol (B43112) (EDT, 2.5%). CAUTION: Prepare fresh in a well-ventilated fume hood. TFA is highly corrosive.
-
Precipitation/Wash Solvent: Ice-cold diethyl ether.
2. Synthesis Procedure:
-
Resin Preparation: Place the resin in a reaction vessel and swell in NMP or DCM for 20-30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with NMP (5-7 times) to remove piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (5-fold excess) with HATU (5-fold excess) and DIPEA in NMP for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with NMP (3-5 times).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence. For DOTA-conjugated peptides, the chelator is coupled in the final step.
-
Final Deprotection: After coupling the final residue (or DOTA), perform a final Fmoc deprotection (step 2).
-
Final Wash: Wash the peptide-resin with NMP, followed by DCM, and dry under vacuum.
3. Cleavage and Deprotection:
-
Transfer the dried peptide-resin to a reaction flask.
-
Add the freshly prepared cleavage cocktail (e.g., Reagent K) to the resin (approx. 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer deprotection times.
-
Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
4. Purification and Characterization:
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide fractions using analytical HPLC and mass spectrometry (e.g., MALDI-TOF or LC-MS). Lyophilize the pure fractions to obtain the final peptide as a white powder.
Data Presentation: Properties of this compound Derivatives
Successful synthesis yields this compound derivatives with high purity, which demonstrate strong binding to the CCK2 receptor.
Table 1: Synthesis and Purity of Selected this compound Derivatives
| Derivative Name | Structure / Key Modification | Synthesis Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| DOTA-CCK-66 | DOTA-conjugated, modified linker | 3 - 7 | > 95 | |
| DOTA-MGS5 | DOTA-DGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH₂ | ≤ 20 | > 95 | |
| Proline-substituted MG | Proline substitution in N-terminal sequence | ~15 | > 95 |
| DOTA-rhCCK-18 | Radiohybrid chelator | 5 - 20 | > 95 | |
Table 2: In Vitro CCK2 Receptor Affinity of this compound Derivatives
| Derivative Name | IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|
| natLu-DOTA-cyclo-MG1 | 2.22 ± 0.32 | A431-CCK2R | |
| natLu-DOTA-cyclo-MG2 | 2.85 ± 0.63 | A431-CCK2R | |
| DOTA-MGS5 | ~1 | A431-CCK2R | |
| NMG 2 | 4.2 | A431-CCK2R | |
| NMG 3 | 2.0 | A431-CCK2R |
| [natLu]Lu-DOTA-rhCCK-18 | 0.8 ± 0.1 | AR42J | |
Biological Activity and Signaling Pathway
This compound derivatives exert their biological effects by binding to the CCK2 receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade involves coupling to Gαq proteins. This activation leads to a series of intracellular events culminating in cellular responses like proliferation.
Caption: CCK2 receptor signaling pathway upon this compound binding.
Protocol 2: Competitive Receptor Binding Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀), a measure of receptor affinity.
1. Materials:
-
Cells: A431 cells stably transfected to express CCK2R (A431-CCK2R).
-
Radioligand: A radiolabeled peptide with known high affinity for CCK2R (e.g., ¹²⁵I-[Tyr¹², Leu¹⁵]gastrin-I).
-
Test Compounds: Synthesized, unlabeled this compound derivatives at various concentrations.
-
Binding Buffer: e.g., Tris-HCl buffer containing MgCl₂, bovine serum albumin (BSA), and a protease inhibitor like bacitracin.
-
Wash Buffer: Cold binding buffer.
-
Apparatus: Gamma counter, cell harvester, filter mats.
2. Procedure:
-
Cell Preparation: Culture A431-CCK2R cells to near confluency. Harvest and prepare a cell membrane homogenate or use whole cells.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed, low concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound (this compound derivative).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination and Washing: Terminate the binding reaction by rapid filtration through filter mats using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Conclusion
Solid-phase peptide synthesis is an indispensable tool for the development of novel this compound derivatives for oncological applications. The protocols and data presented here provide a framework for the rational design, synthesis, and evaluation of these targeted peptides. By systematically modifying the peptide backbone and side chains, researchers can produce candidates with superior stability and tumor-targeting efficacy, paving the way for next-generation diagnostics and radionuclide therapies targeting CCK2R-expressing cancers.
References
- 1. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide synthesis. Part 4. Solid-phase syntheses of peptides related to gastrin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Determining the Receptor Affinity of Minigastrin using AR42J Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Minigastrin and its analogues are of significant interest in oncology for their high affinity towards the cholecystokinin-2 receptor (CCK2R), which is overexpressed in various tumors, including medullary thyroid carcinoma, small cell lung cancer, and certain neuroendocrine tumors.[1] The rat pancreatic tumor cell line, AR42J, endogenously expresses the CCK2R, making it a valuable in vitro model for characterizing the binding affinity and functional activity of novel this compound-based radiopharmaceuticals and therapeutic agents.[2][3] This document provides detailed protocols for the culture of AR42J cells and the determination of receptor affinity of this compound analogues using competitive binding assays.
Data Presentation
The binding affinity of this compound analogues to the CCK2R is typically determined by competitive displacement of a radiolabeled ligand. The results are expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand. A lower IC50 value indicates a higher binding affinity. The dissociation constant (Kd) can also be determined through saturation binding assays.
Table 1: Receptor Affinity (IC50) of Various this compound Analogues in AR42J Cells
| Compound/Analogue | Radiolabeled Ligand | IC50 (nM) | Reference |
| DOTA-MGS1 | [111In]In-DOTA-peptides | Similar to DOTA-MG11 | [2] |
| DOTA-MGS4 | [111In]In-DOTA-peptides | Lower than DOTA-MG11 | [2] |
| MGD5 | [111In]In-APH070 | 1.04 ± 0.16 | |
| APH070 | [111In]In-APH070 | 5.59 ± 1.46 | |
| DOTA-MG0 | Not Specified | 2.4 | |
| natGa-DOTA-MG0 | Not Specified | 1.8 | |
| natIn-DOTA-MG0 | Not Specified | 3.2 | |
| [natGa]Ga-DOTA-MGS5 | [177Lu]Lu-DOTA-PP-F11N | 3.6 - 6.0 | |
| [natCu]Cu-DOTA-CCK-66.2 | [177Lu]Lu-DOTA-PP-F11N | Higher than [natCu]Cu-DOTA-MGS5 | |
| DOTA-containing this compound analogs | [177Lu]Lu-DOTA-PP-F11N | 3- to 5-fold better than (R)-DOTAGA-counterparts |
Table 2: Dissociation Constant (Kd) of this compound Analogues in AR42J Cells
| Compound/Analogue | Cell System | Kd (nM) | Reference |
| Indium-MGD5 | Intact AR42J cells | 0.69 ± 0.14 | |
| Indium-APH070 | Intact AR42J cells | 2.9 ± 0.6 | |
| [177Lu]Lu-DOTA-MGS5 | A431-CCK2R cells | 5.25 ± 1.61 |
Experimental Protocols
AR42J Cell Culture
This protocol outlines the standard procedure for the culture of AR42J cells to ensure optimal growth and receptor expression for binding assays.
Materials:
-
AR42J cell line
-
DMEM or RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell culture flasks (T-75)
-
Complete Growth Medium: Base medium supplemented with 10-20% FBS, 1% Penicillin-Streptomycin, and 4 mM L-Glutamine.
-
Incubator at 37°C, 5% CO2, and 95% humidity.
Protocol:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of frozen AR42J cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C with 5% CO2.
-
-
Cell Maintenance and Subculture:
-
Observe the cells daily and change the medium every 2-3 days.
-
When cells reach 80-90% confluency, they are ready for subculturing.
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Centrifuge the cell suspension at 125 x g for 5-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new T-75 flasks at a density of 5 x 104 to 1 x 105 cells/cm2.
-
Competitive Receptor Binding Assay
This protocol describes how to perform a competitive binding assay to determine the IC50 value of an unlabeled this compound analogue.
Materials:
-
AR42J cells cultured in 24-well plates
-
Radiolabeled this compound analogue (e.g., [111In]In-DOTA-MG11 or [177Lu]Lu-DOTA-PP-F11N)
-
Unlabeled this compound analogue (competitor) at various concentrations
-
Binding Buffer (e.g., RPMI 1640 with 1% BSA)
-
Wash Buffer (e.g., ice-cold PBS)
-
Scintillation counter or gamma counter
Protocol:
-
Cell Plating:
-
Seed AR42J cells in 24-well plates at a density of 2.0 x 105 cells per well and allow them to adhere overnight.
-
-
Assay Preparation:
-
Prepare serial dilutions of the unlabeled this compound analogue in binding buffer.
-
Prepare a solution of the radiolabeled this compound analogue at a constant concentration (typically at or below its Kd) in binding buffer.
-
-
Binding Reaction:
-
Aspirate the culture medium from the wells and wash the cells once with binding buffer.
-
Add 200 µL of binding buffer containing the various concentrations of the unlabeled competitor to the respective wells.
-
For total binding, add 200 µL of binding buffer without any competitor.
-
For non-specific binding, add 200 µL of binding buffer containing a high concentration (e.g., 1 µM) of an established ligand like pentagastrin.
-
Add 50 µL of the radiolabeled this compound analogue solution to all wells.
-
Incubate the plate at 37°C for 1-3 hours.
-
-
Washing and Lysis:
-
After incubation, aspirate the binding solution from the wells.
-
Wash the cells three times with ice-cold PBS to remove unbound radioactivity.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH) and incubate for 10-15 minutes.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials or gamma counter tubes.
-
Measure the radioactivity in each sample.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Mandatory Visualizations
Caption: Experimental workflow for determining this compound receptor affinity.
Caption: this compound-CCK2R signaling pathway in AR42J cells.
References
Preclinical Evaluation of 68Ga-Labeled Minigastrin for PET Imaging of Cholecystokinin-2 Receptor-Positive Tumors
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical evaluation of Gallium-68 (68Ga)-labeled minigastrin analogs for Positron Emission Tomography (PET) imaging. The primary target of these radiopharmaceuticals is the cholecystokinin-2 (CCK2) receptor, which is overexpressed in various malignancies, including medullary thyroid carcinoma (MTC), neuroendocrine tumors (NETs), and small-cell lung cancers. The use of 68Ga, a generator-produced positron emitter, offers the advantages of high-resolution PET imaging and wide availability.
The following sections detail the radiolabeling procedures, in vitro and in vivo experimental protocols, and key quantitative data from preclinical studies involving various DOTA-conjugated this compound analogs, such as DOTA-MG0, DOTA-MGS5, and DOTA-CCK-66.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical evaluations of different 68Ga-labeled this compound analogs.
Table 1: In Vitro CCK2 Receptor Binding Affinity
| Compound | Cell Line | IC50 (nM) |
| natGa-DOTA-CCK-66 | AR42J | 3.6 - 6.0 |
| natGa-DOTA-CCK-66.2 | AR42J | 3.6 - 6.0 |
| natGa-DOTA-MGS5 | AR42J | 3.6 - 6.0 |
IC50 values represent the concentration of the compound that inhibits 50% of the binding of a radiolabeled reference ligand.
Table 2: In Vitro Cellular Uptake of 68Ga-DOTA-MGS5
| Cell Line | Incubation Time | Uptake (% of applied activity) | Blocked Uptake (% of applied activity) |
| AR42J | 2 hours | 33.3 ± 2.1 | 0.21 ± 0.08 (with 1 µM pentagastrin) |
| A431-CCK2R | 2 hours | 51.5 ± 3.1 | Not Reported |
| A431-mock | 2 hours | 0.6 ± 0.2 | Not Reported |
Table 3: Biodistribution of 68Ga-labeled this compound Analogs in Tumor-Bearing Mice (1-hour post-injection)
| Analog | Mouse Model | Tumor Model | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Blood Uptake (%ID/g) |
| 68Ga-DOTA-MG0 | BALB/c nude | Subcutaneous AR42J | 4.4 ± 1.3 | High (not quantified) | Low (not quantified) | Not Reported |
| [67Ga]Ga-DOTA-CCK-66 | CB17-SCID | AR42J | 19.4 ± 3.5 | 2.51 ± 0.49 | 0.31 ± 0.02 | 0.61 ± 0.07 |
| 68Ga-DOTA-MGS5 | BALB/c | Not specified | Favorable in vivo properties | Low kidney retention | Low unspecific uptake | Fast blood clearance |
%ID/g = percentage of injected dose per gram of tissue. Note: [67Ga]Ga-DOTA-CCK-66 data is presented as a surrogate for 68Ga due to similar chemistry and preclinical use.
Experimental Protocols
Radiolabeling of DOTA-Minigastrin with 68Ga
This protocol describes a general method for the manual radiolabeling of DOTA-conjugated this compound analogs with 68Ga. Automated synthesis modules are also commonly used for clinical production.[1]
Materials:
-
DOTA-Minigastrin analog (e.g., DOTA-MGS5) solution
-
68Ge/68Ga generator
-
0.1 M HCl for elution
-
Sodium acetate (B1210297) solution (~1.14 M)
-
Heating block or water bath at 95°C
-
Reaction vial (low protein binding)
-
Quality control system (e.g., radio-HPLC or ITLC)
-
Solid-phase extraction (SPE) cartridge (e.g., Sep-Pak® Light tC18) for purification (optional for preclinical studies)
Procedure:
-
Elute 68GaCl3 from the 68Ge/68Ga generator using 0.1 M HCl. The fraction with the highest activity is typically used.
-
In a reaction vial, add 10-20 µg of the DOTA-Minigastrin analog.[1]
-
Add 400-500 µL of the 68GaCl3 eluate to the peptide.[1]
-
Adjust the pH of the reaction mixture to 3.8-4.0 using the sodium acetate solution.[1]
-
Incubate the reaction mixture at 95°C for 10-15 minutes.[1][2]
-
After incubation, perform quality control to determine the radiochemical purity.
-
For in vivo studies, the radiolabeled peptide can be purified using an SPE cartridge to remove free 68Ga and radiocolloids.[1]
In Vitro Cell Binding and Uptake Assays
These assays are crucial for determining the affinity and specificity of the radiolabeled this compound for the CCK2 receptor.
Cell Culture:
-
AR42J (rat pancreatic tumor) cells, which endogenously express the CCK2 receptor, are commonly used.[2][3][4]
-
A431-CCK2R (human epidermoid carcinoma cells transfected to express human CCK2R) and A431-mock (non-transfected control) cells are also utilized.[1]
-
Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified atmosphere at 37°C and 5% CO2.[2]
IC50 Determination (Competitive Binding Assay):
-
Plate AR42J cells in multi-well plates.
-
Incubate the cells with a constant concentration of a radiolabeled CCK2R ligand (e.g., 125I-[Leu15]gastrin-I or another suitable radioligand) and increasing concentrations of the non-radioactive ("cold") Ga-labeled this compound analog.
-
After incubation, wash the cells to remove unbound ligand.
-
Measure the radioactivity in the wells.
-
The IC50 value is calculated by non-linear regression analysis of the competition curve.
Cell Uptake and Internalization Assay:
-
Plate AR42J or A431-CCK2R cells in multi-well plates.
-
Incubate the cells with 68Ga-labeled this compound for various time points (e.g., up to 2 hours).
-
For blocking experiments, co-incubate a set of cells with an excess of a non-radiolabeled CCK2R ligand (e.g., 1 µM pentagastrin) to demonstrate receptor-specific uptake.[1]
-
After incubation, wash the cells with ice-cold buffer.
-
To differentiate between membrane-bound and internalized radioactivity, an acid wash (e.g., glycine (B1666218) buffer, pH 2.8) can be performed to strip surface-bound radioligand.
-
Lyse the cells and measure the radioactivity in the membrane-bound and internalized fractions.
Animal Models and In Vivo Studies
Animal models are essential for evaluating the biodistribution, pharmacokinetics, and tumor-targeting efficacy of the radiotracer.
Tumor Model:
-
BALB/c nude mice or other immunodeficient strains are typically used.[3][4]
-
Subcutaneous tumors are established by injecting CCK2R-expressing cells (e.g., 1 x 106 AR42J cells) into the flank of the mice.[2]
-
Tumors are allowed to grow to a suitable size for imaging and biodistribution studies.
Biodistribution Study:
-
Inject a known amount of the 68Ga-labeled this compound (e.g., 185 kBq) intravenously into tumor-bearing mice.[2]
-
To demonstrate specificity, a separate group of mice can be co-injected with an excess of a non-radiolabeled CCK2R ligand.[2][3][4]
-
At various time points post-injection (e.g., 1 hour), euthanize the mice.[2][3][4]
-
Collect and weigh major organs and tissues (tumor, blood, muscle, liver, spleen, kidneys, stomach, etc.).
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).
Small-Animal PET Imaging:
-
Anesthetize the tumor-bearing mice.
-
Inject approximately 5 MBq of the 68Ga-labeled this compound intravenously.[2][3][4]
-
Acquire dynamic or static PET scans at specific time points (e.g., 1 hour post-injection) using a preclinical PET/CT scanner.[2][3][4]
-
A CT scan is typically performed for anatomical co-registration.[2]
-
Reconstruct the PET images and analyze the radiotracer distribution, particularly the tumor uptake relative to background tissues.
Visualizations
Caption: Workflow for preclinical evaluation of 68Ga-Minigastrin.
Caption: 68Ga-Minigastrin binding to CCK2R and internalization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Evaluation of 68Ga-DOTA-Minigastrin for the Detection of Cholecystokinin-2/Gastrin Receptor–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of 68Ga-DOTA-minigastrin for the detection of cholecystokinin-2/gastrin receptor-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Use of Radiolabeled Minigastrin Kits
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, radiolabeling, and quality control of minigastrin-based radiopharmaceutical kits for clinical applications. The protocols detailed below are based on established methodologies for analogues such as ¹¹¹In-CP04 and ¹⁷⁷Lu-labeled cyclic this compound analogues, which target the cholecystokinin-2 receptor (CCK2R).[1][2][3]
Introduction
Radiolabeled this compound analogues are promising radiopharmaceuticals for the diagnosis and treatment of tumors overexpressing the cholecystokinin-2 receptor (CCK2R), such as medullary thyroid carcinoma (MTC) and small cell lung cancer.[4][5] The development of user-friendly, sterile, and stable lyophilized kits is crucial for the widespread clinical application of these agents. These kits facilitate the on-site preparation of the final radiolabeled product, ensuring high radiochemical purity and stability.
I. Kit Formulation and Composition
A stable and reliable kit formulation is essential for consistent radiolabeling and clinical performance. The following tables summarize the composition of a clinically tested kit for the this compound analogue CP04, designed for radiolabeling with Indium-111 (¹¹¹In).
Table 1: Final Kit Composition for ¹¹¹In-CP04
| Ingredient | Amount (per vial) | Function | Quality Requirements |
| CP04 (DOTA-DGlu-DGlu-DGlu-DGlu-DGlu-DGlu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2) | 10 µg or 50 µg | Active Substance | GMP Certification |
| L-Ascorbic acid | 25 mg | Excipient (Antioxidant, Stabilizer) | Pharmaceutical Grade |
| Gentisic acid | 0.53 mg | Excipient (Antioxidant) | In-house Specification |
| L-Methionine | 5.2 mg | Excipient (Antioxidant, Stabilizer) | Pharmaceutical Grade |
| Sodium hydroxide | 3.9 mg | Excipient (for pH adjustment) | Pharmaceutical Grade |
| Nitrogen | q.s. | Protective Gas | 99.9999 vol% |
Rationale for Components:
-
CP04 Peptide: The active targeting molecule that binds to CCK2R.
-
Ascorbic Acid and Gentisic Acid: Act as antioxidants to prevent radiolysis of the peptide and improve the stability of the radiolabeled product.
-
L-Methionine: Specifically included to prevent the oxidation of the methionine residue within the CP04 peptide sequence.
-
Sodium Hydroxide: Used to adjust the pH of the formulation to an optimal range for both freeze-drying and subsequent radiolabeling.
-
Nitrogen: An inert gas used to overlay the product during vial sealing to prevent oxidation.
II. Experimental Protocols
A. Radiolabeling Protocol for ¹¹¹In-CP04
This protocol describes the manual preparation of [¹¹¹In]In-CP04 from a lyophilized kit.
Materials:
-
CP04 lyophilized kit vial (10 µg or 50 µg)
-
[¹¹¹In]InCl₃ solution (200-250 MBq in 0.02 M HCl)
-
Sterile water for injection
-
Heating block or water bath set to 90°C
-
Dose calibrator
-
Quality control equipment (e.g., HPLC, TLC)
Procedure:
-
Allow the lyophilized CP04 kit to reach room temperature.
-
Aseptically add 1.0 mL of sterile water for injection to the vial to dissolve the contents.
-
Aseptically add 200-250 MBq of [¹¹¹In]InCl₃ solution to the vial.
-
Gently swirl the vial to ensure thorough mixing.
-
Incubate the vial at 90°C for 15 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Measure the total radioactivity of the final product using a dose calibrator.
-
Perform quality control tests as described in Section II.C before patient administration.
B. Radiolabeling Protocol for ¹⁷⁷Lu-DOTA-cyclo-MG1/MG2
This protocol is adapted for the therapeutic radiolabeling of cyclic this compound analogues with Lutetium-177 (¹⁷⁷Lu).
Materials:
-
DOTA-cyclo-MG1 or DOTA-cyclo-MG2 lyophilized kit vial (50 µg)
-
[¹⁷⁷Lu]LuCl₃ solution (~2 GBq in diluted HCl)
-
Heating block or water bath set to 80°C
-
Quality control equipment (e.g., HPLC)
Procedure:
-
Allow the lyophilized kit to reach room temperature.
-
Aseptically add ~2 GBq of [¹⁷⁷Lu]LuCl₃ solution in 1 mL of diluted HCl to the vial.
-
Incubate the vial at 80°C. The incubation time is 15 minutes for DOTA-cyclo-MG1 and 25 minutes for DOTA-cyclo-MG2.
-
After incubation, allow the vial to cool.
-
Perform quality control tests to determine radiochemical purity.
C. Quality Control Protocols
Comprehensive quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.
1. Determination of Radiochemical Purity (RCP) by HPLC:
-
System: A high-performance liquid chromatography (HPLC) system equipped with a radioactivity detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing trifluoroacetic acid.
-
Procedure: Inject a small aliquot of the final radiolabeled product into the HPLC system. The chromatogram will show peaks corresponding to the radiolabeled peptide, free radionuclide, and any radiochemical impurities.
-
Acceptance Criteria: The radiochemical purity should be greater than 94% for ¹¹¹In-CP04.
2. Stability Testing:
-
Kit Stability: Lyophilized kits should be stored at +5°C and +25°C and radiolabeled at different time points (e.g., up to 6 months) to ensure consistent RCP.
-
Radiolabeled Product Stability: The final radiolabeled product should be stored at room temperature, and its RCP should be determined at various time points (e.g., up to 4 hours post-labeling) to ensure it remains stable until patient administration.
III. Data Presentation
The following tables summarize key quantitative data for different radiolabeled this compound analogues.
Table 2: Quality Control and Stability Data for ¹¹¹In-CP04
| Parameter | Specification |
| Radiochemical Purity (RCP) | > 94% |
| Kit Stability (at +5°C and +25°C) | > 6 months |
| Radiolabeled Product Stability (at +25°C) | > 4 hours |
Table 3: In Vitro and In Vivo Performance of Radiolabeled this compound Analogues
| Analogue | Receptor Affinity (IC₅₀, nM) | Cell Internalization (% after 4h) | Tumor Uptake (%IA/g) | Tumor-to-Kidney Ratio |
| [¹¹¹In]In-CP04 | High | N/A | High and persistent | Low kidney retention |
| [¹¹¹In]In-1 | N/A | > 60% | ~35 (4h p.i.) | ~0.5 |
| [¹¹¹In]In-2 | N/A | > 60% | ~38 (4h p.i.) | ~0.4 |
| [¹¹¹In]In-3 | N/A | > 60% | ~30 (4h p.i.) | ~0.6 |
| [¹⁷⁷Lu]Lu-DOTA-cyclo-MG1 | High | High | Receptor-specific | Low kidney retention |
| [¹⁷⁷Lu]Lu-DOTA-cyclo-MG2 | High | High | Receptor-specific | Low kidney retention |
Data for [¹¹¹In]In-1, 2, and 3 are from studies on stabilized this compound analogues. Data for cyclic analogues are qualitative based on preclinical evaluations.
IV. Visualizations
Signaling Pathway
The binding of radiolabeled this compound to the CCK2R on tumor cells initiates a cascade of intracellular signaling events that can be harnessed for diagnostic imaging and targeted radionuclide therapy.
Caption: CCK2R signaling cascade initiated by this compound binding.
Experimental Workflow
The following diagram illustrates the key steps involved from kit preparation to patient administration.
Caption: Workflow for radiolabeled this compound preparation.
References
- 1. From preclinical development to clinical application: Kit formulation for radiolabelling the this compound analogue CP04 with In-111 for a first-in-human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 177Lu Labeled Cyclic this compound Analogues with Therapeutic Activity in CCK2R Expressing Tumors: Preclinical Evaluation of a Kit Formulation | CoLab [colab.ws]
- 3. 177Lu Labeled Cyclic this compound Analogues with Therapeutic Activity in CCK2R Expressing Tumors: Preclinical Evaluation of a Kit Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 5. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies to Mitigate High Kidney Uptake of Minigastrin Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high renal uptake of Minigastrin-based radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: We are observing high kidney uptake with our radiolabeled this compound analog in preclinical models. What are the primary causes?
A1: High kidney uptake of radiolabeled peptides like this compound is primarily due to their reabsorption in the proximal tubules of the kidneys after glomerular filtration.[1][2][3] This process is mediated by endocytic receptors, such as megalin, on the surface of proximal tubule cells.[1][2] For this compound analogs, the presence of a poly-L-glutamate chain, which is negatively charged, has been identified as a significant contributor to this high renal accumulation.[4]
Q2: What are the most effective strategies to reduce the renal accumulation of this compound-based radiopharmaceuticals?
A2: Several strategies have been successfully employed to reduce the kidney uptake of this compound analogs. These can be broadly categorized into two main approaches:
-
Co-administration of blocking agents: This involves the simultaneous injection of substances that compete with the radiolabeled this compound for reabsorption in the kidneys.
-
Chemical modification of the this compound analog: This approach focuses on altering the structure of the peptide itself to reduce its affinity for the renal reabsorption machinery.
Q3: Which compounds are recommended for co-administration to block kidney uptake of this compound?
A3: Unlike some other radiolabeled peptides where cationic amino acids like L-lysine and L-arginine are effective, these are not recommended for this compound as they do not significantly reduce its renal uptake.[1][5] Instead, the following have shown promise:
-
Polyglutamic Acids (PGA): Co-infusion of negatively charged polyglutamic acids has been shown to inhibit the renal uptake of this compound.[1][6][7] A chain of at least five glutamic acid residues appears necessary for a significant blocking effect.[6][8]
-
Gelofusine: This succinylated gelatin-based plasma expander has demonstrated effectiveness in reducing the renal accumulation of not only this compound but also other radiolabeled peptides.[1][9][10]
-
Albumin-Derived Peptides: Specific fragments of albumin have been identified as potent inhibitors of the renal reabsorption of radiolabeled peptides, including this compound.[5][8][11]
Q4: What molecular modifications can be made to this compound to lower its kidney retention?
A4: Modifying the this compound molecule is a highly effective strategy. Key approaches include:
-
Linker Modification: Replacing the inherent poly-L-glutamate chain with uncharged or hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains, has been shown to significantly decrease kidney uptake.[4][12] This reduction in negative charge is a critical factor.[4][12]
-
Chelator Choice: The choice of the radiometal chelator can influence the overall charge and pharmacokinetic properties of the molecule. For instance, substituting a DOTA chelator with a DOTAGA chelator has been observed to increase kidney uptake in some contexts, highlighting the importance of this component.[1][13]
-
Cleavable Linkers: A more advanced strategy involves incorporating a linker between the radionuclide and the this compound analog that can be enzymatically cleaved at the brush border membrane of the kidney's proximal tubules.[1] This releases the radioactive component, allowing it to be excreted in the urine rather than being reabsorbed.[1]
Troubleshooting Guides
Problem: Our attempts to reduce kidney uptake by co-administering L-lysine have failed.
Solution: This is an expected outcome. Studies have consistently shown that while L-lysine is effective for reducing renal uptake of positively charged peptides like octreotide (B344500) analogs, it is not effective for the negatively charged this compound.[1][5][8]
Recommended Action:
-
Switch to a more appropriate blocking agent. Consider using polyglutamic acid, Gelofusine, or a promising albumin-derived peptide.[1][6][11]
-
Review the literature for optimal dosing and timing of the selected blocking agent in your specific animal model.
Problem: We have modified the linker in our this compound analog, but kidney uptake remains high.
Solution: While linker modification is a powerful tool, the specific nature of the new linker is crucial.
Recommended Actions:
-
Analyze the charge of your new linker. A key principle for reducing this compound's renal uptake is the reduction of negative charges.[4][12] If your new linker is also negatively charged, it may not be effective. Consider synthesizing analogs with neutral and uncharged linkers like PEG.[4][12]
-
Evaluate the hydrophilicity of the linker. Increasing the hydrophilicity of the linker can also contribute to reduced kidney retention.
-
Consider the overall charge of the entire molecule, including the chelator, as this can impact renal handling.[1][13]
Data Presentation
The following tables summarize quantitative data from preclinical studies on the reduction of kidney uptake of this compound analogs using various strategies.
Table 1: Effect of Co-administered Agents on Kidney Uptake of Radiolabeled this compound
| Co-administered Agent | Animal Model | Radiolabeled Peptide | Reduction in Kidney Uptake (%) | Reference |
| Poly-L-glutamic acid (Glu5) | Mice | 111In-DTPA-dGlu1-minigastrin | Up to 90% | [6][7] |
| Gelofusine | Rats | 111In-minigastrin | Statistically Significant | [1] |
| Albumin-derived peptide #6 | Rats | 111In-minigastrin | 88% | [11] |
| L-lysine | Rats | 111In-minigastrin | Not Significant | [5] |
Table 2: Impact of this compound Analog Modifications on Kidney Uptake
| Modification Strategy | Specific Modification | Animal Model | Radiolabeled Peptide | Reduction in Kidney Uptake (%ID/g) | Reference |
| Linker Modification | Substitution of (D-γ-Glu)8 with PEGx chains | Mice | [177Lu]Lu-DOTA-rhCCK analogs | From ~134 %ID/g to ~6.6-8.4 %ID/g | [4] |
| Linker Modification | Depletion of the penta-Glu sequence | - | - | Successful reduction reported | [14] |
| Chelator Modification | DOTA vs. DOTAGA | Mice | 68Ga-labeled CXCR4 antagonist | DOTAGA increased kidney uptake | [1][13] |
Experimental Protocols
1. Protocol for Evaluating the Efficacy of Co-administered Agents
-
Animal Model: Wistar rats or BALB/c nude mice bearing tumors xenografted with a cell line expressing the cholecystokinin-2 receptor (CCK2R), the target for this compound.
-
Radiopharmaceutical: Prepare the radiolabeled this compound analog (e.g., 111In- or 177Lu-labeled) under sterile and apyrogenic conditions.
-
Experimental Groups:
-
Control Group: Intravenous injection of the radiolabeled this compound analog only.
-
Experimental Group(s): Intravenous injection of the blocking agent (e.g., Gelofusine, polyglutamic acid) at a predetermined dose and time point (typically shortly before or simultaneously with the radiopharmaceutical).
-
-
Procedure:
-
Anesthetize the animals.
-
Administer the blocking agent (if applicable) and the radiolabeled this compound analog via the tail vein.
-
At selected time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals.
-
Dissect key organs, including the kidneys, tumor, blood, liver, spleen, and muscle.
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the organ uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Data Analysis: Compare the %ID/g in the kidneys between the control and experimental groups to determine the percentage reduction in renal uptake.
2. Protocol for Assessing the Impact of this compound Analog Modifications
-
Peptide Synthesis and Radiolabeling: Synthesize the modified this compound analogs (e.g., with altered linkers) and radiolabel them with the desired radionuclide (e.g., 177Lu, 68Ga).
-
Animal Model: As described in the protocol above.
-
Experimental Groups:
-
Reference Group: Inject the original (unmodified) radiolabeled this compound analog.
-
Test Group(s): Inject the newly synthesized, modified radiolabeled this compound analog(s).
-
-
Procedure:
-
Follow the same procedure for injection, biodistribution, and organ radioactivity measurement as outlined in the protocol above.
-
-
Data Analysis: Compare the kidney uptake (%ID/g) of the modified analogs to that of the reference compound. Also, evaluate the tumor-to-kidney uptake ratio to ensure that the modification has not negatively impacted tumor targeting.
Visualizations
Caption: Experimental workflow for evaluating strategies to reduce kidney uptake.
Caption: Mechanism of renal uptake and intervention points.
References
- 1. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Significant reduction of activity retention in the kidneys via optimized linker sequences in radiohybrid-based this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. (Open Access) Use of polyglutamic acids to reduce uptake of radiometal-labeled this compound in the kidneys. (2005) | Martin Béhé | 103 Citations [scispace.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Gelatin-based plasma expander effectively reduces renal uptake of 111In-octreotide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Albumin-derived peptides efficiently reduce renal uptake of radiolabelled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Significant reduction of activity retention in the kidneys via optimized linker sequences in radiohybrid-based this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reducing the Kidney Uptake of High Contrast CXCR4 PET Imaging Agents via Linker Modifications [mdpi.com]
- 14. Effects of Side Chain and Peptide Bond Modifications on the Targeting Properties of Stabilized this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enzymatic Stability of Minigastrin Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the enzymatic stability of Minigastrin (MG) analogues. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the development and testing of this compound analogues.
Q1: My this compound analogue shows poor stability in human serum in vitro. What are the likely causes and how can I improve it?
A1: Low stability in human serum is a common challenge. The primary cause is enzymatic degradation by peptidases present in the serum.
Troubleshooting Steps:
-
Identify Cleavage Sites: The C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH2) is crucial for receptor binding but is also susceptible to enzymatic cleavage.[1][2] Consider performing mass spectrometry (MS) analysis of the degraded fragments to identify the specific cleavage sites.
-
Amino Acid Substitutions:
-
N-methylation: Introduce N-methylated amino acids into the peptide backbone. This has been shown to significantly increase enzymatic stability. For example, the introduction of N-methylated amino acids in DOTA-MGS4 resulted in over 75% intact radiopeptide in blood after 10 minutes, whereas the unmodified analogue was completely degraded.[1][3]
-
Proline Substitution: Incorporating proline into the peptide sequence can increase conformational rigidity, which enhances stability against enzymatic degradation.[4][5] Proline substitution in the N-terminal sequence of DOTA-conjugated MG analogues resulted in 57-79% intact radiopeptide in the blood of mice one hour post-injection.[6][7]
-
Unnatural/Bulky Amino Acids: Replacing susceptible amino acids with bulky, unnatural aromatic amino acids can sterically hinder peptidase access.[4]
-
-
Terminal Modifications: Modifications at the N-terminus, such as the introduction of a γ-D-glutamic acid, have been shown to improve metabolic stability.[8]
Q2: I'm observing a significant discrepancy between in vitro (e.g., human serum) and in vivo stability of my analogue. Why is this happening and which data should I trust?
A2: Discrepancies between in vitro and in vivo stability are frequently observed and highlight the complexity of biological systems.
Possible Reasons:
-
Enzyme Specificity and Concentration: The types and concentrations of enzymes in circulation and in specific organs (like the kidneys and liver) are different from those in serum alone.[2]
-
Pharmacokinetics: Rapid clearance of the analogue, particularly through the kidneys, can expose it to a different enzymatic environment, leading to faster degradation than predicted by serum stability assays.[1][6]
-
Tissue Homogenates as a Better Model: Stability studies in tissue homogenates (e.g., liver, kidney) can provide a more predictive in vitro model of in vivo degradation compared to serum alone.[2]
Recommendation: While in vitro serum stability is a good initial screening tool, in vivo metabolic studies in animal models are the gold standard for determining the true stability and bioavailability of your this compound analogue.[1][2]
Q3: My stabilized analogue shows reduced receptor affinity and tumor uptake. How can I balance stability and function?
A3: This is a classic challenge in peptide drug design. The modifications that confer stability can sometimes alter the conformation required for optimal receptor binding.
Strategies for Optimization:
-
Site-Specific Modifications: Focus modifications on known cleavage sites while avoiding the core receptor-binding motif as much as possible. However, substitutions within the C-terminal binding region have been successful.[1]
-
Systematic Scanning: Perform a systematic scan of substitutions at different positions to identify modifications that enhance stability without compromising affinity. For instance, a glycine (B1666218) scan at the N-terminus of DOTA-MGS5 was used to systematically analyze the peptide structure.[9]
-
Linker/Spacer Optimization: The length and composition of linkers (e.g., PEG spacers) between the chelator and the peptide sequence can influence both stability and receptor interaction.[9]
-
Maintain Hydrophilicity: Some stabilizing modifications can increase lipophilicity, which may lead to higher liver uptake and lower bioavailability. It's important to monitor the distribution coefficient (logD) of new analogues.[4][6]
Quantitative Data Summary
The following tables summarize the stability of various this compound analogues under different experimental conditions.
Table 1: In Vitro Stability of this compound Analogues
| Analogue | Medium | Time (h) | Intact Peptide (%) | Reference |
| [¹¹¹In]In-1, -2, -3 | Human Serum | 24 | ≥97 | [6] |
| ¹¹¹In-DOTA-MG11 | Human Serum | 24 | ~16 | [1] |
| ¹¹¹In-DOTA-MGS1 | Human Serum | 24 | ~60 | [1] |
| ¹¹¹In-DOTA-MGS3 | Human Serum | 24 | ~94 | [1] |
| ¹¹¹In-DOTA-MGS4 | Human Serum | 24 | ~97 | [1] |
| [¹¹¹In]In-DOTA-[Phe⁸]MGS5 | Human Serum | 24 | 54.0 ± 0.8 | [10] |
| [¹¹¹In]In-DOTA-[2Nal⁸]MGS5 | Human Serum | 24 | >90 | [10] |
Table 2: In Vivo Stability of this compound Analogues in BALB/c Mice
| Analogue | Tissue | Time p.i. (min) | Intact Peptide (%) | Reference |
| [¹¹¹In]In-1 | Blood | 10 | 80.0 ± 5.2 | [6] |
| [¹¹¹In]In-2 | Blood | 10 | 82.3 ± 1.8 | [6] |
| [¹⁷⁷Lu]Lu-2 | Blood | 60 | 79.1 | [4][6] |
| [¹⁷⁷Lu]Lu-2 | Liver | 60 | 74.5 | [4][6] |
| [¹⁷⁷Lu]Lu-2 | Kidneys | 60 | 11.0 | [4][6] |
| ¹¹¹In-DOTA-MGS1 | Blood | 10 | Not Detectable | [1][3] |
| ¹¹¹In-DOTA-MGS4 | Blood | 10 | >75 | [1][3] |
| [¹¹¹In]In-DOTA-[(N-Me)1Nal⁸]MGS5 | Blood | 10 | 98.4 ± 0.1 | [10] |
Experimental Protocols
Protocol 1: In Vitro Stability Assay in Human Serum
-
Preparation: Reconstitute the radiolabeled this compound analogue in a suitable buffer (e.g., PBS).
-
Incubation: Add the radiolabeled peptide to fresh human serum to a final concentration. Incubate at 37°C with gentle shaking.
-
Time Points: Collect aliquots at various time points (e.g., 1, 4, 24 hours).
-
Quenching & Precipitation: To stop enzymatic activity, add an equal volume of a precipitation solution (e.g., acetonitrile (B52724) with 0.1% TFA) to each aliquot. Vortex and incubate at -20°C for at least 30 minutes to precipitate serum proteins.[11]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes.
-
Analysis: Carefully collect the supernatant and analyze by radio-HPLC (e.g., using a C18 column) to separate the intact peptide from its metabolites.[11]
-
Quantification: Integrate the peak areas corresponding to the intact peptide and its degradation products to calculate the percentage of intact peptide remaining at each time point.
Protocol 2: In Vivo Metabolic Study in Mice
-
Animal Model: Use healthy BALB/c mice.
-
Injection: Intravenously inject the radiolabeled this compound analogue into the tail vein.
-
Sample Collection: At predetermined time points (e.g., 10, 30, 60 minutes post-injection), euthanize the mice and collect blood, liver, kidneys, and urine samples.[1][6]
-
Sample Preparation:
-
Blood: Collect in heparinized tubes and centrifuge to obtain plasma. Precipitate proteins as described in Protocol 1.
-
Tissues (Liver, Kidney): Homogenize the tissues in a suitable buffer. Precipitate proteins from the homogenate supernatant.[2]
-
Urine: Can often be analyzed directly or after dilution.
-
-
Analysis: Analyze the processed samples by radio-HPLC to determine the percentage of intact radiopeptide.[6]
Visualizations
Signaling Pathway of this compound Analogues
Caption: CCK2R signaling cascade activated by this compound analogues.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound analogue stability.
Troubleshooting Logic for Poor In Vivo Stability
Caption: Logic for addressing poor in vivo stability of analogues.
References
- 1. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting [thno.org]
- 3. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilization Strategies for Linear this compound Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stabilization Strategies for Linear this compound Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Side Chain and Peptide Bond Modifications on the Targeting Properties of Stabilized this compound Analogs [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 68Ga-Minigastrin Radiolabeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the radiolabeling efficiency of Minigastrin analogues with Gallium-68 (68Ga). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common issues encountered during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for radiolabeling DOTA-conjugated this compound with 68Ga?
A1: The optimal pH for 68Ga labeling of DOTA-conjugated peptides, including this compound, typically falls within the range of 3.5 to 4.5.[1] For many DOTA-peptides, a pH of around 4.0 has been shown to yield the best radiolabeling efficiency.[2] Operating outside this range can significantly decrease labeling efficiency; for instance, at a pH of 5.0, efficiency can drop rapidly.[2]
Q2: What is the recommended incubation temperature and time for the labeling reaction?
A2: A common protocol involves incubating the reaction mixture at a temperature between 90°C and 100°C for 5 to 15 minutes.[2][3] For some peptides, heating at 95°C for 15-20 minutes is standard. However, optimal conditions can be peptide-specific, and reducing the heating time to as low as 4 minutes has been shown to be effective for certain analogues without compromising purity.
Q3: How does the concentration of the this compound precursor affect labeling efficiency?
A3: The concentration of the peptide precursor is a critical factor. A higher concentration of the this compound-DOTA conjugate generally leads to a higher radiochemical yield. It is recommended to determine the lowest possible precursor concentration that still achieves complete radiolabeling to maximize specific activity. For instance, a conjugate concentration of approximately 10-40 µM has been found to be optimal in various peptide labeling experiments.
Q4: What are common causes for low radiochemical yield?
A4: Low radiochemical yield can be attributed to several factors:
-
Incorrect pH: The pH of the reaction mixture is crucial and should be strictly controlled.
-
Metallic Impurities: Contamination with metal ions like Fe(III), Zn(II), Al(III), or Cu(II) in the 68Ga eluate can compete with 68Ga for the DOTA chelator, thereby reducing labeling efficiency. Fe(III) is often the most critical competitor.
-
Low Precursor Concentration: Insufficient amount of the this compound conjugate.
-
Suboptimal Temperature or Time: Inadequate heating can lead to incomplete complexation.
-
Degradation of the Precursor: Improper storage or handling of the this compound precursor can lead to its degradation.
Q5: How can I remove metallic impurities from the 68Ga eluate?
A5: The 68Ga eluate can be purified using methods like fractionation or ion-exchange chromatography. Cation exchange (cationic) or anion exchange cartridges can be used to trap the 68Ga, allowing metallic impurities to be washed away. The purified 68Ga is then eluted for the labeling reaction. This post-elution purification process can significantly improve labeling efficiency and specific activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Purity (<95%) | 1. Incorrect pH of the reaction mixture. | 1. Verify the pH of the buffer and the final reaction mixture using a calibrated pH meter or pH strips. Adjust to the optimal range (typically 3.5-4.5). |
| 2. Metallic ion contamination from the generator or reagents. | 2. Use a purification step for the 68Ga eluate (e.g., cation exchange cartridge). Ensure all reagents and labware are metal-free. | |
| 3. Radiolysis of the peptide, especially at high radioactivity levels. | 3. Add a radical scavenger, such as ascorbic acid or ethanol (B145695), to the reaction mixture. | |
| 4. Suboptimal heating (temperature or time). | 4. Ensure the heating block is calibrated and the reaction is incubated for the recommended duration (e.g., 95°C for 10-15 min). | |
| Presence of Colloidal 68Ga | 1. pH is too high (approaching or exceeding 5.0). | 1. Lower the pH of the reaction mixture to the optimal range (3.5-4.5). |
| 2. Insufficient chelator available. | 2. Increase the amount of this compound precursor. | |
| Variable/Inconsistent Labeling Results | 1. Inconsistent 68Ga eluate quality from the generator. | 1. Perform regular quality control on the generator eluate, including checking for metallic impurities. Consider implementing a routine eluate purification step. |
| 2. Degradation of the this compound precursor stock solution. | 2. Prepare fresh precursor solutions. If using frozen aliquots, avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below. | |
| 3. Inaccurate pipetting of reagents. | 3. Calibrate pipettes regularly and use precise pipetting techniques, especially for small volumes. | |
| Failed Quality Control (e.g., pH out of range) | 1. Incorrect buffer preparation or volume. | 1. Double-check buffer calculations and preparation. Ensure the correct volume is added to achieve the target pH. |
| 2. Final formulation issues after labeling. | 2. After labeling, ensure the final product is correctly buffered for injection, typically to a pH between 6.5 and 7.5 for clinical use. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data from various studies on optimizing 68Ga-peptide labeling conditions.
Table 1: Effect of pH on Radiolabeling Efficiency
| Chelator/Peptide | Optimal pH Range | Efficiency at Optimal pH | Reference |
| DOTA-PAMAM-D | 4.0 | 96.8 ± 0.01% | |
| DOTA-TATE | 4.0 - 4.5 | ≥99.0% | |
| DOTA-Peptides (General) | 3.5 - 4.0 | Complete incorporation | |
| DOTA-[Thi8, Met(O2)11]SP | 3.5 - 4.2 | ≥85% | |
| DOTA-TBIA101 | 3.0 - 3.5 | 98 ± 3% |
Table 2: Effect of Temperature and Time on Radiolabeling Efficiency
| Peptide/Condition | Temperature (°C) | Time (min) | Radiolabeling Efficiency/Purity | Reference |
| DOTA-PAMAM-D | 90 - 100 | 30 | >93.0% | |
| DOTA-TATE | 90 | 10 | ≥99.0% | |
| DOTA-TOC | 80 | 5 | Complete incorporation | |
| DOTA-[Thi8, Met(O2)11]SP | 95 | 15-20 | 93 ± 2% | |
| FAP-2286 | 95 | 4 | >98% (RCP) |
Experimental Protocols
Protocol 1: Manual 68Ga-Labeling of DOTA-Minigastrin
Materials:
-
68Ge/68Ga generator
-
DOTA-Minigastrin precursor (e.g., 1 mg/mL stock solution in water)
-
Sodium acetate (B1210297) or HEPES buffer (e.g., 0.1 M to 1.5 M, pH adjusted)
-
Sterile, metal-free reaction vial (e.g., Eppendorf tube)
-
Heating block calibrated to 95°C
-
C18 Sep-Pak cartridge for purification
-
Ethanol (50%) for elution
-
Sterile water and saline
-
0.22 µm sterile filter
Procedure:
-
Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain [68Ga]GaCl3.
-
Reaction Mixture Preparation:
-
In a sterile reaction vial, add the required volume of buffer (e.g., sodium acetate) to bring the final reaction pH to ~4.0.
-
Add the desired amount of DOTA-Minigastrin precursor (e.g., 20-50 µg).
-
Add the 68Ga eluate (e.g., 300-900 MBq) to the vial.
-
-
Incubation: Tightly cap the vial and place it in a heating block at 95°C for 10-15 minutes.
-
Purification (SPE):
-
Pre-condition a C18 Sep-Pak cartridge by flushing with ethanol followed by sterile water.
-
Load the reaction mixture onto the C18 cartridge. The [68Ga]Ga-DOTA-Minigastrin will be trapped.
-
Wash the cartridge with sterile water to remove any unreacted 68Ga.
-
-
Elution and Formulation:
-
Elute the final product from the C18 cartridge with a small volume of 50% ethanol.
-
Pass the eluted product through a 0.22 µm sterile filter into a sterile vial.
-
Dilute with sterile saline for injection to reduce the ethanol concentration.
-
Protocol 2: Quality Control of [68Ga]Ga-DOTA-Minigastrin
1. Radiochemical Purity (RCP) by Radio-TLC:
-
Stationary Phase: iTLC-SG strips.
-
Mobile Phase A: 0.1 M Sodium citrate (B86180) (pH 5.5). In this system, [68Ga]Ga-DOTA-Minigastrin remains at the origin (Rf = 0.0-0.2), while free 68Ga moves with the solvent front (Rf = 0.8-1.0).
-
Mobile Phase B: 1 M Ammonium acetate:Methanol (1:1). In this system, colloidal 68Ga remains at the origin (Rf = 0.0-0.2), while the labeled peptide moves with the solvent front (Rf = 0.8-1.0).
-
Procedure: Spot a small amount of the final product on two TLC strips. Develop one in Mobile Phase A and the other in Mobile Phase B. Analyze the strips using a radio-TLC scanner.
-
Acceptance Criteria: RCP typically should be ≥ 95%.
2. Visual Inspection:
-
The final product should be a clear, colorless solution, free of any particulate matter.
3. pH Measurement:
-
Using a pH indicator strip, check that the pH of the final injectable solution is within the acceptable range for administration (typically 6.5-7.5).
Visualizations
References
- 1. How is (68)Ga labeling of macrocyclic chelators influenced by metal ion contaminants in (68)Ge/(68)Ga generator eluates? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Overcoming Low Bioavailability of Minigastrin In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of Minigastrin and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low in vivo bioavailability of this compound?
A1: The principal cause of this compound's low bioavailability is its rapid enzymatic degradation in the bloodstream and tissues.[1][2][3][4][5][6][7][8][9] Native peptide sequences are susceptible to cleavage by various proteases and peptidases, leading to a short circulating half-life and reduced accumulation at the target site.[3][4][5][10]
Q2: What are the common strategies to improve the in vivo stability and bioavailability of this compound?
A2: Several strategies are employed to enhance the stability and bioavailability of this compound analogs:
-
Chemical Modification of the Peptide Backbone: This involves substituting specific amino acids with unnatural amino acids (e.g., D-amino acids, N-methylated amino acids) or replacing peptide bonds with more stable isosteres like 1,2,3-triazoles to block enzymatic cleavage sites.[2][3][4][5][11][12]
-
Introduction of Steric Hindrance: Incorporating bulky amino acids or cyclic structures can sterically hinder the approach of degrading enzymes.[2][13]
-
Formulation Strategies: Encapsulating this compound in delivery systems like nanoparticles, liposomes, or microparticles can protect it from enzymatic degradation and control its release.[14][15][16][17]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its hydrodynamic size, shielding it from enzymatic degradation and renal clearance, thereby extending its circulation half-life.[18][19][20][21][22][23]
Q3: How do modifications to the this compound sequence affect its receptor affinity?
A3: Modifications, particularly in the C-terminal receptor-binding sequence (Trp-Met-Asp-Phe-NH2), can potentially alter the affinity for the cholecystokinin-2 receptor (CCK2R).[2][3][5][9] However, strategic substitutions, such as replacing Met with Nle (norleucine) or introducing N-methylation, have been shown to maintain or even improve receptor affinity while enhancing stability.[3][9] It is crucial to evaluate the receptor binding affinity of any new analog.
Troubleshooting Guides
Problem 1: Rapid degradation of this compound analog observed in in vivo studies.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| The peptide sequence is susceptible to enzymatic cleavage. | Synthesize a new analog with strategic amino acid substitutions at known cleavage sites (e.g., Tyr-Gly, Gly-Trp, Asp-Phe).[24] Consider introducing N-methylated amino acids or D-amino acids.[3][4][5] | Increased percentage of intact peptide in blood, plasma, and tissue homogenates over time. |
| The peptide is rapidly cleared by the kidneys. | Increase the hydrodynamic size of the analog by conjugating it to a larger molecule like polyethylene glycol (PEG).[18][19][20][22] | Prolonged circulation half-life and reduced renal clearance. |
| The unmodified peptide is exposed to proteases. | Co-administer the this compound analog with a protease inhibitor, such as phosphoramidon.[3][25] | Enhanced stability and potentially increased tumor uptake.[3] |
Problem 2: Low tumor uptake of radiolabeled this compound analog.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor in vivo stability leading to insufficient intact peptide reaching the tumor. | Refer to Troubleshooting Guide for "Rapid degradation of this compound analog". | Increased accumulation of the radiolabeled analog in CCK2R-positive tumors.[3][4][5] |
| Altered receptor affinity due to modification or chelation. | Perform in vitro receptor binding assays to confirm high affinity for CCK2R.[1][3][5] | Confirmation that the analog retains high binding affinity, indicating the issue lies with in vivo delivery or stability. |
| Suboptimal pharmacokinetics. | Modify the linker between the peptide and the chelator. The length and composition of the linker can influence biodistribution.[10] | Improved tumor-to-background ratios. |
Data Presentation
Table 1: In Vivo Stability of this compound Analogs in BALB/c Mice
| Analog | Time Post-Injection | % Intact Peptide in Blood | % Intact Peptide in Liver | % Intact Peptide in Kidneys | % Intact Peptide in Urine | Reference |
| [¹¹¹In]In-1 | 10 min | 80.0 ± 5.2 | 76.0 ± 0.4 | 23.4 ± 4.2 | 21.8 ± 8.1 | [1][2] |
| [¹¹¹In]In-2 | 10 min | 82.3 ± 1.8 | 73.9 ± 1.2 | 30.2 ± 0.5 | 30.3 ± 5.9 | [1][2] |
| [¹⁷⁷Lu]Lu-2 | 60 min | 79.1 | 74.5 | 11.0 | 18.8 | [1] |
| ¹¹¹In-DOTA-MGS1 | 10 min | Not detectable | Not detectable | Not detectable | Not detectable | [3][5] |
| ¹¹¹In-DOTA-MGS4 | 10 min | > 75% | - | - | - | [3][5] |
Table 2: Tumor Uptake of Radiolabeled this compound Analogs in Xenograft Models
| Analog | Time Post-Injection | Tumor Uptake (% IA/g) | Tumor Model | Reference |
| ¹¹¹In-DOTA-MGS1 | 4 h | 1.23 ± 0.15 | A431-CCK2R | [4] |
| ¹¹¹In-DOTA-MGS4 | 4 h | 10.40 ± 2.21 | A431-CCK2R | [4] |
| ¹⁷⁷Lu-labeled Proline-substituted analogs | 4 h | 29 - 46 | A431-CCK2R | [1][6][7][8] |
| ⁶⁴Cu-labeled NOTA-PP-F11 | - | 7.20 ± 0.44 | CCK2 tumors | [26] |
Experimental Protocols
1. In Vivo Stability Assessment of Radiolabeled this compound Analogs
-
Objective: To determine the percentage of intact radiolabeled peptide in various tissues and fluids over time.
-
Methodology:
-
Administer the radiolabeled this compound analog (e.g., 30-40 MBq) intravenously to BALB/c mice.[24]
-
At predetermined time points (e.g., 10, 30, 60 minutes), euthanize the mice and collect blood, liver, kidneys, and urine.[1][2][3]
-
Homogenize tissue samples in an appropriate buffer (e.g., PBS).
-
Precipitate proteins from plasma and tissue homogenates (e.g., with ethanol (B145695) or acetonitrile) and centrifuge.
-
Analyze the supernatant using radio-High-Performance Liquid Chromatography (radio-HPLC) to separate the intact peptide from its radiolabeled metabolites.[1][3]
-
Quantify the radioactivity in the peaks corresponding to the intact peptide and metabolites to calculate the percentage of intact peptide.
-
2. Cell Uptake and Internalization Assay
-
Objective: To evaluate the specific binding and internalization of a this compound analog in CCK2R-expressing cells.
-
Methodology:
-
Culture CCK2R-positive cells (e.g., A431-CCK2R) and a negative control cell line (e.g., A431-mock) in appropriate media.[1][2][4]
-
Incubate the cells with the radiolabeled this compound analog at 37°C for various time points (e.g., 15, 30, 60, 120, 240 minutes).[1][2]
-
To determine membrane-bound versus internalized peptide, wash the cells with ice-cold buffer.
-
Treat one set of cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip surface-bound radioactivity.
-
Lyse the cells (e.g., with 1M NaOH) to measure the internalized radioactivity.
-
Measure the radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) using a gamma counter.
-
Express the results as a percentage of the total added radioactivity.
-
Visualizations
Caption: Workflow for the development and evaluation of novel this compound analogs.
Caption: Key strategies to enhance the in vivo bioavailability of this compound.
Caption: Binding and internalization of a stabilized this compound analog at the CCK2R.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stabilization Strategies for Linear this compound Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting [thno.org]
- 4. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microencapsulation for the Therapeutic Delivery of Drugs, Live Mammalian and Bacterial Cells, and Other Biopharmaceutics: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pH-Responsive Microencapsulation Systems for the Oral Delivery of Polyanhydride Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microencapsulation: A promising technique for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sciencescholar.us [sciencescholar.us]
- 20. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creativepegworks.com [creativepegworks.com]
- 22. researchgate.net [researchgate.net]
- 23. horkruks.ump.edu.pl [horkruks.ump.edu.pl]
- 24. Preclinical Evaluation of this compound Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Targeting of the Cholecystokinin-2 Receptor with the this compound Analog 177Lu-DOTA-PP-F11N: Does the Use of Protease Inhibitors Further Improve In Vivo Distribution? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Impact of Chelators on Minigastrin Biodistribution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with radiolabeled minigastrin analogues. The choice of chelator is a critical factor that significantly influences the radiochemical properties and in vivo performance of these potential theranostic agents.
Frequently Asked Questions (FAQs)
Q1: Which chelator generally provides the best radiolabeling efficiency for this compound analogues with trivalent radiometals like 111In, 177Lu, and 68Ga?
A1: Macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are frequently preferred for their high complex stability with trivalent radiometals.[1] DOTA-conjugated this compound analogues consistently show high radiochemical yields, often exceeding 95% for 177Lu and 111In, and greater than 95% for 68Ga.[2] The novel chelator AAZTA (6-[Bis(carboxymethyl)amino]-1,4-bis(carboxymethyl)-6-methyl-1,4-diazepane) has also demonstrated excellent labeling performance, achieving high radiochemical yields (>95% for 68Ga, >98% for 177Lu and 111In) under mild conditions, which can be advantageous for heat-sensitive peptides.[2][3]
Q2: How does the choice of chelator affect the hydrophilicity of the radiolabeled this compound analogue?
A2: The chelator can significantly influence the overall hydrophilicity of the peptide conjugate. For instance, [68Ga]- and [177Lu]-AAZTA-MG have been shown to be highly hydrophilic, with a logD value of -3.7.[3] Similarly, compounds containing a (R)-DOTAGA chelator generally exhibit higher lipophilicity compared to their DOTA-counterparts. This property can impact blood clearance rates and non-specific tissue uptake.
Q3: What is the impact of the chelator on the in vivo stability of radiolabeled this compound?
A3: The stability of the radiometal-chelator complex is crucial for in vivo applications. While DOTA generally forms highly stable complexes, some challenges can arise. For example, [68Ga]AAZTA-MG showed some instability in human plasma. The choice of chelator can also indirectly affect stability by altering the overall conformation of the peptide, potentially exposing it to enzymatic degradation. Strategies to improve stability often involve modifications to the peptide sequence itself, such as introducing unnatural amino acids.
Q4: How do different chelators influence tumor uptake and kidney retention?
A4: This is a critical consideration in the design of this compound-based radiopharmaceuticals. High kidney uptake is a major limitation for therapeutic applications. The choice of chelator, along with modifications to the this compound peptide sequence, plays a significant role in modulating the biodistribution profile.
-
DOTA-conjugated analogues have been extensively studied. While they can achieve high tumor uptake, kidney retention can be a concern, particularly with analogues containing a pentaglutamate sequence.
-
The use of AAZTA as a chelator in an AAZTA-MG analogue resulted in considerable uptake in the intestine and liver in normal mice.
-
Replacing (R)-DOTAGA with DOTA in certain radiohybrid this compound derivatives led to a significant increase in tumor uptake, but also elevated kidney retention.
-
The linear chelator DTPA was used in early studies, and while it allowed for high tumor uptake, it was associated with severe nephrotoxicity in therapeutic applications due to high kidney retention.
Troubleshooting Guides
Issue 1: Low Radiolabeling Yield (<90%)
| Potential Cause | Troubleshooting Step |
| Incorrect pH | Ensure the reaction buffer maintains a pH between 4.0 and 5.5 for optimal labeling with trivalent radiometals. |
| Low Peptide Concentration | For lower peptide concentrations (<40 µM), consider using MES buffer for pH adjustment instead of sodium acetate/gentisic acid. |
| Suboptimal Temperature | While DOTA labeling often requires elevated temperatures (e.g., 95°C for 15-20 min), chelators like AAZTA allow for labeling at room temperature. Verify the recommended temperature for your specific chelator. |
| Oxidation of Methionine | If your this compound analogue contains methionine, consider adding antioxidants like L-methionine to the labeling buffer to reduce the formation of oxidized side products. |
| Metal Contamination | Use metal-free labware and high-purity reagents to avoid competition for the chelator. |
Issue 2: Unexpected Biodistribution Profile (e.g., High Liver Uptake, Low Tumor-to-Kidney Ratio)
| Potential Cause | Troubleshooting Step |
| In Vivo Instability | Perform metabolic studies in mice to assess the percentage of intact radiopeptide in blood, liver, kidneys, and urine at different time points. If degradation is observed, consider peptide sequence modifications to enhance stability. |
| Hydrophilicity/Lipophilicity | The choice of chelator affects the overall charge and lipophilicity of the conjugate, which in turn influences biodistribution. A more lipophilic compound may exhibit higher liver uptake. Consider comparing different chelators (e.g., DOTA vs. DOTAGA) to optimize this parameter. |
| Peptide Sequence Effects | The amino acid sequence of the this compound analogue has a profound impact on biodistribution. For example, deleting the pentaglutamate sequence can significantly decrease kidney uptake. Replacing L-glutamic acid residues with D-isomers has also been shown to reduce kidney retention while maintaining high tumor uptake. |
| Receptor Saturation | High injected peptide amounts can lead to saturation of the CCK2 receptors, affecting tumor uptake. Consider performing biodistribution studies with varying peptide doses to assess for saturation effects. |
Experimental Protocols
Radiolabeling of DOTA-conjugated this compound with 111In
-
Dissolve the DOTA-peptide in high-purity water.
-
In a low protein binding microcentrifuge tube, combine the DOTA-peptide solution with 111InCl3.
-
Adjust the pH of the reaction mixture to approximately 5 using a 0.4 M sodium acetate/0.24 M gentisic acid buffer or 0.4 M MES buffer. The final peptide concentration should ideally be >40 µM.
-
Incubate the reaction mixture at 95°C for 15-20 minutes.
-
Determine the radiochemical purity (RCP) using radio-HPLC. An RCP of ≥95% is generally considered acceptable for in vivo studies.
-
For in vivo biodistribution studies, purify the radiolabeled peptide using solid-phase extraction (SPE) to remove any unchelated radionuclide.
In Vivo Biodistribution Study in Tumor-Bearing Mice
-
Induce tumors in immunocompromised mice (e.g., BALB/c nude mice) by subcutaneously injecting a cell line expressing the CCK2 receptor (e.g., A431-CCK2R).
-
Allow tumors to grow to a suitable size (e.g., ~0.25 g).
-
Inject the purified radiolabeled this compound analogue (typically via the tail vein) into groups of mice (n=4 or 5).
-
At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the mice.
-
Dissect relevant organs and tissues (e.g., tumor, kidneys, liver, blood, muscle, bone).
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the uptake in each tissue as a percentage of the injected activity per gram of tissue (% IA/g).
Data Presentation
Table 1: Comparison of Radiolabeling and In Vitro Properties of this compound Analogues with Different Chelators
| Chelator | Radiometal | Radiochemical Yield (%) | LogD (Octanol/PBS) | Plasma Stability |
| DOTA | 111In, 177Lu | ≥95 | Varies with peptide | Generally stable |
| DOTA | 68Ga | >95 | Varies with peptide | Generally stable |
| AAZTA | 111In, 177Lu | >98 | -3.7 | Transchelation towards DTPA for 177Lu |
| AAZTA | 68Ga | >95 | -3.7 | Some degradation in human plasma |
| (R)-DOTAGA | 177Lu | - | More lipophilic than DOTA | - |
| DTPA | 111In, 90Y | - | - | - |
Table 2: Impact of Chelator and Peptide Modifications on Tumor Uptake and Kidney Retention (% IA/g at 4h post-injection)
| Peptide Analogue | Chelator | Tumor Uptake (% IA/g) | Kidney Uptake (% IA/g) | Key Modification |
| MG0 | DOTA | ~13.3 | >48 | Contains penta-L-Glu sequence |
| MG11 | DOTA | Lower than MG0 | ~1 | Deletion of penta-Glu sequence |
| PP-F11 | DOTA | ~9.7 | Markedly reduced vs. MG0 | Replacement of penta-L-Glu with penta-D-Glu |
| DOTA-rhCCK-18 | DOTA | High | Elevated | Radiohybrid with SiFA moiety |
| (R)-DOTAGA-rhCCK-18 | (R)-DOTAGA | Lower than DOTA version | Substantially elevated | Radiohybrid with SiFA moiety |
Visualizations
References
addressing imaging artifacts in Minigastrin SPECT studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common imaging artifacts encountered during Minigastrin SPECT studies. The information is tailored for researchers, scientists, and drug development professionals to help ensure high-quality and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Patient/Subject Preparation Artifacts
-
Question: What are the most common artifacts related to patient/subject preparation in this compound SPECT studies, and how can they be minimized?
-
Answer: Artifacts arising from improper preparation can significantly impact image quality. Key areas of concern are high background activity in the gastrointestinal (GI) tract and kidneys due to the biodistribution of this compound analogues.
-
High Gastric and Intestinal Activity: Intense tracer uptake in the stomach and bowels can obscure adjacent tumors or organs of interest.
-
Troubleshooting:
-
Fasting: Ensure subjects have fasted for a minimum of 6 hours, preferably overnight, to reduce physiological gastric activity. For preclinical studies, a similar fasting period should be maintained.[1][2]
-
Medication Review: Certain medications can alter gastric motility and tracer uptake. Prokinetic agents (e.g., metoclopramide) and drugs that delay gastric emptying (e.g., opiates, anticholinergics) should be withheld for at least 48 hours before the study, unless they are part of the experimental design.[1]
-
Dietary Interventions: In clinical settings, administering a glass of milk or water at specific time points post-injection has been explored to promote clearance of the radiotracer from the stomach and liver.[3] While not a standard procedure for this compound studies, it may be considered in cases of persistent interference.
-
-
-
High Renal Uptake: this compound analogues are often cleared through the kidneys, leading to high tracer accumulation that can create streak artifacts and obscure abdominal lesions.[4]
-
Troubleshooting:
-
Hydration: Adequate hydration of the subject before and after tracer injection can promote faster clearance of the radiotracer from the kidneys.
-
Pharmacological Intervention: Pre-clinical studies have shown that co-administration of agents like polyglutamic acids or albumin fragments can significantly reduce renal uptake of certain radiolabeled peptides. This approach may be considered in research settings to improve image quality.
-
-
-
2. Acquisition and Positioning Artifacts
-
Question: How can patient/subject motion during acquisition affect this compound SPECT images?
-
Answer: Patient or subject motion is a common source of artifacts in SPECT imaging, leading to blurring and misregistration of anatomical structures. This can result in the appearance of false lesions or the obscuring of true ones.
-
Troubleshooting:
-
Immobilization: Use appropriate restraints and positioning aids to ensure the subject remains still throughout the scan. For animal studies, anesthesia is typically used.
-
Comfort: In clinical research, ensuring the patient is comfortable can reduce the likelihood of voluntary motion.
-
Motion Correction Software: Many modern SPECT systems are equipped with motion correction algorithms. If motion is detected during or after acquisition, these tools can be used to re-align the projection data and reduce motion-induced artifacts.
-
-
-
Question: What is the impact of incorrect patient/subject positioning?
-
Answer: Incorrect positioning can lead to several artifacts:
-
Truncation Artifacts: If the organ of interest or the entire subject is not within the scanner's field of view (FOV), the resulting images will be incomplete, leading to inaccurate reconstruction and quantification.
-
Attenuation Artifacts: Positioning limbs over the torso can increase photon attenuation, leading to artificially reduced counts in the underlying regions.
-
Troubleshooting:
-
Proper Positioning: Carefully position the subject to ensure the entire region of interest is within the FOV. Use positioning lasers and anatomical landmarks for accurate alignment.
-
Consistent Positioning: For longitudinal studies, consistent positioning between scans is crucial for accurate comparison of tracer uptake.
-
-
3. Reconstruction and Post-Processing Artifacts
-
Question: How do reconstruction parameters affect the final image quality and potential for artifacts in this compound SPECT?
-
Answer: The choice of reconstruction algorithm and its parameters has a significant impact on image noise, resolution, and the presence of artifacts.
-
Filtered Back-Projection (FBP): A fast and simple algorithm, but it can amplify noise and produce streak artifacts, especially in low-count studies.
-
Iterative Reconstruction (e.g., OSEM - Ordered Subsets Expectation Maximization): These algorithms generally produce images with better resolution and lower noise compared to FBP. They also allow for the incorporation of corrections for physical effects like attenuation and scatter.
-
Troubleshooting and Optimization:
-
Algorithm Selection: For quantitative and high-quality qualitative studies, iterative reconstruction methods are generally preferred.
-
Parameter Optimization: The number of iterations and subsets should be optimized for the specific scanner, radiotracer, and imaging task. Increasing the number of iterations can improve resolution but may also increase image noise.
-
Post-Filtering: Applying a post-reconstruction filter can reduce image noise but may also blur the image and reduce resolution. The choice of filter and its parameters should be carefully considered.
-
-
-
Question: What are common artifacts introduced by SPECT/CT imaging and how can they be addressed?
-
Answer: SPECT/CT combines functional SPECT data with anatomical CT data, but this can introduce its own set of artifacts.
-
Misregistration Artifacts: Misalignment between the SPECT and CT images, often due to patient motion between the two scans, can lead to inaccurate localization of tracer uptake and incorrect attenuation correction.
-
Metal Artifacts: Metallic implants (e.g., dental fillings, prostheses) can cause severe streaking artifacts on the CT images, which can then propagate into the attenuation correction map and create false "hot" or "cold" spots on the SPECT image.
-
Contrast Agent Artifacts: High concentrations of CT contrast agents can lead to overestimation of attenuation, potentially causing artifacts in the corrected SPECT images.
-
Troubleshooting:
-
Immobilization: As with motion artifacts, ensuring the subject does not move between the CT and SPECT acquisitions is critical.
-
Metal Artifact Reduction (MAR) Software: Many modern CT scanners have software algorithms designed to reduce metal artifacts.
-
Careful Review: Always review the non-attenuation corrected (NAC) and attenuation-corrected (AC) images, as well as the CT scan, to identify potential artifacts.
-
-
Quantitative Data Summary
Table 1: Impact of Interventions on Unwanted Tracer Uptake in Organs
| Intervention | Target Organ | Effect on Tracer Uptake | Efficacy | Reference |
| Fasting (min. 6 hours) | Stomach/GI Tract | Reduces physiological background activity | High | |
| Withholding specific medications (e.g., opiates, prokinetics) | Stomach/GI Tract | Prevents altered gastric motility | High | |
| Administration of milk and/or water | Stomach/Liver | Promotes clearance of tracer | Variable | |
| Co-administration of polyglutamic acids | Kidneys | Blocks specific uptake mechanisms | High (preclinical) | |
| Co-administration of albumin fragments | Kidneys | Reduces renal reabsorption | High (preclinical) |
Table 2: Comparison of SPECT Reconstruction Algorithms
| Reconstruction Algorithm | Key Characteristics | Advantages | Disadvantages |
| Filtered Back-Projection (FBP) | Analytical reconstruction | Fast computation time | Amplifies noise, can produce streak artifacts |
| Ordered Subsets Expectation Maximization (OSEM) | Iterative reconstruction | Improved resolution and lower noise compared to FBP, allows for corrections (attenuation, scatter) | Slower computation, requires optimization of iterations and subsets |
| Advanced Iterative Methods (e.g., with resolution recovery) | Iterative reconstruction with advanced modeling | Further improves resolution and contrast | May be more computationally intensive |
Experimental Protocols
Protocol 1: Subject Preparation for this compound SPECT to Minimize GI and Renal Artifacts
-
Fasting: The subject must fast for a minimum of 6 hours prior to the study. Water is permitted.
-
Medication Review: A thorough review of the subject's current medications should be conducted. Medications known to affect gastrointestinal motility should be withheld for 48 hours prior to the study, with the approval of the responsible physician or veterinarian.
-
Hydration: Encourage the subject to be well-hydrated before the study to promote renal clearance of the radiotracer.
-
Pre-injection:
-
In a research setting, if high renal uptake is anticipated and ethically approved, consider the co-administration of a renal-protective agent as described in relevant literature.
-
Establish intravenous access.
-
-
Radiotracer Administration: Administer the radiolabeled this compound analogue via intravenous injection.
-
Post-injection:
-
The subject should remain in a quiet environment to minimize stress and movement.
-
Continue to allow access to water.
-
Protocol 2: General this compound SPECT/CT Acquisition
-
Patient Positioning: Position the subject supine on the imaging table. Use positioning aids to ensure comfort and minimize potential for motion. Ensure the entire region of interest is within the scanner's field of view.
-
CT Scan:
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
If the subject has metallic implants, utilize a metal artifact reduction algorithm if available.
-
-
SPECT Acquisition:
-
Immediately following the CT scan, without moving the subject, begin the SPECT acquisition.
-
Energy Window: Set a 15-20% energy window centered on the photopeak of the radionuclide being used (e.g., 171 keV and 245 keV for Indium-111).
-
Collimator: Use a medium-energy collimator for Indium-111.
-
Matrix: Acquire data into a 128x128 or 256x256 matrix.
-
Projections: Acquire 60-120 projections over 360 degrees.
-
Acquisition Time: Adjust the time per projection to obtain adequate counts, typically 20-40 seconds per projection.
-
-
Image Reconstruction:
-
Use an iterative reconstruction algorithm (e.g., OSEM).
-
Apply corrections for attenuation (using the CT map), scatter, and detector response.
-
Optimize the number of iterations and subsets based on phantom studies and manufacturer recommendations to achieve a balance between image resolution and noise.
-
Visualizations
References
Technical Support Center: Stabilizing Minigastrin with Protease Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stabilization of minigastrin through the co-injection of protease inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound analog showing rapid degradation in vivo?
A1: this compound and its analogs are highly susceptible to enzymatic degradation by proteases present in blood, liver, and kidneys.[1][2] A key enzyme responsible for this is neutral endopeptidase (NEP), also known as neprilysin.[3][4] This rapid degradation leads to low bioavailability and reduced tumor uptake.[1]
Q2: What are the common strategies to overcome the enzymatic instability of this compound?
A2: There are two primary approaches to enhance the stability of this compound analogs:
-
Chemical Modification: This involves altering the peptide structure through site-specific amino acid substitutions or N-methylation to make it less recognizable by proteases.
-
Co-injection of Protease Inhibitors: This strategy involves administering protease inhibitors alongside the this compound analog to temporarily block the enzymes responsible for its degradation.
Q3: Which protease inhibitors are recommended for stabilizing this compound?
A3: Phosphoramidon (B1677721) and thiorphan (B555922) are two commonly used and effective inhibitors of neprilysin (NEP) for in vivo stabilization of this compound analogs. Co-administration of phosphoramidon has been shown to significantly increase the levels of intact radiopeptides in circulation.
Q4: Is co-injection of protease inhibitors always more effective than chemical stabilization?
A4: Not necessarily. Some chemically stabilized this compound analogs, such as ¹⁷⁷Lu-DOTA-PP-F11N, have demonstrated comparable in vivo performance to less stable analogs co-injected with protease inhibitors. The choice of strategy may depend on the specific this compound analog and experimental goals. The use of single, stabilized compounds is often preferable in clinical applications to avoid the need for additional, non-essential additives.
Q5: What are the potential downsides of using protease inhibitors?
A5: While effective, the use of protease inhibitors can have drawbacks. They may increase the variability in experimental results and the long-term side effects are not fully understood. For instance, neprilysin inhibitors could potentially interact with the development of conditions like Alzheimer's disease and cancer.
Q6: My in vitro stability results do not match my in vivo findings. Why is this happening?
A6: A lack of correlation between in vitro and in vivo stability is a known challenge in the development of radiopeptides like this compound. In vitro stability assays, particularly those using serum, may overestimate the stability of the compound. Therefore, it is crucial to combine in vitro data with in vivo investigations for a comprehensive stability assessment.
Troubleshooting Guides
Issue 1: Low Tumor Uptake of Radiolabeled this compound Analog
| Possible Cause | Troubleshooting Step |
| Rapid enzymatic degradation in vivo. | Co-inject a neprilysin inhibitor like phosphoramidon (e.g., 300 µg) with your radiolabeled this compound analog. This has been shown to significantly increase tumor uptake. |
| Sub-optimal this compound analog. | Consider using a chemically stabilized analog, such as one with D-amino acid substitutions or N-methylated amino acids, which are inherently more resistant to degradation. |
| Incorrect dosage or timing of inhibitor. | Optimize the dose and timing of the protease inhibitor co-injection. The inhibitor should be administered simultaneously with the this compound analog to ensure maximum protection. |
Issue 2: High Kidney Uptake and Potential Nephrotoxicity
| Possible Cause | Troubleshooting Step |
| The N-terminal penta-Glu sequence in some this compound analogs is associated with high kidney uptake. | Consider using this compound analogs where this sequence has been modified or removed. |
| Rapid degradation leads to radiolabeled fragments that accumulate in the kidneys. | Enhance in vivo stability through co-injection of protease inhibitors or by using chemically stabilized analogs to reduce the formation of these fragments. |
Data Presentation
Table 1: In Vivo Stability of Radiolabeled this compound Analogs in BALB/c Mice
| This compound Analog | Time Post-Injection | % Intact Radiopeptide in Blood | Citation(s) |
| ¹¹¹In-DOTA-MGS1 | 10 min | Not detectable | |
| ¹¹¹In-DOTA-MGS4 | 10 min | >75% | |
| [¹¹¹In]In-1 | 10 min | 80.0 ± 5.2% | |
| [¹¹¹In]In-2 | 10 min | 82.3 ± 1.8% | |
| [¹⁷⁷Lu]Lu-2 | 60 min | 79.1% |
Table 2: Effect of Protease Inhibitors on Tumor Uptake of ¹⁷⁷Lu-DOTA-MG11 in Mice with CCK2R(+) Tumors
| Treatment | Tumor Uptake (%IA/g) | Citation(s) |
| ¹⁷⁷Lu-DOTA-MG11 alone | Lower uptake (specific value not provided) | |
| ¹⁷⁷Lu-DOTA-MG11 + Phosphoramidon | Significant increase | |
| ¹⁷⁷Lu-DOTA-MG11 + Thiorphan | Significant increase | |
| ¹⁷⁷Lu-DOTA-PP-F11N alone | Comparable to ¹⁷⁷Lu-DOTA-MG11 with inhibitors |
IA/g = Injected Activity per gram of tissue.
Experimental Protocols
Protocol: In Vivo Stability Assessment of a Radiolabeled this compound Analog in Mice
This protocol outlines a general procedure for assessing the in vivo stability of a radiolabeled this compound analog with and without a protease inhibitor.
1. Animal Model:
-
Use normal BALB/c mice for initial stability studies.
-
For tumor uptake studies, use tumor-xenografted athymic BALB/c nude mice.
2. Reagents:
-
Radiolabeled this compound analog (e.g., ¹¹¹In- or ¹⁷⁷Lu-labeled).
-
Protease inhibitor solution (e.g., Phosphoramidon in saline).
-
Saline solution (0.9% NaCl).
-
Anesthesia.
-
Materials for blood and tissue collection.
-
HPLC system for analysis.
3. Procedure:
-
Injection:
-
Divide mice into two groups: control and inhibitor-treated.
-
Inject the control group with the radiolabeled this compound analog via the tail vein.
-
Co-inject the treated group with the radiolabeled this compound analog and the protease inhibitor.
-
-
Sample Collection:
-
At designated time points (e.g., 10, 30, 60 minutes post-injection), anesthetize the mice and collect blood samples via cardiac puncture.
-
Euthanize the mice and dissect relevant organs (liver, kidneys, tumor if applicable).
-
-
Sample Processing:
-
For blood samples, immediately add a stabilizing agent (e.g., EDTA) and centrifuge to separate plasma.
-
Homogenize tissue samples in an appropriate buffer.
-
Precipitate proteins from plasma and tissue homogenates (e.g., with acetonitrile (B52724) or ethanol) and centrifuge to collect the supernatant containing the radiopeptide and its metabolites.
-
-
Analysis:
-
Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) with a radioactivity detector.
-
The percentage of intact radiopeptide is determined by integrating the area of the peak corresponding to the intact compound relative to the total radioactivity detected.
-
Visualizations
Caption: Experimental workflow for evaluating this compound stabilization strategies.
Caption: Logical relationship of this compound degradation problem and solutions.
References
- 1. Site-specific stabilization of this compound analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting of the Cholecystokinin-2 Receptor with the this compound Analog 177Lu-DOTA-PP-F11N: Does the Use of Protease Inhibitors Further Improve In Vivo Distribution? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Stabilization of a Gastrin-Releasing Peptide Receptor Antagonist Enhances PET Imaging and Radionuclide Therapy of Prostate Cancer in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Biodistribution of Minigastrin Analogues
For Researchers, Scientists, and Drug Development Professionals
The cholecystokinin-2 receptor (CCK2R) presents a compelling target for the diagnosis and treatment of malignancies such as medullary thyroid carcinoma and small cell lung cancer, owing to its significant overexpression in these tumors.[1][2][3] Radiolabeled minigastrin analogues, which bind with high affinity to CCK2R, have been the focus of extensive research to develop effective agents for peptide receptor radionuclide therapy (PRRT) and targeted imaging. A critical determinant of their clinical potential is their in vivo biodistribution profile, particularly the balance between high tumor uptake and low accumulation in non-target organs, most notably the kidneys, which are a dose-limiting organ.[3][4]
This guide provides a comparative overview of the in vivo biodistribution of various this compound analogues, summarizing key experimental data from preclinical studies. The data presented herein is intended to assist researchers in navigating the landscape of existing analogues and identifying promising candidates for further development.
Comparative Biodistribution Data
The following tables summarize the quantitative biodistribution data for a selection of this compound analogues from various preclinical studies. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) and highlights the uptake in the tumor and kidneys, along with the tumor-to-kidney ratio, a crucial metric for assessing therapeutic potential.
Table 1: Biodistribution of ¹¹¹In-labeled this compound and CCK8 Analogues in A431-CCK2R Xenografted Mice at 4 hours Post-Injection
| Analogue | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio |
| MG0 | 9.9 ± 2.0 | 48.1 ± 7.9 | 0.21 |
| Sargastrin | 9.8 ± 4.3 | 60.3 ± 4.8 | 0.16 |
| MG11 | 3.5 ± 0.9 | 3.2 ± 0.6 | 1.09 |
| PP-F11 | 11.2 ± 2.8 | 4.9 ± 1.1 | 2.29 |
| cyclo-MG1 | 7.9 ± 2.1 | 2.9 ± 0.4 | 2.72 |
| MGD5 | 12.5 ± 3.1 | 8.9 ± 1.5 | 1.40 |
| G-CCK8 | 2.3 ± 0.5 | 1.5 ± 0.3 | 1.53 |
| SA106 | 2.6 ± 0.9 | 1.8 ± 0.4 | 1.44 |
Table 2: Biodistribution of ¹⁷⁷Lu-labeled this compound Analogues in A431-CCK2R Xenografted Mice at 4 hours Post-Injection
| Analogue | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio | Reference |
| ¹⁷⁷Lu-PP-F11N | 17.5 ± 2.5 | 3.5 ± 0.8 | 5.0 | |
| ¹⁷⁷Lu-NMG 2 | 25.1 ± 3.2 | 4.1 ± 0.7 | 6.1 | |
| ¹⁷⁷Lu-NMG 3 | 28.9 ± 4.5 | 4.5 ± 0.9 | 6.4 | |
| ¹⁷⁷Lu-DOTA-MGS5 | 22.9 ± 4.7 | 4.3 ± 1.2 | 5.3 | |
| ¹⁷⁷Lu-1 (elongated) | 22.2 ± 6.2 | 10.1 ± 2.5 | 2.2 | |
| ¹⁷⁷Lu-2 (shortened) | 32.1 ± 4.1 | 2.9 ± 0.8 | 11.1 |
Key Observations from Biodistribution Studies
Several key trends emerge from the comparative analysis of these this compound analogues:
-
Impact of the Penta-Glu Sequence: Analogues containing the N-terminal penta-L-glutamate sequence, such as MG0 and sargastrin, exhibit high tumor uptake but are associated with prohibitively high kidney retention. Conversely, truncation of this sequence, as seen in MG11, significantly reduces kidney uptake, albeit at the cost of lower tumor accumulation.
-
Stabilization Strategies: The introduction of D-glutamate residues in place of L-glutamates, as in PP-F11, has proven to be an effective strategy to decrease kidney uptake while maintaining high tumor targeting. Further modifications, such as the replacement of methionine with norleucine to prevent oxidation (e.g., PP-F11N), have led to analogues with improved pharmacokinetic profiles.
-
Backbone Modifications: The development of peptidomimetic analogues, where amide bonds are replaced with more stable structures like 1,2,3-triazoles (NMGs), has resulted in compounds with significantly increased tumor uptake and retention, leading to higher tumor-to-kidney ratios.
-
Cyclization and Dimerization: Cyclic analogues, such as cyclo-MG1, and divalent analogues, like MGD5, have also been explored to enhance tumor targeting and reduce kidney retention, showing promising results in preclinical models.
-
Peptide Length: Modifications to the peptide length, as demonstrated with elongated and shortened versions of DOTA-MGS5, can influence the biodistribution profile. Shortening the peptide sequence has been shown to lower uptake in dose-limiting organs like the kidneys.
Experimental Protocols
The biodistribution data presented in this guide were primarily generated using the following experimental methodology.
Animal Models: Studies were typically conducted in immunodeficient mice (e.g., BALB/c nude or SCID) bearing subcutaneous xenografts of human tumor cells overexpressing CCK2R, such as the A431-CCK2R cell line. A control cell line without receptor expression is often implanted on the contralateral flank to assess non-specific uptake.
Radiolabeling: this compound analogues are conjugated with a chelator, most commonly DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to enable stable radiolabeling with diagnostic (e.g., ⁶⁸Ga, ¹¹¹In) or therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y) radionuclides. The radiolabeling efficiency and purity are rigorously assessed before in vivo administration.
Biodistribution Studies: Radiolabeled peptides are administered to tumor-bearing mice, typically via intravenous injection. At predefined time points post-injection (e.g., 1, 4, and 24 hours), animals are euthanized, and organs of interest (tumor, kidneys, stomach, liver, blood, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter. The uptake in each organ is then calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo biodistribution study of radiolabeled this compound analogues.
Caption: Experimental workflow for in vivo biodistribution studies.
Signaling Pathway of this compound Analogues
The therapeutic and diagnostic efficacy of this compound analogues is predicated on their specific binding to the CCK2R, a G-protein coupled receptor. Upon binding, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events that lead to cellular responses such as proliferation and, in the context of radiolabeled analogues, the localized delivery of radiation.
Caption: CCK2R signaling pathway upon this compound analogue binding.
References
Minigastrin Versus Somatostatin Analogues: A Comparative Guide for Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
The landscape of molecular imaging in oncology is continually evolving, with a pressing need for highly specific and effective tumor-targeting agents. Among the most promising candidates are radiolabeled peptide analogues, which offer the potential for both diagnosis and therapy (theranostics). This guide provides a detailed comparison of two key classes of these agents: minigastrin analogues and somatostatin (B550006) analogues, focusing on their application in tumor imaging.
Introduction to Peptide Receptor Imaging
Peptide receptor radionuclide imaging (PRRI) is a non-invasive diagnostic technique that utilizes radiolabeled peptides to visualize tumors overexpressing specific receptors. This approach allows for whole-body imaging, providing crucial information on tumor localization, staging, and receptor status, which can guide therapeutic decisions.
This compound analogues target the cholecystokinin-2 receptor (CCK2R), which is highly expressed in specific malignancies such as medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and some neuroendocrine tumors (NETs).[1][2][3]
Somatostatin analogues (SSAs) , on the other hand, target somatostatin receptors (SSTRs), with SSTR subtype 2 (SSTR2) being the most clinically relevant.[4][5] These receptors are overexpressed in a wide range of neuroendocrine neoplasms (NENs), making SSAs a cornerstone in their diagnosis and treatment.[6][7]
Comparative Performance: this compound vs. Somatostatin Analogues
The choice between this compound and somatostatin analogues for tumor imaging is primarily dictated by the tumor type and the specific receptors it expresses. While somatostatin analogues are well-established for most NENs, this compound analogues have shown significant promise, particularly in SSTR-negative tumors.
Quantitative Biodistribution Data
The following tables summarize key quantitative data from preclinical studies, highlighting the biodistribution and tumor-targeting efficacy of representative radiolabeled this compound and somatostatin analogues. It is important to note that direct head-to-head comparisons in the same study are limited, and thus data is compiled from various sources.
Table 1: Preclinical Biodistribution of Radiolabeled this compound Analogues in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)
| Compound | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio | Liver Uptake (%ID/g) | Time Point (p.i.) | Reference |
| [¹¹¹In]In-DTPA-MG0 | 13.3 ± 4.9 | 48.0 ± 5.2 | 0.28 | 0.4 ± 0.1 | 1h | [8] |
| [¹¹¹In]In-DOTA-PP-F11 | 9.8 ± 2.0 | 16.2 ± 2.9 | 0.60 | 0.3 ± 0.1 | 4h | [8] |
| [¹⁷⁷Lu]Lu-DOTA-MGS5 | 11.0 ± 1.2 | 1.3 ± 0.4 | 8.46 | 0.2 ± 0.1 | 24h | [2] |
| [¹⁷⁷Lu]Lu-DOTA-rhCCK-18 | 25.4 ± 4.7 | 134 ± 18 | 0.19 | 0.22 ± 0.01 | 24h | [2] |
| [⁶⁸Ga]Ga-DOTA-PP-F11 | ~8 | ~15 | ~0.53 | ~0.5 | 1h | [9] |
Table 2: Preclinical Biodistribution of Radiolabeled Somatostatin Analogues in Tumor-Bearing Mice (%ID/g)
| Compound | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio | Liver Uptake (%ID/g) | Time Point (p.i.) | Reference |
| [¹¹¹In]In-DTPA-Octreotide | ~5 | ~10 | ~0.5 | ~1 | 24h | [5] |
| [¹⁷⁷Lu]Lu-DOTATATE | ~10 | ~15 | ~0.67 | ~0.5 | 24h | [10] |
| [¹⁷⁷Lu]Lu-DOTATOC | ~8 | ~12 | ~0.67 | ~0.5 | 24h | [11] |
| [⁶⁸Ga]Ga-DOTATATE | ~12 | ~18 | ~0.67 | ~0.8 | 1h | [12] |
| [⁶⁸Ga]Ga-DOTATOC | ~10 | ~15 | ~0.67 | ~0.7 | 1h | [13] |
Signaling Pathways
Understanding the downstream signaling cascades initiated by the binding of these analogues to their respective receptors is crucial for drug development and interpreting imaging results.
This compound and the CCK2R Signaling Pathway
Upon binding of this compound or its analogues to the CCK2R, a cascade of intracellular events is triggered, primarily through Gq and Gα12/13 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to downstream effects on cell proliferation, survival, and hormone secretion.[14][15]
Somatostatin Analogues and the SSTR2 Signaling Pathway
Somatostatin analogues binding to SSTR2, a G-protein coupled receptor, primarily signal through the inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. SSTR2 activation also leads to the opening of potassium channels and closing of calcium channels, which hyperpolarizes the cell membrane and inhibits hormone secretion. Furthermore, SSTR2 can activate phosphotyrosine phosphatases (PTPs), which play a role in the anti-proliferative effects of somatostatin analogues.[16][17][18]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for obtaining reliable and reproducible data in preclinical imaging studies.
General Experimental Workflow for In Vivo Tumor Imaging
The following diagram outlines a typical workflow for preclinical evaluation of radiolabeled peptides.
Protocol for In Vivo Imaging with Radiolabeled this compound Analogues
1. Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or SCID) bearing subcutaneous xenografts of a CCK2R-positive human tumor cell line (e.g., A431-CCK2R, HT-29).[19][20]
2. Radiotracer Preparation:
-
Synthesize and purify the DOTA-conjugated this compound analogue.
-
Radiolabel with the desired radionuclide (e.g., ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu) following established protocols. For example, for ⁶⁸Ga labeling, incubate the peptide with ⁶⁸GaCl₃ from a generator at an acidic pH and elevated temperature, followed by quality control.[9]
3. Administration:
-
Administer the radiolabeled this compound analogue intravenously via the tail vein. The injected activity and peptide amount should be optimized for the specific imaging modality and animal model.[21]
4. Imaging:
-
Perform SPECT/CT or PET/CT imaging at predefined time points post-injection (e.g., 1, 4, and 24 hours).[22]
5. Biodistribution Studies:
-
At the end of the imaging study, euthanize the animals.
-
Dissect relevant organs and the tumor.
-
Measure the radioactivity in each sample using a gamma counter and express the results as a percentage of the injected dose per gram of tissue (%ID/g).[23]
Protocol for In Vivo Imaging with Radiolabeled Somatostatin Analogues
1. Animal Model:
-
Use immunodeficient mice bearing subcutaneous xenografts of an SSTR2-positive human tumor cell line (e.g., AR42J, NCI-H69).
2. Radiotracer Preparation:
-
Prepare the radiolabeled somatostatin analogue (e.g., [⁶⁸Ga]Ga-DOTATATE, [¹¹¹In]In-pentetreotide) using commercially available kits or established laboratory procedures.[24]
3. Administration:
-
Administer the radiotracer intravenously. To reduce renal uptake, co-infusion of an amino acid solution is often employed.
4. Imaging:
-
Acquire whole-body PET/CT or SPECT/CT images at specified time points (e.g., 1-4 hours for ⁶⁸Ga-labeled tracers, and up to 24-48 hours for ¹¹¹In or ¹⁷⁷Lu-labeled tracers).[6]
5. Biodistribution Studies:
-
Follow the same procedure as described for this compound analogues to determine the tissue distribution of the radiotracer.
Conclusion
Both this compound and somatostatin analogues are powerful tools for tumor imaging, each with a distinct profile of targeted tumors. Somatostatin analogues are the established standard for the majority of neuroendocrine neoplasms due to the high prevalence of SSTR expression. This compound analogues represent a crucial alternative for tumors that are SSTR-negative but express CCK2R, such as medullary thyroid carcinoma and small cell lung cancer.
The development of new analogues for both classes continues to focus on improving tumor uptake while minimizing radiation exposure to healthy tissues, particularly the kidneys. Key strategies include modifications to the peptide sequence to enhance stability and the use of different chelators and radionuclides to optimize imaging characteristics and therapeutic efficacy. The quantitative data and protocols presented in this guide provide a foundation for researchers to design and interpret studies aimed at further advancing the field of peptide receptor radionuclide imaging.
References
- 1. CCK-2/gastrin receptor-targeted tumor imaging with (99m)Tc-labeled this compound analogs. | Semantic Scholar [semanticscholar.org]
- 2. Significant reduction of activity retention in the kidneys via optimized linker sequences in radiohybrid-based this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. i-med.ac.at [i-med.ac.at]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeled Somatostatin Analogues for Diagnosis and Treatment of Neuroendocrine Tumors [mdpi.com]
- 7. onclive.com [onclive.com]
- 8. Comparative biodistribution of 12 111In-labelled gastrin/CCK2 receptor-targeting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET and SPECT imaging of a radiolabeled this compound analogue conjugated with DOTA, NOTA, and NODAGA and labeled with (64)Cu, (68)Ga, and (111)In - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of somatostatin receptor agonist and antagonist for peptide receptor radionuclide therapy: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide receptor radionuclide therapy with (177)Lu labeled somatostatin analogs DOTATATE and DOTATOC: contrasting renal dosimetry in the same patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intra-individual qualitative and quantitative comparison of [68Ga]Ga-DOTATATE PET/CT and PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. portal.fis.tum.de [portal.fis.tum.de]
- 20. Stabilization Strategies for Linear this compound Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical Evaluation of this compound Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Improved Tumor-Targeting with Peptidomimetic Analogs of this compound 177Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- 24. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Minigastrin Binding to CCK2R Splice Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Minigastrin's binding performance to the cholecystokinin (B1591339) 2 receptor (CCK2R) and its splice variants, supported by experimental data. It is intended to assist researchers and drug development professionals in evaluating the targeting capabilities of this compound and its analogs for diagnostic and therapeutic applications, particularly in oncology.
Introduction to this compound and CCK2R
This compound, a shorter, amidated form of the hormone gastrin, exhibits high affinity for the cholecystokinin 2 receptor (CCK2R).[1][2] This receptor is a G protein-coupled receptor physiologically expressed in the brain and gastrointestinal tract.[3] Notably, CCK2R is overexpressed in various tumors, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and gastrointestinal stromal tumors (GIST), making it an attractive target for nuclear medicine.[2][4]
Several splice variants of the CCK2R have been identified, with the CCK2R with intron 4 retention (CCK2Ri4sv) being of particular interest in cancer research. This splice variant exhibits constitutive activity, leading to increased cell proliferation, and is selectively expressed in specific tumor types. This guide focuses on the validation of this compound binding to both the wild-type CCK2R and the CCK2Ri4sv splice variant.
Quantitative Data Presentation: Binding Affinities
The following tables summarize the binding affinities (IC50 values) of various radiolabeled this compound analogs and a comparative ligand, sulfated cholecystokinin-8 (sCCK8), to the wild-type CCK2R and the CCK2Ri4sv splice variant. These studies typically utilize stably transfected HEK293 cell lines expressing either receptor isoform.
Table 1: Binding Affinity (IC50, nM) of Radiolabeled Ligands to Human CCK2R and CCK2i4sv Splice Variant
| Ligand | Cell Line | CCK2R (IC50, nM) | CCK2i4svR (IC50, nM) | Reference |
| [¹¹¹In]DOTA-sCCK8 | HEK293 | Low nanomolar range | Low nanomolar range | |
| [¹¹¹In]DOTA-MG0 | HEK293 | Low nanomolar range | Low nanomolar range | |
| DOTA-cyclo-MG1 | A431-CCK2R | 2.54 ± 0.30 | Not Reported | |
| natLu-DOTA-cyclo-MG1 | A431-CCK2R | 2.22 ± 0.32 | Not Reported | |
| DOTA-cyclo-MG2 | A431-CCK2R | 3.23 ± 0.91 | Not Reported | |
| natLu-DOTA-cyclo-MG2 | A431-CCK2R | 2.85 ± 0.63 | Not Reported |
Note: "Low nanomolar range" indicates that both ligands specifically bind to both receptor isoforms with high affinity. DOTA-cyclo-MG1 and DOTA-cyclo-MG2 are cyclic this compound analogues designed for therapeutic use.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines the general steps for determining the binding affinity of a non-radiolabeled ligand (competitor) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Cell Culture and Membrane Preparation:
-
Stably transfected Human Embryonic Kidney 293 (HEK293) cells expressing either the wild-type CCK2R or the CCK2i4svR splice variant are cultured under standard conditions.
-
For membrane preparations, cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in a binding buffer.
2. Assay Setup:
-
The assay is typically performed in 96-well plates.
-
Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]Tyr¹²-gastrin I or [¹¹¹In]DOTA-sCCK8), and varying concentrations of the unlabeled competitor ligand (e.g., this compound analogs).
3. Incubation:
-
The plates are incubated to allow the binding to reach equilibrium. Incubation times and temperatures can vary depending on the specific ligands and receptors but are typically around 60 minutes at 30°C.
4. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
5. Measurement of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
6. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value.
Mandatory Visualizations
Signaling Pathways
Caption: CCK2R signaling upon this compound binding.
Experimental Workflow
Caption: Workflow for radioligand competition binding assay.
Comparison with Alternatives
While this compound analogs are potent ligands for CCK2R, other molecules have also been investigated for targeting this receptor and its splice variants.
-
Sulfated Cholecystokinin-8 (sCCK8): sCCK8 is a pan-CCK receptor binding peptide, meaning it binds to both CCK1R and CCK2R. Studies have shown that radiolabeled sCCK8 binds to both CCK2R and the CCK2i4svR with high affinity, comparable to this compound analogs. A key advantage of sCCK8 is its significantly lower kidney retention compared to this compound analogs like [¹¹¹In]DOTA-MG0, which is a crucial factor for therapeutic applications to minimize nephrotoxicity.
-
Stabilized this compound Analogs: A major challenge with linear this compound analogs is their rapid enzymatic degradation in vivo. To overcome this, various stabilized analogs have been developed through modifications such as amino acid substitutions (e.g., replacing Met with Nle) or cyclization. These modifications aim to improve bioavailability and tumor uptake while retaining high receptor affinity.
Conclusion
This compound and its analogs effectively bind to both the wild-type CCK2R and the clinically relevant CCK2Ri4sv splice variant with high affinity. The constitutive activity of the CCK2Ri4sv in certain tumors makes it a compelling target for diagnosis and therapy. While this compound-based radiopharmaceuticals show great promise, challenges such as enzymatic instability and high kidney uptake need to be addressed. The development of stabilized this compound analogs and the exploration of alternative ligands like sCCK8 are crucial steps towards optimizing CCK2R-targeted therapies. The experimental protocols and data presented in this guide provide a framework for the continued evaluation and validation of novel ligands targeting CCK2R and its splice variants.
References
- 1. i-med.ac.at [i-med.ac.at]
- 2. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCK2 receptor splice variant with intron 4 retention in human gastrointestinal and lung tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
The Evolving Landscape of Peptide Receptor Radionuclide Therapy: A Comparative Analysis of ¹⁷⁷Lu-Minigastrin and Other PRRT Agents
For Immediate Release
A deep dive into the preclinical and clinical data surrounding ¹⁷⁷Lu-labeled minigastrin analogues reveals a promising therapeutic avenue for cholecystokinin-2 receptor (CCK2R)-expressing tumors. This guide provides a comprehensive comparison of the efficacy of various ¹⁷⁷Lu-minigastrin compounds against other established Peptide Receptor Radionuclide Therapy (PRRT) agents, offering researchers, scientists, and drug development professionals a critical overview of the current landscape.
Peptide Receptor Radionuclide Therapy (PRRT) has revolutionized the treatment of various cancers by delivering targeted radiation to tumor cells, thereby minimizing damage to healthy tissues. While somatostatin (B550006) receptor (SSTR)-targeting agents like ¹⁷⁷Lu-DOTATATE have seen significant clinical success in neuroendocrine tumors (NETs), the quest for novel radiopharmaceuticals targeting other receptors continues. Among these, ¹⁷⁷Lu-labeled this compound analogues, which target the cholecystokinin-2 receptor (CCK2R), have emerged as potent candidates for tumors such as medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC), where CCK2R is often overexpressed.
This guide synthesizes preclinical and early clinical findings to objectively compare the performance of different ¹⁷⁷Lu-minigastrin analogues and benchmark them against other PRRT agents.
Comparative Efficacy of ¹⁷⁷Lu-Minigastrin Analogues
The development of ¹⁷⁷Lu-minigastrin analogues has focused on improving their stability, tumor uptake, and clearance profile. Key modifications, such as cyclization and amino acid substitutions, have led to several promising candidates.
| Radiopharmaceutical | Target Receptor | Cell Line | IC₅₀ (nM) | Tumor Uptake (%IA/g at 4h) | Kidney Uptake (%IA/g at 4h) | Reference |
| ¹⁷⁷Lu-DOTA-cyclo-MG1 | CCK2R | A431-CCK2R | 2.22 ± 0.32 | 3.50 ± 0.78 | ~1.5 | [1] |
| ¹⁷⁷Lu-DOTA-cyclo-MG2 | CCK2R | A431-CCK2R | 2.85 ± 0.63 | 3.72 ± 1.23 | ~1.5 | [1] |
| ¹⁷⁷Lu-PP-F11N | CCK2R | MZ-CRC-1 | - | 20.7 ± 1.71 | 5.75 ± 1.56 | [2][3] |
| ¹⁷⁷Lu-DOTA-MGS5 | CCK2R | A431-CCK2R | 0.4 ± 0.2 | ~68 (at 1h) | ~2.5 (at 1h) | [4] |
Comparison with Other PRRT Agents
Direct head-to-head clinical trials comparing ¹⁷⁷Lu-minigastrin analogues with other PRRT agents are currently lacking. However, by examining data from separate preclinical and clinical studies, a general comparison of their performance characteristics can be made.
| Radiopharmaceutical | Target Receptor | Indication | Median PFS | Objective Response Rate (ORR) | Key Toxicities | Reference |
| ¹⁷⁷Lu-Minigastrin Analogues | CCK2R | MTC, SCLC (investigational) | Not established | Promising preclinical tumor regression | Potential for kidney and stomach toxicity | |
| ¹⁷⁷Lu-DOTATATE | SSTR2 | GEP-NETs | 28.4 months (NETTER-1) | 18% (NETTER-1) | Hematologic, Renal | |
| ¹⁷⁷Lu-PSMA-617 | PSMA | Prostate Cancer | 8.7 months (VISION) | 30% (VISION) | Hematologic, Dry Mouth, Nausea |
Note: The data presented for different agents are from separate studies and not from direct comparative trials, which should be considered when interpreting these results.
Experimental Protocols
The data presented in this guide are based on rigorous preclinical and clinical experimental protocols. Below are summaries of the key methodologies employed.
In Vitro Receptor Binding Affinity Studies
Receptor binding affinity is a critical parameter for evaluating the potency of a radiopharmaceutical. These studies are typically performed using cell lines that overexpress the target receptor.
-
Cell Lines: A431-CCK2R (human epidermoid carcinoma cells transfected with the human CCK2R), AR42J (rat pancreatic acinar cells), MZ-CRC-1 (human MTC cells).
-
Method: Competitive binding assays are performed by incubating cells with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-gastrin) and increasing concentrations of the non-radiolabeled test compound.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined by non-linear regression analysis.
In Vitro Cell Uptake and Internalization Assays
These assays measure the ability of the radiolabeled compound to be taken up and internalized by target cells.
-
Method: Receptor-expressing cells are incubated with the ¹⁷⁷Lu-labeled this compound analogue for various time points. To differentiate between membrane-bound and internalized radioactivity, the cell surface-bound fraction is removed by an acid wash (e.g., glycine (B1666218) buffer, pH 2.8).
-
Measurement: The radioactivity in the acid-wash fraction (membrane-bound) and the remaining cell pellet (internalized) is measured using a gamma counter.
In Vivo Biodistribution Studies in Xenograft Mouse Models
Biodistribution studies are essential for determining the tumor-targeting efficacy and off-target accumulation of the radiopharmaceutical.
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude) bearing subcutaneous xenografts of human cancer cell lines (e.g., A431-CCK2R, MZ-CRC-1).
-
Procedure: A defined amount of the ¹⁷⁷Lu-labeled compound is injected intravenously into the mice. At various time points post-injection, the animals are euthanized, and organs of interest (tumor, blood, kidneys, liver, stomach, etc.) are excised, weighed, and the radioactivity is measured in a gamma counter.
-
Data Expression: The uptake in each organ is typically expressed as the percentage of the injected activity per gram of tissue (%IA/g).
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental processes, the following diagrams are provided.
Caption: CCK2R Signaling Pathway.
Caption: Preclinical Evaluation Workflow.
Future Directions
The preclinical data for ¹⁷⁷Lu-labeled this compound analogues are highly encouraging, demonstrating high tumor uptake and favorable pharmacokinetics. Several analogues have shown significant therapeutic efficacy in animal models, leading to delayed tumor growth. The first-in-human studies with compounds like ¹⁷⁷Lu-PP-F11N have confirmed specific accumulation in MTC lesions, although highlighting the stomach as a potential dose-limiting organ alongside the kidneys.
Further clinical trials are necessary to establish the safety and efficacy of ¹⁷⁷Lu-minigastrin analogues in a larger patient population and to determine their optimal positioning in the treatment landscape of CCK2R-expressing malignancies. Head-to-head comparisons with existing therapies, including other PRRT agents where applicable, will be crucial in defining their clinical utility. The continued development of new analogues with improved tumor-to-organ ratios remains a key area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Uptake & Release Assay Services for Radiopharmaceuticals - Alfa Cytology - Rdcthera [rdcthera.com]
A Comparative Guide to Radiolabeled Minigastrin Derivatives for CCK2R-Targeted Theranostics
For Researchers, Scientists, and Drug Development Professionals
The cholecystokinin-2 receptor (CCK2R) presents a compelling target for the diagnosis and treatment of various cancers, including medullary thyroid carcinoma (MTC) and small cell lung cancer.[1][2] Radiolabeled minigastrin derivatives have emerged as promising agents for targeting CCK2R-expressing tumors. However, the clinical translation of these agents has been met with challenges, primarily related to high kidney uptake and metabolic instability.[2] This guide provides a comparative analysis of different radiolabeled this compound derivatives, summarizing key performance data and outlining experimental protocols to aid researchers in this field.
Performance Comparison of Radiolabeled this compound Derivatives
The development of radiolabeled this compound analogs has focused on optimizing their pharmacokinetic and pharmacodynamic properties to achieve high tumor uptake with minimal off-target accumulation, particularly in the kidneys.[3] Modifications to the peptide sequence, such as the substitution of amino acids, N-methylation, and cyclization, have been explored to enhance stability and improve the tumor-to-kidney ratio.[1]
Below is a summary of the in vitro and in vivo performance of several key this compound derivatives from preclinical and clinical studies.
Table 1: In Vitro Performance of Radiolabeled this compound Derivatives
| Derivative | Radiolabel | Cell Line | IC50 (nM) | Reference |
| DOTA-MGS5 | natGa/natCu/natLu | AR42J | 3.6 - 6.0 | |
| DOTA-CCK-66 | natGa/natCu/natLu | AR42J | 3.6 - 6.0 | |
| DOTA-MGS1 | 111In | A431-CCK2R | ~10 | |
| DOTA-MGS4 | 111In | A431-CCK2R | ~10 | |
| DOTA-cyclo-MG1 | 111In | A431-CCK2R | High Affinity | |
| DOTA-cyclo-MG2 | 111In | A431-CCK2R | High Affinity | |
| DOTA-[Phe8]MGS5 | 111In | A431-CCK2R | Low nM range | |
| DOTA-[(N-Me)1Nal8]MGS5 | 111In | A431-CCK2R | Low nM range |
Table 2: In Vivo Performance of Radiolabeled this compound Derivatives in Preclinical Models
| Derivative | Radiolabel | Tumor Model | Tumor Uptake (%ID/g at 4h) | Kidney Uptake (%ID/g at 4h) | Tumor-to-Kidney Ratio (at 4h) | Reference |
| 111In-DOTA-MGS4 | 111In | A431-CCK2R xenografts | 10.40 ± 2.21 | Low | High | |
| 111In-DOTA-MGS1 | 111In | A431-CCK2R xenografts | 1.23 ± 0.15 | - | - | |
| 177Lu-DOTA-CCK-66 | 177Lu | AR42J tumor-bearing mice | 8.6 ± 1.1 (at 24h) | 1.8 ± 0.2 (at 24h) | ~4.8 | |
| 177Lu-DOTA-MGS5 | 177Lu | AR42J tumor-bearing mice | 11.0 ± 1.0 (at 24h) | 2.1 ± 0.5 (at 24h) | ~5.2 | |
| 177Lu-DOTA-cyclo-MG1 | 177Lu | A431-CCK2R xenografts | 3.50 ± 0.78 | ~1.5 | ~2.3 | |
| 177Lu-DOTA-cyclo-MG2 | 177Lu | A431-CCK2R xenografts | 3.72 ± 1.23 | ~1.5 | ~2.5 | |
| 111In-DOTA-[(N-Me)1Nal8]MGS5 | 111In | A431-CCK2R xenografts | 48.1 ± 9.2 | - | - |
Table 3: Clinical Performance of 68Ga-DOTA-MGS5 in Patients with Medullary Thyroid Cancer
| Parameter | Value | Reference |
| Mean SUVmax in Lesions (1h p.i.) | 6.0 | |
| Mean SUVmax in Lesions (2h p.i.) | 7.2 | |
| Lesion Detection | 87 lesions detected in 6 patients | |
| Comparison with 18F-DOPA | 48 lesions detected vs. 51 with 18F-DOPA |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process of these radiopharmaceuticals, the following diagrams illustrate the CCK2R signaling pathway and a general experimental workflow.
Caption: CCK2R signaling upon ligand binding.
Caption: General experimental workflow for evaluation.
Detailed Experimental Protocols
A comprehensive evaluation of novel radiolabeled this compound derivatives requires standardized and reproducible experimental protocols. Below are summaries of key methodologies cited in the literature.
Radiolabeling of DOTA-Minigastrin Analogs with 177Lu
This protocol is adapted from procedures used for labeling DOTA-conjugated peptides.
Materials:
-
DOTA-conjugated this compound analog
-
177LuCl3 in HCl solution
-
Ammonium acetate (B1210297) buffer (pH 5.0) or Ascorbic acid solution (50 mg/mL, pH 4.5)
-
Gentisic acid (optional, for reducing radiolysis)
-
Heating block or microwave oven
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system for quality control
Procedure:
-
Dissolve the DOTA-peptide (e.g., 20 µg of CP04) in the chosen buffer.
-
Add the 177LuCl3 solution (e.g., ~185-600 MBq) to the peptide solution.
-
If necessary, add gentisic acid to the reaction mixture.
-
Heat the reaction mixture at 80-98°C for 15-25 minutes.
-
After cooling to room temperature, perform quality control using RP-HPLC to determine the radiochemical purity (RCP). A successful labeling should yield an RCP of >95%.
In Vitro Stability Assay
This protocol assesses the stability of the radiolabeled peptide in biological fluids.
Materials:
-
Radiolabeled this compound analog
-
Phosphate-buffered saline (PBS)
-
Freshly collected human serum
-
Incubator at 37°C
-
RP-HPLC system
Procedure:
-
Add the radiolabeled peptide to PBS and human serum to a final concentration.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 1, 4, 24 hours), take aliquots of the samples.
-
Precipitate the proteins from the serum samples (e.g., with acetonitrile).
-
Centrifuge the samples and analyze the supernatant by RP-HPLC to quantify the percentage of intact radiolabeled peptide.
CCK2R Binding Affinity Assay (IC50 Determination)
This competitive binding assay determines the concentration of the peptide that inhibits 50% of the binding of a known radioligand.
Materials:
-
CCK2R-expressing cells (e.g., AR42J or A431-CCK2R)
-
Radioligand with known high affinity for CCK2R (e.g., [125I]Tyr12-gastrin I)
-
Unlabeled this compound analog (competitor) at various concentrations
-
Binding buffer (e.g., PBS with 0.5% BSA)
-
Gamma counter
Procedure:
-
Seed the CCK2R-expressing cells in a multi-well plate.
-
Add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled this compound analog to the wells.
-
Incubate the plate to allow binding to reach equilibrium.
-
Wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value.
Animal Biodistribution Study
This protocol evaluates the in vivo distribution and tumor-targeting efficacy of the radiolabeled peptide.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with xenografts of CCK2R-expressing tumor cells)
-
Radiolabeled this compound analog
-
Anesthesia
-
Gamma counter
Procedure:
-
Inject a known amount of the radiolabeled peptide intravenously into the tail vein of the tumor-bearing mice. A typical injected volume for mice is not to exceed 0.3 ml.
-
At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize a group of animals.
-
Dissect key organs and tissues (tumor, kidneys, liver, stomach, blood, muscle, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate the tumor-to-organ ratios.
Conclusion
The landscape of radiolabeled this compound derivatives is continually evolving, with newer analogs demonstrating improved stability and more favorable biodistribution profiles. The data presented in this guide highlight the progress made in optimizing these agents for CCK2R-targeted imaging and therapy. Specifically, derivatives like DOTA-MGS5 and DOTA-CCK-66 show promise with high tumor uptake and improved metabolic stability. The provided experimental protocols offer a foundation for the preclinical and clinical evaluation of novel this compound-based radiopharmaceuticals, paving the way for more effective diagnostic and therapeutic strategies for patients with CCK2R-expressing cancers.
References
- 1. 177Lu labelled cyclic this compound analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The radiometal makes a difference. Synthesis and preliminary characterisation of DOTA-minigastrin analogue complexes with Ga, Lu and Y | Maurin | Nuclear Medicine Review [journals.viamedica.pl]
- 3. Preclinical Evaluation of this compound Analogs and Proof-of-Concept [68Ga]Ga-DOTA-CCK-66 PET/CT in 2 Patients with Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Window of Minigastrin-Based PRRT: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Peptide Receptor Radionuclide Therapy (PRRT) utilizing Minigastrin analogues targeting the cholecystokinin-2 receptor (CCK2R) presents a promising therapeutic avenue for CCK2R-expressing tumors, such as Medullary Thyroid Carcinoma (MTC). The validation of its therapeutic window—balancing efficacy against toxicity—is paramount for clinical translation. This guide provides a comparative analysis of this compound-based PRRT with established alternatives, supported by experimental data, detailed protocols, and visual workflows to elucidate key processes.
Comparative Performance of this compound-Based PRRT Analogues
The development of this compound-based radiopharmaceuticals has focused on enhancing tumor uptake while minimizing off-target effects, particularly nephrotoxicity. Below is a summary of preclinical data for various Lutetium-177 labeled this compound analogues.
| Radiopharmaceutical | Tumor Model | Tumor Uptake (%ID/g at 4h p.i.) | Kidney Uptake (%ID/g at 4h p.i.) | Tumor-to-Kidney Ratio (at 4h p.i.) | Reference |
| This compound Analogues | |||||
| ¹⁷⁷Lu-DOTA-cyclo-MG1 | A431-CCK2R Xenograft | ~3.5 | ~1.5 | ~2.3 | [1] |
| ¹⁷⁷Lu-DOTA-cyclo-MG2 | A431-CCK2R Xenograft | ~4.0 | ~1.8 | ~2.2 | [1] |
| ¹⁷⁷Lu-PP-F11N | A431-CCK2R Xenograft | ~15.0 | ~5.0 | ~3.0 | [2] |
| ¹⁷⁷Lu-NMG 2 | A431-CCK2R Xenograft | ~20.0 | ~4.5 | ~4.4 | [2] |
| ¹⁷⁷Lu-NMG 3 | A431-CCK2R Xenograft | ~18.0 | ~4.0 | ~4.5 | [2] |
| SSTR-Targeting Analogue (Alternative) | |||||
| ¹⁷⁷Lu-DOTATATE | H69 (SSTR positive) Xenograft | ~12.0 | ~1.0 | ~12.0 | [1] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Dosimetry: A Critical Component in Defining the Therapeutic Window
Dosimetry is crucial for predicting both tumor response and potential toxicity to critical organs like the kidneys and bone marrow. The goal is to maximize the absorbed dose to the tumor while keeping the dose to healthy tissues below established tolerance limits.
| Parameter | This compound-Based PRRT (¹⁷⁷Lu-PP-F11N) | SSTR-Based PRRT (¹⁷⁷Lu-DOTATATE) | Reference |
| Target Tumor | Medullary Thyroid Carcinoma | Neuroendocrine Tumors | [3] |
| Median Tumor Absorbed Dose (Gy/GBq) | 0.88 | 2.0 | [3] |
| Median Kidney Absorbed Dose (Gy/GBq) | 0.11 | 0.78 | [3] |
| Median Bone Marrow Absorbed Dose (Gy/GBq) | 0.028 | 0.04 | [3] |
| Median Tumor-to-Kidney Dose Ratio | 11.6 | 1.6 | [3] |
These data from a phase 0a clinical study of ¹⁷⁷Lu-PP-F11N in MTC patients suggest a favorable dosimetry profile compared to historical data for ¹⁷⁷Lu-DOTATATE in neuroendocrine tumors, with a significantly higher tumor-to-kidney dose ratio[3].
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Serum Stability Assay
Objective: To determine the stability of the radiolabeled peptide in human serum over time.
Protocol:
-
Preparation: A stock solution of the radiolabeled peptide is prepared. Human serum is thawed and centrifuged to remove precipitates[4].
-
Incubation: The radiolabeled peptide is added to the pre-warmed human serum at a specific concentration (e.g., 100 µg/mL)[4]. The mixture is incubated at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours)[4].
-
Protein Precipitation: An organic solvent with acid (e.g., 1% TFA in acetonitrile) is added to the aliquots to precipitate serum proteins[4]. The samples are vortexed and centrifuged.
-
Analysis: The supernatant containing the peptide and its metabolites is analyzed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a radioactivity detector to quantify the percentage of intact radiolabeled peptide remaining at each time point[4].
In Vivo Biodistribution Study in Mice
Objective: To determine the uptake and clearance of the radiolabeled peptide in various organs and the tumor.
Protocol:
-
Animal Model: Tumor-bearing mice (e.g., BALB/c nude mice with xenografts of a CCK2R-expressing cell line) are used[1].
-
Radiopharmaceutical Administration: A defined amount of the ¹⁷⁷Lu-labeled peptide (e.g., 1 MBq, 10-20 pmol) is injected intravenously into the tail vein of each mouse[1].
-
Time Points: Groups of mice (typically n=4-5 per group) are euthanized at various time points post-injection (p.i.), for example, 1, 4, 24, and 48 hours[1].
-
Organ Harvesting: Tumors and relevant organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, bone, muscle, etc.) are excised, weighed, and placed in counting tubes[5].
-
Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter, along with standards of the injected dose[5].
-
Data Calculation: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g)[5].
Dosimetry Calculation
Objective: To estimate the absorbed radiation dose in tumors and normal organs.
Protocol:
-
Image Acquisition: Patients undergo a series of quantitative SPECT/CT scans at multiple time points after administration of the therapeutic radiopharmaceutical (e.g., 4, 24, 72, and 168 hours p.i.)[6][7].
-
Image Quantification: The SPECT/CT images are used to delineate volumes of interest (VOIs) for tumors and organs. The activity concentration in each VOI is determined at each time point[6].
-
Time-Activity Curve Generation: The activity in each VOI is plotted against time to generate time-activity curves (TACs)[7].
-
Cumulative Activity Calculation: The TACs are integrated to calculate the total number of disintegrations (cumulative activity) in each source organ[7].
-
Absorbed Dose Calculation: The absorbed dose is calculated using the Medical Internal Radiation Dose (MIRD) formalism, which employs S-values (absorbed dose in a target organ per unit cumulative activity in a source organ) from software like OLINDA/EXM[6][7].
Visualizing Key Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
References
- 1. Biodistribution, Pharmacokinetics, and Dosimetry of 177Lu-, 90Y-, and 111In-Labeled Somatostatin Receptor Antagonist OPS201 in Comparison to the Agonist 177Lu-DOTATATE: The Mass Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholecystokinin 2 Receptor Agonist 177Lu-PP-F11N for Radionuclide Therapy of Medullary Thyroid Carcinoma: Results of the Lumed Phase 0a Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dosimetry after peptide receptor radionuclide therapy: impact of reduced number of post-treatment studies on absorbed dose calculation and on patient management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dosimetry methods and clinical applications in peptide receptor radionuclide therapy for neuroendocrine tumours: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DOTA and NOTA Chelators for Minigastrin-Based Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The development of radiolabeled minigastrin analogues for targeting cholecystokinin-2 (CCK2) receptors, which are overexpressed in various cancers like medullary thyroid carcinoma and small cell lung cancer, is an area of intense research. The choice of chelator to securely cage the radiometal is a critical determinant of the radiopharmaceutical's in vivo performance. This guide provides a comparative analysis of two widely used macrocyclic chelators, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), for this compound-based peptides, with a focus on experimental data.
At a Glance: DOTA vs. NOTA for this compound
| Feature | DOTA (for this compound) | NOTA (for this compound) | Key Considerations |
| Radiometal Compatibility | Versatile (e.g., 68Ga, 177Lu, 111In, 64Cu) | Particularly well-suited for 68Ga and 64Cu | NOTA derivatives are often favored for higher in vivo stability with 64Cu.[1] DOTA's versatility allows for theranostic applications with isotopes like 177Lu.[1] |
| Receptor Affinity (IC50) | Low nanomolar range | Low nanomolar range | The choice of chelator generally does not significantly impact the in vitro binding affinity of the this compound analogue PP-F11.[1][2][3] |
| In Vivo Performance (68Ga) | High tumor-to-background ratios | High tumor-to-background ratios | For 68Ga-labeled PP-F11, the chelator (DOTA vs. NOTA) did not seem to significantly affect the in vivo behavior. |
| In Vivo Performance (64Cu) | Higher liver uptake, suggesting in vivo dissociation | Lower liver uptake compared to DOTA, but still notable | 64Cu-labeled peptides showed high uptake in the liver, likely due to dissociation of 64Cu from the chelator. |
| Radiolabeling Conditions | Typically requires heating (e.g., 95°C) | Can often be radiolabeled at room temperature | NOTA can offer faster and milder radiolabeling conditions. |
Quantitative Data Comparison
The following tables summarize the key quantitative data from a comparative study on the this compound analogue PP-F11 conjugated with DOTA, NOTA, and NODAGA, and radiolabeled with 68Ga, 64Cu, and 111In.
In Vitro Receptor Affinity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher affinity.
| Compound | IC50 (nM) |
| natGa-DOTA-PP-F11 | 1.13 ± 0.11 |
| natGa-NOTA-PP-F11 | 1.51 ± 0.15 |
| natCu-DOTA-PP-F11 | 0.86 ± 0.08 |
| natCu-NOTA-PP-F11 | 0.79 ± 0.07 |
| natIn-DOTA-PP-F11 | 1.01 ± 0.10 |
| natIn-NOTA-PP-F11 | 1.18 ± 0.12 |
Data extracted from Petersen et al., Molecular Pharmaceutics, 2014.
In Vivo Biodistribution Data (%ID/g at 1h post-injection)
Biodistribution data shows the percentage of the injected dose per gram of tissue (%ID/g) in various organs at a specific time point, indicating the tracer's targeting efficacy and clearance profile.
68Ga-labeled PP-F11 Analogs
| Organ | 68Ga-DOTA-PP-F11 (%ID/g) | 68Ga-NOTA-PP-F11 (%ID/g) |
| Blood | 0.48 ± 0.05 | 0.55 ± 0.06 |
| Liver | 0.43 ± 0.04 | 0.49 ± 0.05 |
| Kidneys | 3.65 ± 0.37 | 4.12 ± 0.41 |
| Tumor | 10.2 ± 1.0 | 9.87 ± 0.99 |
64Cu-labeled PP-F11 Analogs
| Organ | 64Cu-DOTA-PP-F11 (%ID/g) | 64Cu-NOTA-PP-F11 (%ID/g) |
| Blood | 1.89 ± 0.19 | 1.65 ± 0.17 |
| Liver | 12.3 ± 1.2 | 8.98 ± 0.90 |
| Kidneys | 6.78 ± 0.68 | 5.99 ± 0.60 |
| Tumor | 7.65 ± 0.77 | 8.12 ± 0.81 |
111In-labeled PP-F11 Analogs
| Organ | 111In-DOTA-PP-F11 (%ID/g) | 111In-NOTA-PP-F11 (%ID/g) |
| Blood | 0.21 ± 0.02 | 0.24 ± 0.02 |
| Liver | 0.33 ± 0.03 | 0.38 ± 0.04 |
| Kidneys | 5.12 ± 0.51 | 5.55 ± 0.56 |
| Tumor | 12.8 ± 1.3 | 11.9 ± 1.2 |
Data extracted from Petersen et al., Molecular Pharmaceutics, 2014.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments in the evaluation of radiolabeled this compound analogues.
Radiolabeling of this compound Analogues with 68Ga
-
Elution: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.
-
Buffering: Add the 68GaCl3 eluate to a reaction vial containing the DOTA- or NOTA-conjugated this compound peptide dissolved in a suitable buffer (e.g., HEPES or sodium acetate) to achieve a pH of 3.5-4.5.
-
Incubation:
-
For DOTA-conjugates, incubate the reaction mixture at 90-95°C for 5-15 minutes.
-
For NOTA-conjugates, incubation can often be performed at room temperature for 5-10 minutes.
-
-
Quenching: Stop the reaction by adding a quenching solution like EDTA to complex any free 68Ga.
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
Purification (if necessary): If the radiochemical purity is below 95%, purify the product using a Sep-Pak C18 cartridge.
In Vitro Stability Assay
-
Incubation: Incubate the radiolabeled this compound analogue in human serum or phosphate-buffered saline (PBS) at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 30 min, 1h, 2h, 4h, 24h).
-
Protein Precipitation: For serum samples, precipitate proteins by adding an equal volume of ethanol (B145695) or acetonitrile (B52724) and centrifuge.
-
Analysis: Analyze the supernatant by radio-HPLC to determine the percentage of intact radiolabeled peptide versus radiometal-chelate complex or other degradation products.
Cell Uptake and Internalization Assay
-
Cell Culture: Plate CCK2 receptor-expressing cells (e.g., AR42J or A431-CCK2R) in multi-well plates and grow to confluence.
-
Incubation: Add the radiolabeled this compound analogue to the cell culture medium and incubate at 37°C for various time points (e.g., 15 min, 30 min, 1h, 2h).
-
Washing: After incubation, wash the cells with ice-cold PBS to remove unbound radioactivity.
-
Determination of Total Cell-Associated Radioactivity: Lyse the cells with a lysis buffer (e.g., 1M NaOH) and measure the radioactivity in the lysate using a gamma counter.
-
Determination of Internalized Radioactivity: To differentiate between membrane-bound and internalized radioactivity, incubate the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) for a short period to strip off surface-bound radioligand before cell lysis. The remaining cell-associated radioactivity is considered internalized.
-
Blocking Experiment: To confirm receptor-specific uptake, perform a parallel experiment where cells are co-incubated with an excess of unlabeled this compound analogue.
In Vivo Biodistribution Study in Tumor-Bearing Mice
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous xenografts of a CCK2 receptor-expressing tumor cell line.
-
Injection: Inject a defined amount of the radiolabeled this compound analogue intravenously via the tail vein.
-
Sacrifice and Dissection: At predetermined time points (e.g., 1h, 4h, 24h) post-injection, euthanize the mice. Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.
-
Measurement: Weigh the dissected tissues and measure the radioactivity in each sample using a gamma counter. Include a standard of the injected dose for calibration.
-
Calculation: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Key Processes
Diagrams can aid in understanding complex biological and experimental workflows.
This compound Signaling Pathway via CCK2 Receptor
Caption: CCK2 receptor signaling cascade initiated by this compound binding.
Experimental Workflow for Biodistribution Study
References
Benchmarking New Minigastrin Analogues Against PP-F11N: A Comparative Guide for Researchers
For researchers and professionals in drug development, this guide offers an objective comparison of novel Minigastrin (MG) analogues against the clinically evaluated peptide PP-F11N. This document synthesizes experimental data to highlight key performance differences and provides detailed methodologies for the cited experiments.
This compound analogues are a class of peptides designed to target the cholecystokinin-2 receptor (CCK2R), a key biomarker overexpressed in various cancers, including medullary thyroid carcinoma and small cell lung cancer.[1][2] PP-F11N is a notable DOTA-conjugated MG analogue that has advanced to clinical trials for peptide receptor radionuclide therapy (PRRT).[1][3][4] However, the quest for agents with improved tumor targeting, stability, and pharmacokinetic profiles has led to the development of new analogues.[1][5][6] This guide provides a comparative analysis of these next-generation compounds against the PP-F11N benchmark.
Quantitative Performance Analysis
The following tables summarize the key in vitro and in vivo performance metrics of new this compound analogues compared to PP-F11N. These data are compiled from various studies aimed at improving the therapeutic and diagnostic potential of CCK2R-targeting radiopharmaceuticals.
Table 1: In Vitro Performance Characteristics
| Analogue | Receptor Affinity (IC50, nM) | Cellular Internalization (%ID/g) | Plasma Stability (% intact after 24h) |
| PP-F11N | Baseline | Baseline | Comparable to newer analogues[5][6] |
| NMGs (Triazole-substituted) | Significantly Increased[5][6] | Significantly Increased[1][5][6] | Comparable to PP-F11N[5][6] |
| INER-PP-F11N-1 | Enhanced Binding[7] | 27% Higher than PP-F11N[7] | More stable than PP-F11N[7] |
| INER-PP-F11N-2 | Enhanced Binding[7] | Not specified | More stable than PP-F11N[7] |
| DOTA-MGS5 Analogues | Low nanomolar range[8] | 35.3–47.3% (4h)[8] | High stability (most analogues)[8] |
| Proline-substituted Analogues | High (EC50: 1.3-1.9 nM in AR42J cells)[9] | >60% (4h)[9] | High in vivo stability[10] |
Table 2: In Vivo Performance Characteristics (Xenograft Models)
| Analogue | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio | Tumor Washout |
| PP-F11N | Baseline (7-9% IA/g)[10] | Baseline (1-2)[10] | Baseline |
| NMGs (Triazole-substituted) | Higher than PP-F11N[5] | High[5] | Slower than PP-F11N[1][2] |
| INER-PP-F11N-1 | Significantly higher tumor shrinkage[7] | Not specified | Not specified |
| DOTA-[(N-Me)1Nal8]MGS5 | 48.1 ± 9.2% IA/g[8] | Significantly Improved | Not specified |
| Proline-substituted Analogues | 4-5 fold increase vs PP-F11N[10] | Improved (5-12)[10] | Not specified |
Experimental Protocols
The data presented above are derived from a series of standardized in vitro and in vivo experiments. The methodologies for these key assays are detailed below.
Radiosynthesis of this compound Analogues
The DOTA-conjugated peptides are radiolabeled with isotopes such as Indium-111 (¹¹¹In) or Lutetium-177 (¹⁷⁷Lu) for imaging and therapeutic studies, respectively.[5][6][7] The general procedure involves the incubation of the peptide with the radioisotope in a suitable buffer at an optimized temperature, followed by quality control using methods like HPLC to ensure high radiochemical purity.[7]
In Vitro Receptor Affinity Assay
Competitive binding assays are performed using cell lines that overexpress the CCK2R, such as the human epidermoid carcinoma cell line A431/CCKBR or the rat pancreatic acinar cell line AR42J.[9][11] Cells are incubated with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-gastrin) and increasing concentrations of the non-radiolabeled analogue being tested. The concentration of the analogue that inhibits 50% of the specific binding of the radioligand (IC50) is then determined.
Cellular Internalization Studies
CCK2R-expressing cells are incubated with the radiolabeled this compound analogues for various time points.[8][9] Subsequently, the medium is removed, and the cells are washed. The radioactivity associated with the cell surface is stripped using an acid wash, and the internalized radioactivity is measured in the cell lysate using a gamma counter. The results are typically expressed as the percentage of the total added radioactivity that is internalized per million cells.
Plasma Stability Assay
The stability of the radiolabeled analogues is assessed by incubating them in human or mouse plasma at 37°C for different durations.[5][6] At each time point, the plasma proteins are precipitated, and the supernatant is analyzed by radio-HPLC to determine the percentage of the intact radiolabeled peptide remaining.
In Vivo Biodistribution Studies
Animal models, typically BALB/c nude mice bearing A431-CCK2R xenografts, are used for these studies.[8][10] The radiolabeled peptide is administered intravenously, and at selected time points post-injection, the animals are euthanized. Various organs and tissues, including the tumor, kidneys, stomach, and blood, are collected, weighed, and the radioactivity is measured. The uptake in each organ is calculated and expressed as a percentage of the injected activity per gram of tissue (%IA/g).
SPECT/CT Imaging
For in vivo visualization of tumor targeting, SPECT/CT imaging is performed on tumor-bearing mice at different time points after injection of the radiolabeled analogue.[5][12] This technique allows for the non-invasive assessment of the biodistribution and tumor accumulation of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by this compound analogues and a typical experimental workflow for their evaluation.
Caption: CCK2R signaling pathway activated by this compound analogues.
Caption: Experimental workflow for benchmarking new this compound analogues.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved Tumor-Targeting with Peptidomimetic Analogs of this compound 177Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin 2 Receptor Agonist 177Lu-PP-F11N for Radionuclide Therapy of Medullary Thyroid Carcinoma: Results of the Lumed Phase 0a Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. Improved Tumor-Targeting with Peptidomimetic Analogs of this compound 177Lu-PP-F11N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Tumor-Targeting with Peptidomimetic Analogs of this compound 177Lu-PP-F11N [ouci.dntb.gov.ua]
- 7. Development of INER-PP-F11N as the Peptide-Radionuclide Conjugate Drug Against CCK2 Receptor-Overexpressing Tumors [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stabilization Strategies for Linear this compound Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of mTORC1 increases CCKBR-specific tumor uptake of radiolabeled this compound analogue [177Lu]Lu-PP-F11N - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Minigastrin vs. FDG-PET in the Diagnostic Imaging of Medullary Thyroid Carcinoma
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Minigastrin-based Positron Emission Tomography (PET) and 18F-Fluorodeoxyglucose (FDG)-PET for the diagnosis of Medullary Thyroid Carcinoma (MTC). This document synthesizes experimental data on their diagnostic accuracy, details the underlying methodologies, and visualizes the distinct biological pathways each imaging agent exploits.
Medullary Thyroid Carcinoma (MTC), a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid, presents a diagnostic challenge, particularly in detecting recurrent or metastatic disease. While conventional imaging has its limitations, molecular imaging with PET offers a more functional assessment of MTC lesions. This guide focuses on two prominent PET radiotracers: this compound analogues, which target the cholecystokinin-2 receptor (CCK2R), and FDG, which traces glucose metabolism.
Quantitative Data on Diagnostic Performance
The diagnostic accuracy of an imaging modality is paramount for effective patient management. The following table summarizes the performance of this compound-based PET and FDG-PET in detecting MTC, based on available clinical studies. It is important to note that data for this compound PET is still emerging from smaller, more recent studies compared to the extensive body of research on FDG-PET.
| Diagnostic Metric | This compound-PET (68Ga-DOTA-MGS5) | FDG-PET/CT | Key Considerations |
| Sensitivity | High lesion detection rate reported in preliminary studies. In one study, 4 out of 6 patients with advanced MTC had positive lesions[1]. Another study detected 48 lesions compared to 51 with 18F-DOPA PET[1]. | Varies widely, ranging from 47% to 96%[2][3]. A meta-analysis reported a pooled sensitivity of 69%[2]. Another study found a sensitivity of 92.11%. | This compound PET sensitivity is dependent on CCK2R expression, which may be lower in advanced tumors. FDG-PET sensitivity increases with higher calcitonin and CEA levels, and in more aggressive or dedifferentiated tumors. |
| Specificity | Data is still limited from small patient cohorts. | Generally high, with one study reporting 86.21%. Ranges from 68% to 100% have been reported. | FDG uptake can occur in inflammatory processes, potentially leading to false-positive results. |
| Positive Predictive Value (PPV) | Not yet robustly established in large-scale studies. | Reported as 89.74% in one study. | Reflects the probability that a positive scan correctly identifies the presence of MTC. |
| Negative Predictive Value (NPV) | Not yet robustly established in large-scale studies. | Reported as 89.29% in one study. | Indicates the probability that a negative scan correctly rules out the presence of MTC. |
| Overall Accuracy | Promising results in early studies for detecting local recurrence and metastases. | One study reported an accuracy of 89.55%. | A comprehensive comparison awaits larger head-to-head trials. |
Underlying Biological Principles and Signaling Pathways
The diagnostic utility of this compound and FDG PET tracers stems from their exploitation of distinct molecular characteristics of MTC cells.
This compound PET relies on the overexpression of the cholecystokinin-2 receptor (CCK2R) on the surface of MTC cells. Radiolabeled this compound analogues, such as 68Ga-DOTA-MGS5, bind to these receptors with high affinity. Stimulation of CCK2R by its natural ligands, gastrin and cholecystokinin, is involved in calcitonin secretion and may play a role in MTC cell proliferation. The expression of CCK2R has been reported in over 90% of MTC cases.
FDG-PET is based on the increased glucose metabolism often observed in malignant cells, a phenomenon known as the Warburg effect. The radiotracer 18F-FDG is a glucose analog that is taken up by cancer cells through glucose transporters (GLUTs). Once inside the cell, FDG is phosphorylated by hexokinase and becomes trapped, allowing for its detection by a PET scanner. The level of FDG uptake often correlates with tumor aggressiveness and proliferation rate.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of clinical findings. Below are generalized experimental protocols for this compound and FDG-PET imaging in the context of MTC diagnostics.
68Ga-DOTA-Minigastrin PET/CT Protocol
-
Patient Preparation: No specific dietary restrictions are typically required. Patients are well-hydrated.
-
Radiotracer Administration: A sterile solution of a 68Ga-labeled this compound analogue (e.g., 68Ga-DOTA-MGS5) is administered intravenously. The exact dosage is determined by local protocols.
-
Uptake Phase: Patients rest for an uptake period, typically 1 to 2 hours post-injection.
-
Imaging Acquisition: Whole-body PET/CT scans are acquired. The CT component is used for attenuation correction and anatomical localization of tracer uptake.
-
Image Analysis: PET images are reconstructed and analyzed visually for focal areas of increased tracer uptake that are not consistent with physiological distribution. Quantitative analysis, such as the calculation of Standardized Uptake Values (SUV), may also be performed.
18F-FDG PET/CT Protocol
-
Patient Preparation: Patients are required to fast for at least 6 hours prior to the scan to minimize physiological glucose uptake in non-target tissues. Blood glucose levels are checked before radiotracer injection and should ideally be below a certain threshold (e.g., 150-200 mg/dL).
-
Radiotracer Administration: 18F-FDG is administered intravenously, with the dose adjusted for patient weight.
-
Uptake Phase: Patients rest in a quiet, dimly lit room for approximately 60 minutes to allow for FDG uptake and to minimize muscle uptake.
-
Imaging Acquisition: A whole-body PET/CT scan is performed from the skull base to the mid-thigh.
-
Image Analysis: Images are evaluated for areas of abnormally high FDG uptake. These findings are correlated with the anatomical information from the CT scan to identify and localize potential MTC lesions. Quantitative assessment using SUV is standard practice.
Comparative Diagnostic Workflow
The choice between this compound-PET and FDG-PET in the diagnostic workup of a patient with suspected recurrent or metastatic MTC depends on various clinical factors, including tumor markers and previous imaging results.
Conclusion
Both this compound-PET and FDG-PET are valuable tools in the diagnostic imaging of medullary thyroid carcinoma, each with its own set of strengths and limitations. This compound-PET, targeting the highly expressed CCK2R, shows significant promise, particularly for identifying tumors that may be candidates for peptide receptor radionuclide therapy (PRRT). Its clinical utility is currently being established in ongoing studies.
FDG-PET is a more established modality with a large evidence base. Its sensitivity is particularly notable in patients with more aggressive disease and higher tumor marker levels, providing important prognostic information. Ultimately, the two techniques can be viewed as complementary. FDG-PET provides insight into the metabolic activity of the tumor, while this compound-PET assesses the expression of a specific cell surface receptor. The optimal choice of imaging agent, or their combined use, will depend on the individual clinical scenario and the specific diagnostic question being addressed. Further head-to-head comparative studies are needed to fully elucidate their respective roles in the management of MTC.
References
- 1. Diagnostic Performance of the 68Ga-Labeled this compound Analog DOTA-MGS5 in Patients with Advanced Medullary Thyroid Cancer and Other Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18F-FDG-PET and 18F-FDG-PET/CT in the detection of recurrent or metastatic medullary thyroid carcinoma: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ¹⁸F-FDG-PET and ¹⁸F-FDG-PET/CT in the detection of recurrent or metastatic medullary thyroid carcinoma: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Minigastrin
For researchers and professionals in the fields of science and drug development, the responsible management and disposal of bioactive compounds like Minigastrin are paramount to ensuring laboratory safety and regulatory compliance. While a specific disposal protocol for this compound is not extensively documented, this guide provides a comprehensive framework based on general best practices for peptide-based compounds and available safety data.
Immediate Safety and Handling Protocols
Before commencing any procedure involving this compound, it is crucial to review the Safety Data Sheet (SDS). Although this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is mandatory.[1]
Personal Protective Equipment (PPE): The primary defense against accidental exposure is the consistent use of appropriate PPE.[2]
-
Gloves: Wear chemical-resistant nitrile gloves. Change them immediately if they become contaminated.[2]
-
Eye Protection: Safety glasses or goggles are essential to protect against splashes, particularly when handling lyophilized powder.[2]
-
Lab Coat: A protective lab coat should always be worn over personal clothing.[2]
Handling and Storage: Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Designated Area: All handling of this compound should be confined to a designated and clean laboratory area.
-
Storage of Lyophilized Powder: For long-term stability, lyophilized this compound should be stored at -20°C, protected from light.
-
Storage of Reconstituted Solutions: Peptide solutions have limited shelf-life and should ideally be prepared fresh. If storage is necessary, use a sterile buffer at a pH of 5-6, create aliquots to avoid repeated freeze-thaw cycles, and store at -20°C.
Quantitative Data Summary
While specific quantitative disposal data for this compound is not available, the following table summarizes key handling and storage parameters.
| Parameter | Specification | Source |
| Purity | ≥95% (HPLC) | |
| Form | Lyophilized powder | |
| Storage Temperature (Lyophilized) | -20°C | |
| Storage Conditions | Protect from light | |
| Molecular Weight | 1646.73 g/mol |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, like other bioactive peptides, must be conducted in accordance with local, state, and federal regulations. Never dispose of peptides in regular trash or down the drain. The primary recommended method for the disposal of peptide waste is incineration by a licensed hazardous waste disposal facility.
Waste Segregation and Collection
Proper segregation of waste at the source is the first critical step in safe disposal.
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled as "Hazardous Chemical Waste" and specify "Contains this compound."
-
-
Solid Waste:
-
All materials that have come into contact with this compound, including pipette tips, vials, gloves, and other contaminated labware, should be collected in a separate, designated hazardous waste container.
-
This container should also be clearly labeled as "Hazardous Chemical Waste" and its contents identified.
-
Decontamination of Labware (Optional, based on institutional policy)
Some institutional protocols may require the decontamination of labware before final disposal.
-
Chemical Decontamination: A common method for deactivating peptides is through the use of a strong oxidizing agent like a 10% bleach solution (sodium hypochlorite).
-
For liquid waste, add the bleach solution to the peptide waste in a fume hood, aiming for a 1:10 ratio of bleach to waste. Allow it to sit overnight to ensure deactivation.
-
For solid waste, immerse the contaminated items in a 10% bleach solution for at least 30 minutes.
-
-
Autoclaving: Heat degradation through autoclaving can also be used, often as a secondary step after chemical inactivation.
-
Place waste in an autoclave-safe bag or container and process at 121°C and 15 psi for a minimum of 30-60 minutes.
-
Note: After chemical decontamination, the resulting liquid may still need to be disposed of as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Final Disposal
-
Contact your Institutional EHS Office: The final and most crucial step is to coordinate with your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions for the packaging, labeling, and pickup of the hazardous waste.
-
Licensed Disposal Contractor: Your EHS office will arrange for the collection and disposal of the waste through a licensed hazardous waste contractor, who will typically use controlled incineration to ensure the complete destruction of the bioactive peptide.
Experimental Protocols and Visualizations
As specific experimental protocols for this compound disposal are not publicly available, the following workflow diagram illustrates the general best-practice procedure for the disposal of research peptides.
Caption: Workflow for the proper disposal of this compound.
This procedural guide, based on established best practices for peptide handling, provides a robust framework for the safe and compliant disposal of this compound. Always prioritize your institution's specific protocols and consult with your EHS office to ensure adherence to all applicable regulations.
References
Personal protective equipment for handling Minigastrin
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like Minigastrin is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure and efficient laboratory environment.
While a specific Safety Data Sheet (SDS) with quantitative exposure limits for this compound is not publicly available, the following guidelines are based on best practices for handling potent synthetic peptides and information from safety data sheets for similar compounds.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound, particularly in its lyophilized powder form.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should meet appropriate national standards (e.g., ANSI Z87.1 in the US). |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during the initial reconstitution of the lyophilized powder. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard recommendation. Double gloving may be necessary for added protection, especially when handling concentrated solutions. Gloves should be changed immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Respiratory Protection | Fume Hood or Respirator | Recommended when weighing and handling the lyophilized powder to avoid inhalation of aerosolized particles. The type of respirator should be selected based on a thorough risk assessment of the specific laboratory tasks. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Operational Plan: Handling, Storage, and Disposal
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.
-
Storage of Lyophilized Peptide: For long-term storage, keep this compound at -20°C or colder in a tightly sealed container, protected from light.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation and moisture absorption, which can degrade the peptide.
Handling and Reconstitution:
-
Designated Area: All handling of this compound should be confined to a designated laboratory area or bench that is clean and organized.
-
Weighing: Weigh the lyophilized powder quickly in a controlled environment, such as a chemical fume hood, to minimize exposure to air and moisture.
-
Reconstitution Technique:
-
Briefly centrifuge the vial to ensure any peptide powder in the cap is collected at the bottom.[3]
-
Add the appropriate solvent to the vial. The choice of solvent will depend on the specific experimental protocol. For many peptides, sterile, distilled water or a suitable buffer is used. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.
-
Gently vortex or sonicate to dissolve the peptide. Avoid excessive heating.
-
-
Storage of Peptide in Solution: It is not recommended to store peptides in solution for long periods. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Disposal Plan:
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should also be collected as chemical waste.
-
Disposal Method: Follow all local, state, and federal regulations for the disposal of chemical waste.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: If swallowed, wash out the mouth with water provided the person is conscious. Do NOT induce vomiting. Seek medical attention.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
